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Core Science & Biosynthesis

Foundational

physicochemical properties of (2R)-4,4-difluoro-2-methylpyrrolidine

An In-Depth Technical Guide to (2R)-4,4-difluoro-2-methylpyrrolidine: Properties, Synthesis, and Applications Abstract (2R)-4,4-difluoro-2-methylpyrrolidine is a chiral, fluorinated saturated heterocycle of significant i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2R)-4,4-difluoro-2-methylpyrrolidine: Properties, Synthesis, and Applications

Abstract

(2R)-4,4-difluoro-2-methylpyrrolidine is a chiral, fluorinated saturated heterocycle of significant interest in modern drug discovery. The pyrrolidine ring is a well-established privileged scaffold, and the strategic introduction of a gem-difluoro group at the C4-position offers a powerful tool for modulating key physicochemical and pharmacokinetic properties. This guide provides a comprehensive overview of the known physicochemical properties of this building block, outlines a representative synthetic approach with detailed experimental considerations, and explores its applications for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Pyrrolidines

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] Its non-planar, sp³-rich structure allows for the precise spatial orientation of substituents, enabling effective exploration of the three-dimensional space of biological targets.[1] The chiral center at the C2-position, as seen in (2R)-4,4-difluoro-2-methylpyrrolidine, provides an essential handle for enantioselective interactions with biological macromolecules.

The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and alter pKa, thereby improving overall pharmacokinetic and pharmacodynamic profiles.[2] Specifically, the gem-difluoro motif at a position distal to the reactive nitrogen atom, as in this molecule, is particularly advantageous. It can block potential sites of metabolic oxidation without significantly impacting the basicity of the pyrrolidine nitrogen, a critical factor for target engagement and solubility.

This guide focuses on the (2R)-enantiomer, a versatile building block for constructing complex molecular architectures with controlled stereochemistry.

Core Physicochemical Properties

The effective application of a chemical building block begins with a thorough understanding of its fundamental properties. The data for (2R)-4,4-difluoro-2-methylpyrrolidine and its common hydrochloride salt are summarized below. It is crucial to note that many properties for the free base are predicted through computational models, while experimental data is more readily available for its salt form.

PropertyValueSource TypeReference
IUPAC Name (2R)-4,4-difluoro-2-methylpyrrolidineSystematicN/A
CAS Number 1554429-50-3 (racemic)Experimental[3]
CAS Number (HCl Salt) 2845095-62-5Experimental[4]
Molecular Formula C₅H₉F₂N-[3]
Molecular Weight 121.13 g/mol -[3]
Appearance (HCl Salt) Gray-Brown SolidExperimental[4]
Boiling Point 101.6 ± 40.0 °CPredicted[3]
Density 1.08 ± 0.1 g/cm³Predicted[3]
XLogP 1.0Predicted[5]
Monoisotopic Mass 121.070305 DaComputed[5]

Synthesis and Characterization

A robust and scalable synthesis is paramount for the utility of any chemical building block. While multiple routes can be envisioned, a common strategy involves the transformation of a readily available chiral starting material, such as (R)-proline. The following protocol is a representative, logical pathway.

Representative Synthetic Workflow

The causality behind this multi-step synthesis lies in the sequential protection, functional group manipulation, and stereocontrolled introduction of the desired moieties. The N-Boc protecting group is essential to deactivate the nucleophilic nitrogen, preventing it from interfering with subsequent reactions and directing the regiochemistry.

G A (R)-Proline (Starting Material) B 1. N-Boc Protection (Boc)2O, Base A->B Step 1 C N-Boc-(R)-proline B->C D 2. Esterification CH3I, K2CO3 C->D Step 2 E N-Boc-(R)-proline methyl ester D->E F 3. Grignard Reaction MeMgBr E->F Step 3 G Tertiary Alcohol Intermediate F->G H 4. Oxidative Cleavage & Ring Opening (e.g., RuCl3, NaIO4) G->H Step 4 I Keto-aldehyde Intermediate H->I J 5. Gem-Difluorination DAST or Deoxo-Fluor® I->J Step 5 K Difluorinated Intermediate J->K L 6. Reductive Amination (Intramolecular) K->L Step 6 M N-Boc-(2R)-4,4-difluoro- 2-methylpyrrolidine L->M N 7. Deprotection TFA or HCl M->N Step 7 O (2R)-4,4-difluoro-2-methylpyrrolidine (Final Product) N->O

Caption: A representative synthetic workflow for (2R)-4,4-difluoro-2-methylpyrrolidine.

Step-by-Step Methodological Considerations
  • N-Protection: The synthesis commences by protecting the nitrogen of (R)-proline with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent the acidic proton of the secondary amine from interfering with subsequent organometallic and fluorination reagents.

  • Esterification: The carboxylic acid is converted to its methyl ester to prevent it from reacting with the Grignard reagent in the next step.

  • Grignard Reaction: Addition of methylmagnesium bromide (MeMgBr) to the ester generates a tertiary alcohol. This step introduces the required methyl group at the C2 position.

  • Oxidative Cleavage: The pyrrolidine ring is opened via an oxidative cleavage to yield a keto-aldehyde. This unmasks the carbon that will become the C4 position.

  • Gem-Difluorination: The ketone is converted to the gem-difluoride using a nucleophilic fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. These reagents are chosen for their efficacy in converting carbonyls to difluorides under relatively mild conditions.

  • Reductive Amination: An intramolecular reductive amination is performed to reform the pyrrolidine ring. The aldehyde reacts with the amine (derived from the Boc group under certain conditions or after a partial deprotection), and the resulting iminium ion is reduced in situ.

  • Deprotection: The final step involves the removal of the N-Boc protecting group using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the target compound, often isolated as its corresponding salt.

Analytical Characterization (Self-Validation)

Confirmation of the structure and purity of the final product is a critical, self-validating step.

  • NMR Spectroscopy:

    • ¹H NMR: Will confirm the presence of the methyl group and the protons on the pyrrolidine ring, with characteristic splitting patterns due to fluorine-proton coupling.

    • ¹³C NMR: Will show the expected number of carbon signals, with the C4 signal appearing as a triplet due to coupling with the two fluorine atoms.

    • ¹⁹F NMR: A key diagnostic tool that will show a signal confirming the presence of the CF₂ group.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (m/z = 122.07758 for [M+H]⁺).[5]

  • Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) of the final product, ensuring the stereochemical integrity was maintained throughout the synthesis.

Applications in Medicinal Chemistry

The utility of (2R)-4,4-difluoro-2-methylpyrrolidine lies in its ability to impart desirable properties to a parent molecule, making it a valuable building block for lead optimization campaigns.

Key Advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong, and the CF₂ group at the C4 position acts as a "metabolic shield," preventing CYP450-mediated hydroxylation at that site, which is a common metabolic pathway for pyrrolidine rings.

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms can subtly lower the pKa of the pyrrolidine nitrogen. This can be fine-tuned to optimize target binding, cell permeability, and aqueous solubility.

  • Conformational Control: The bulky fluorine atoms can influence the puckering of the pyrrolidine ring, potentially locking it into a more biologically active conformation.

  • Lipophilicity: Fluorination generally increases lipophilicity, which can be leveraged to enhance membrane permeability and improve oral bioavailability.[2]

G cluster_0 Scaffold Properties cluster_1 Drug Development Impact A (2R)-4,4-difluoro- 2-methylpyrrolidine B Key Features: - Chiral Center (2R) - Gem-Difluoro Group (C4) - Nucleophilic Nitrogen C Incorporation into Active Pharmaceutical Ingredient (API) B->C Synthetic Coupling D Enhanced Metabolic Stability (Blocked C4 Oxidation) C->D Property Modulation E Modulated pKa (Improved Target Binding) C->E Property Modulation F Increased Lipophilicity (Enhanced Permeability) C->F Property Modulation G Improved Pharmacokinetic Profile D->G E->G F->G

Caption: The strategic role of the scaffold in improving drug properties.

Handling and Storage

  • Free Base: As a low molecular weight amine, (2R)-4,4-difluoro-2-methylpyrrolidine is likely a liquid that should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric CO₂ and moisture.

  • Hydrochloride Salt: The HCl salt is a solid and generally more stable and easier to handle than the free base.[4] However, like many amine salts, it can be hygroscopic and should be stored in a desiccator in a cool, dry place.

Conclusion

(2R)-4,4-difluoro-2-methylpyrrolidine is more than just a simple heterocycle; it is a strategically designed building block that offers medicinal chemists a reliable method to enhance the drug-like properties of their lead compounds. By combining the conformational advantages of the pyrrolidine ring with the metabolic and electronic benefits of gem-difluorination, this scaffold provides a powerful tool to address common challenges in drug development, such as metabolic instability and suboptimal pharmacokinetics. Its continued use is expected to contribute to the discovery of novel therapeutics with improved safety and efficacy profiles.

References

  • PubChem. . National Center for Biotechnology Information. Accessed February 15, 2026.

  • ChemicalBook. . Accessed February 15, 2026.

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  • PubChemLite. . Accessed February 15, 2026.

  • Google Patents. . Accessed February 15, 2026.

  • Google Patents. . Accessed February 15, 2026.

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  • NIST. . Accessed February 15, 2026.

  • Pharmaffiliates. [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanol]([Link]). Accessed February 15, 2026.

  • AK Scientific, Inc. . Accessed February 15, 2026.

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Sources

Exploratory

Conformational Analysis of 4,4-Difluoro-2-methylpyrrolidine: A Stereoelectronic & Methodological Guide

Executive Summary The 4,4-difluoro-2-methylpyrrolidine scaffold represents a high-value pharmacophore in modern drug design. It combines the metabolic stability of the C-F bond with the conformational rigidity of the pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,4-difluoro-2-methylpyrrolidine scaffold represents a high-value pharmacophore in modern drug design. It combines the metabolic stability of the C-F bond with the conformational rigidity of the pyrrolidine ring. Unlike the well-studied 4-fluoroproline, the gem-difluoro substitution at C4 removes the stereocenter at that position but introduces profound electronic effects—specifically the fluorine gauche effect and dipole minimization —which compete with the steric bulk of the C2-methyl group.

This guide provides a rigorous framework for analyzing the conformation of this ring system. We synthesize theoretical stereoelectronics with practical computational (DFT) and experimental (NMR) protocols to determine the dominant ring pucker (envelope vs. twist) and its impact on ligand-protein binding.

Theoretical Framework: The War of Forces

To understand the conformation of 4,4-difluoro-2-methylpyrrolidine, one must analyze the interplay between steric locking and stereoelectronic tuning.

The C2-Methyl "Anchor"

In unsubstituted pyrrolidine, the ring undergoes rapid pseudorotation between C4-endo (envelope) and C4-exo forms. However, the introduction of a substituent at C2 (the methyl group) creates a significant steric barrier.

  • Pseudo-equatorial Preference: To minimize 1,3-diaxial-like interactions with the C4/C5 protons, the C2-methyl group strongly prefers the pseudo-equatorial orientation.

  • Consequence: This "locks" the phase angle (

    
    ) of the ring into a limited sector of the pseudorotation cycle, typically favoring a twisted conformation that places the bulky group away from the ring face.
    
The 4,4-Difluoro "Tuner"

While the methyl group acts as a steric anchor, the gem-difluoro group at C4 acts as an electronic tuner via two primary mechanisms:

  • 
     Hyperconjugation (Gauche Effect):  In mono-fluorinated systems, the C-F bond prefers to be gauche to the vicinal C-N bond to maximize orbital overlap. In the gem-difluoro system, this effect is complex because one fluorine is always pseudo-axial and the other pseudo-equatorial.
    
  • Dipole Minimization: The C-F bonds are highly polar. The ring will distort to maximize the distance between the negative dipoles of the fluorines and the lone pair of the nitrogen (if unprotonated) or the carbonyl oxygen (if acylated).

The Resultant Vector: Research suggests that 4,4-difluoro substitution generally favors a C4-endo (


-endo)  pucker (or "down" pucker), similar to 4(S)-fluoroproline. This conformation places one fluorine in a pseudo-axial position favorable for hyperconjugation while accommodating the C2-methyl group in its preferred equatorial slot.

Visualization: Conformational Logic

The following diagram illustrates the stereoelectronic decision tree that dictates the final conformation.

ConformationLogic Start 4,4-Difluoro-2-methylpyrrolidine Force1 Steric Force (C2-Methyl) Start->Force1 Force2 Electronic Force (C4-Difluoro) Start->Force2 Mech1 Avoids 1,3-diaxial clash Prefers Pseudo-Equatorial Force1->Mech1 Mech2 Gauche Effect (σCH -> σ*CF) Dipole Minimization Force2->Mech2 Conflict Conformational Lock Mech1->Conflict Mech2->Conflict Result Dominant Conformation: C4-endo (Envelope) / Twisted (Methyl = Eq, F = Ax/Eq split) Conflict->Result

Caption: Stereoelectronic logic flow. The C2-methyl group provides the primary steric constraint (equatorial preference), while the 4,4-difluoro motif fine-tunes the puckering amplitude via electronic effects.

Computational Methodology (DFT Protocol)

Do not rely on molecular mechanics (MM) force fields for fluorinated heterocycles; they often poorly parameterize the gauche effect. Use Density Functional Theory (DFT).[1][2]

Step-by-Step Workflow
  • Conformational Search (Coarse):

    • Use a semi-empirical method (e.g., PM6-D3) or a robust force field (OPLS4) to generate starting geometries.

    • Scan the ring pseudorotation phase angle (

      
      ) from 0° to 360° in 10° increments.
      
  • Geometry Optimization (DFT):

    • Software: Gaussian 16, ORCA, or Q-Chem.

    • Functional: M06-2X or

      
      B97X-D . These functionals capture dispersion interactions critical for accurate weak bonding descriptions in halogens.
      
    • Basis Set: 6-311++G(d,p) or def2-TZVP . Diffuse functions (++) are mandatory to describe the electron-rich fluorine atoms correctly.

    • Solvation: Use IEF-PCM or SMD models (e.g., Water or Chloroform) to match your NMR solvent.

  • Frequency Calculation:

    • Verify all structures are true minima (zero imaginary frequencies).

    • Calculate Gibbs Free Energy (

      
      ) at 298 K.
      
  • NBO Analysis (Optional but Recommended):

    • Perform Natural Bond Orbital (NBO) analysis to quantify the energy of the

      
       and 
      
      
      
      interactions.

Experimental Validation: NMR Spectroscopy

NMR is the "ground truth" for verifying the computational model. The gem-difluoro group provides a unique handle due to the sensitivity of


 and the specific coupling patterns.
The NMR Protocol
ParameterExperimentPurpose
Coupling Constants 1D

H,

-decoupled

H
Measure

and

. These are directly related to dihedral angles via the Karplus equation.
Through-Space 1D

H-NOE or 2D NOESY
Determine if the C2-methyl is spatially close to specific ring protons (validates pseudo-equatorial position).
Fluorine Environment

NMR
The diastereotopic fluorines (F_cis and F_trans relative to Methyl) will exhibit distinct chemical shifts and geminal coupling (

Hz).
Interpreting the Couplings ( )

The vicinal proton-fluorine coupling (


) follows a Karplus-like dependence.
  • Dihedral ~0° (Syn-periplanar):

    
     Hz (often small).
    
  • Dihedral ~60° (Gauche):

    
     Hz.
    
  • Dihedral ~180° (Anti-periplanar):

    
     Hz (Maximum).
    

Diagnostic Logic: If the ring is locked in a C4-endo conformation:

  • The C2-Methyl is pseudo-equatorial.

  • Look at the coupling between C3-H and C4-F.

  • Compare the observed

    
     values with the calculated dihedrals from your DFT model. A high RMSD indicates the model is incorrect or the molecule is averaging between conformers.
    

Analytical Workflow Diagram

The following Graphviz diagram outlines the integrated workflow for confirming the structure.

Workflow cluster_comp Computational Phase cluster_exp Experimental Phase DFT_Opt DFT Optimization (M06-2X/6-311++G**) Boltzmann Boltzmann Weighting (ΔG) DFT_Opt->Boltzmann Comparison Validation (RMSD Check) Boltzmann->Comparison Predicted J Synthesis Synthesis NMR NMR Analysis (1H, 19F, NOESY) Synthesis->NMR J_Analysis Extract 3J(H,F) Couplings NMR->J_Analysis J_Analysis->Comparison Observed J

Caption: Integrated workflow combining DFT prediction with NMR validation. The convergence of predicted and observed J-couplings confirms the conformational model.

Application in Drug Design[3][4]

Why does this specific conformation matter?

  • pKa Modulation: The 4,4-difluoro group is highly electron-withdrawing. It significantly lowers the pKa of the pyrrolidine nitrogen (typically by 2-3 log units compared to the parent). This reduces the basicity, potentially improving oral bioavailability by increasing the fraction of uncharged species at physiological pH.

  • Lipophilicity: While fluorine is often called a "polar hydrophobe," the 4,4-difluoro motif generally increases lipophilicity (

    
    ) compared to the 4-hydroxy or unsubstituted variants, aiding in blood-brain barrier penetration.
    
  • Binding Affinity: The "locked" conformation reduces the entropic penalty upon binding to a protein target. If the C4-endo pucker matches the bioactive conformation required by the receptor, affinity increases significantly.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25.[3] Link

  • Combettes, L. E., et al. (2012).[4] Conformational Analysis of Fluorinated Pyrrolidines Using 19F-1H Scalar Couplings and Heteronuclear NOEs. Chemistry – A European Journal, 18(41), 13133-13141. Link

  • Linclau, B., et al. (2016). Fluorine in Medicinal Chemistry. Chemical Society Reviews. (General reference for lipophilicity modulation). Link

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Foundational

The Impact of Vicinal Difluorination on Amine Basicity: A Comparative Analysis of (2R)-4,4-difluoro-2-methylpyrrolidine and Pyrrolidine

An In-depth Technical Guide for Researchers in Drug Discovery and Development Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influenci...

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Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers in Drug Discovery and Development

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and target affinity. A critical, yet often nuanced, consequence of fluorination is the modulation of a molecule's acid-base properties, specifically the pKa of nearby ionizable groups. This guide provides a detailed examination of the pKa difference between the parent heterocycle, pyrrolidine, and its substituted analogue, (2R)-4,4-difluoro-2-methylpyrrolidine. We will explore the fundamental electronic principles governing this difference, present comparative data, and provide detailed experimental protocols for the empirical determination of pKa values, equipping researchers with the theoretical and practical knowledge to leverage fluorination in drug design.

Introduction: The Significance of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. For drug candidates, the pKa value is a critical determinant of:

  • Solubility and Absorption: The charge state of a molecule significantly impacts its aqueous solubility and its ability to permeate biological membranes.

  • Target Binding: The ionization state of a drug and its target's active site residues can dramatically affect binding affinity and selectivity.

  • Pharmacokinetics: A drug's pKa influences its distribution, metabolism, and excretion (ADME) profile.

Pyrrolidine, a five-membered saturated heterocycle, is a common scaffold in many pharmaceuticals. Understanding how substitutions on this ring system modulate the basicity of the nitrogen atom is crucial for optimizing drug properties. This guide focuses on the impact of gem-difluorination at the 4-position and methylation at the 2-position on the pKa of the pyrrolidine nitrogen.

Theoretical Framework: Inductive Effects on Amine Basicity

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Any substituent that alters the electron density on the nitrogen will consequently affect its pKa.

The Electron-Donating Effect of Alkyl Groups

Alkyl groups, such as the methyl group in (2R)-4,4-difluoro-2-methylpyrrolidine, are generally considered to be weakly electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus slightly increasing the basicity (higher pKa) compared to the unsubstituted amine.

The Potent Electron-Withdrawing Effect of Fluorine

Fluorine is the most electronegative element, and its presence in a molecule exerts a powerful electron-withdrawing inductive effect (-I).[1][2][3] When fluorine atoms are attached to the pyrrolidine ring, they pull electron density away from the nitrogen atom through the sigma bonds.[1] This delocalization of electron density reduces the availability of the nitrogen's lone pair for protonation, thereby decreasing the basicity of the amine.[4][5][6] In the case of 4,4-difluoropyrrolidine derivatives, the two fluorine atoms at the C4 position create a significant dipole, substantially lowering the pKa of the secondary amine.[7] The influence of fluorine substitution can lead to a decrease in pKa of 1.1 to 3.3 units in cyclic amines.[7][8]

The following diagram illustrates the inductive effect of the difluoro substitution on the electron density of the pyrrolidine ring.

Caption: Inductive withdrawal of electron density by fluorine atoms.

Comparative pKa Values

The table below summarizes the experimentally determined pKa of pyrrolidine and the predicted pKa values for 2-methylpyrrolidine and (2R)-4,4-difluoro-2-methylpyrrolidine. The prediction for the difluorinated compound is based on the established principles of inductive effects.

CompoundStructurepKa (Conjugate Acid)Notes
Pyrrolidine11.31[9]Experimental value.
(S)-2-Methylpyrrolidine~10.93[10]Predicted value. The methyl group has a minor effect.
(2R)-4,4-difluoro-2-methylpyrrolidine~7.5 - 8.5 (Predicted)The strong -I effect of the two fluorine atoms significantly reduces basicity.

Experimental Determination of pKa

Accurate pKa determination is essential for building robust structure-activity relationships. Below are two common methods for measuring the pKa of organic bases.

Potentiometric Titration

This is a classical and widely used method for pKa determination.[11]

Principle: A solution of the amine is titrated with a standard acid, and the pH of the solution is measured as a function of the volume of acid added. The pKa is the pH at which the amine is 50% protonated (the half-equivalence point).

Workflow Diagram:

G start Prepare Amine Solution titrate Titrate with Standard Acid start->titrate measure Record pH and Volume titrate->measure plot Plot pH vs. Volume measure->plot determine Determine Half-Equivalence Point plot->determine pka pKa = pH at Half-Equivalence determine->pka

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Preparation: Accurately weigh a sample of the amine and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is an issue.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration: Add the acid in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the total volume of acid added.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of steepest inflection in the curve.

  • pKa Determination: The pKa is equal to the pH at the half-equivalence point (i.e., at half the volume of titrant required to reach the equivalence point).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for pKa determination, especially for compounds with suitable NMR-active nuclei like ¹H, ¹³C, or ¹⁹F.[1][12][13]

Principle: The chemical shift of a nucleus is sensitive to its electronic environment. As the pH of the solution changes, the protonation state of the amine changes, leading to a change in the chemical shifts of nearby nuclei. By monitoring these chemical shift changes as a function of pH, a titration curve can be generated, and the pKa can be determined. For fluorinated compounds, ¹⁹F NMR is particularly advantageous.[1][12][13]

Workflow Diagram:

G start Prepare NMR Samples at Various pHs acquire Acquire NMR Spectra (e.g., 19F NMR) start->acquire measure Measure Chemical Shifts acquire->measure plot Plot Chemical Shift vs. pH measure->plot fit Fit Data to Henderson-Hasselbalch Equation plot->fit pka Determine pKa from Inflection Point fit->pka

Caption: Workflow for pKa determination by NMR spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a series of buffered solutions covering a pH range of approximately pKa ± 2 pH units. Dissolve a constant concentration of the amine in each buffered solution.

  • NMR Acquisition: Acquire the NMR spectrum (e.g., ¹⁹F NMR for (2R)-4,4-difluoro-2-methylpyrrolidine) for each sample.

  • Data Processing: Process the spectra and accurately measure the chemical shift of a reporter nucleus (a nucleus close to the ionization center that shows a significant change in chemical shift upon protonation).

  • Data Analysis: Plot the observed chemical shift (δ_obs) versus the pH of the solution.

  • pKa Calculation: Fit the data to the following equation, which is a rearranged form of the Henderson-Hasselbalch equation:

    δ_obs = (δ_A + δ_HA * 10^(pKa - pH)) / (1 + 10^(pKa - pH))

    Where δ_A is the chemical shift of the deprotonated species and δ_HA is the chemical shift of the protonated species. The pKa is determined from the inflection point of the resulting sigmoidal curve.

Conclusion and Outlook

The substitution of hydrogen atoms with fluorine is a powerful strategy in drug design to modulate the physicochemical properties of lead compounds. As demonstrated, the gem-difluorination at the 4-position of the pyrrolidine ring is predicted to cause a substantial decrease in the basicity of the nitrogen atom, with the pKa value dropping by an estimated 3-4 log units compared to the parent pyrrolidine. This is primarily due to the strong electron-withdrawing inductive effect of the fluorine atoms. Researchers and drug development professionals must consider this pKa-lowering effect when incorporating fluorine into their molecules, as it will have significant implications for a compound's ADME properties and its interactions with biological targets. The experimental methods outlined in this guide provide robust approaches for the accurate determination of pKa values, enabling data-driven optimization of drug candidates.

References

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  • PubMed. Determination of pKa values of organic bases in aqueous acetonitrile solutions using capillary electrophoresis. [Link]

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Exploratory

The Strategic Role of the Gem-Difluoro Group in (2R)-2-Methylpyrrolidine Bioisosteres: A Technical Guide for Drug Discovery Professionals

Executive Summary: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to enhance a molecule's metabolic stability, binding affinity, and overall pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. Among the various fluorination tactics, the introduction of a gem-difluoro (CF2) group as a bioisosteric replacement for a methylene (CH2) or methyl (CH3) group offers a nuanced approach to molecular optimization. This guide provides an in-depth technical analysis of the role of the gem-difluoro group within the context of (2R)-2-methylpyrrolidine, a privileged scaffold in numerous bioactive compounds. We will explore the profound effects of this modification on key physicochemical properties, including pKa modulation, conformational control, and metabolic stability, providing researchers and drug development professionals with actionable insights and experimental frameworks.

The Principle of Bioisosterism in Modern Drug Design

Bioisosterism is a fundamental strategy in medicinal chemistry that involves substituting one atom or group of atoms in a lead compound with another that possesses similar physical or chemical properties.[1][2][3] The goal is not merely to mimic the original group but to rationally modify the molecule to improve its pharmacological profile.[4][5] This can include enhancing potency, improving selectivity, reducing toxicity, and optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[1]

Fluorine has emerged as a particularly powerful tool in this context. Its small steric footprint (similar to hydrogen) and high electronegativity allow it to profoundly influence a molecule's electronic properties, conformation, and metabolic fate without drastically increasing its size.[6]

The (2R)-2-Methylpyrrolidine Scaffold: A Privileged Structure

The pyrrolidine ring is a common N-heterocycle found in a vast number of FDA-approved drugs and natural products.[7] The (2R)-2-methylpyrrolidine enantiomer, specifically, is a valuable chiral building block used in the synthesis of a wide range of pharmaceuticals, from histamine H3 receptor antagonists to inhibitors of leucine-rich repeat kinase 2.[8][9] Its value lies in the chiral center, which can impart stereospecificity in drug-target interactions, and the basic nitrogen atom, which often serves as a key interaction point or influences the molecule's overall solubility and transport properties.[8]

Introducing the Gem-Difluoro Group: A Multifunctional Modulator

The gem-difluoro group (CF2) is a bioisostere that can be considered a replacement for a methylene group (CH2), a carbonyl group (C=O), or even as a modifier of an adjacent functional group. Its impact extends across several key molecular parameters. The introduction of this group into aliphatic regions of molecules is a growing strategy in drug design.[10]

Deep Dive: The Physicochemical Consequences of Gem-Difluorination on the (2R)-2-Methylpyrrolidine Core

Placing a gem-difluoro group on the pyrrolidine ring, for instance at the 3- or 4-position relative to the nitrogen, induces a cascade of predictable and advantageous changes to the molecule's properties.

pKa Attenuation: Fine-Tuning Basicity

One of the most significant effects of introducing a gem-difluoro group is the reduction of the basicity (pKa) of the nearby pyrrolidine nitrogen. The two highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect through the carbon skeleton.[11][12] This effect decreases the electron density on the nitrogen atom, making its lone pair less available to accept a proton.

This modulation is critical in drug design. The pKa of a basic amine determines its ionization state at physiological pH (around 7.4). By lowering the pKa, a higher proportion of the molecule exists in its neutral, more lipophilic form, which can enhance its ability to cross cell membranes, including the blood-brain barrier. Fine-tuning the pKa is a key strategy for optimizing a drug's absorption and distribution.[13] Studies on various gem-difluorinated cyclic amines have consistently shown a predictable decrease in pKa that correlates with the distance between the CF2 group and the amine.[11][14]

pKa_Modulation Pyrrolidine (2R)-2-Methylpyrrolidine Nitrogen (pKa ~10-11) Effect Strong Inductive Electron Withdrawal (-I Effect) CF2_Group gem-Difluoro Group (CF2) (at C3 or C4) CF2_Group->Effect exerts Result Reduced Electron Density on Nitrogen Effect->Result Outcome Lower pKa (Increased Acidity of Conjugate Acid) Result->Outcome

Caption: Inductive effect of the CF2 group on pyrrolidine nitrogen pKa.

Conformational Rigidity and Pre-organization

The substitution of two hydrogen atoms with the larger, more electronegative fluorine atoms can introduce significant conformational constraints on the flexible five-membered pyrrolidine ring. The C-F bond is longer than the C-H bond, and the gauche effect involving the fluorine atoms can favor specific ring puckering conformations. This "conformational locking" can pre-organize the molecule into a bioactive conformation that binds more favorably to its target protein.[15][16] By reducing the entropic penalty of binding, this pre-organization can lead to a significant increase in binding affinity and selectivity.[15] While a gem-difluoro group can introduce rigidity, it has also been observed to create equilibria between different conformations, a factor that must be considered during design.[17][18]

Metabolic Stability Enhancement

A primary reason for incorporating fluorine into drug candidates is to block sites of metabolic oxidation.[19][20] The carbon-hydrogen bonds on a pyrrolidine ring, particularly those adjacent to the nitrogen (alpha-carbons), are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism and clearance. Replacing a CH2 group with a metabolically robust CF2 group effectively "shields" that position from oxidative metabolism.[21] The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it much more difficult for CYP enzymes to break.[19] This strategy can dramatically increase the half-life of a drug, reduce metabolic clearance, and improve its overall bioavailability.[6]

Metabolic_Blocking cluster_0 Standard Pyrrolidine cluster_1 gem-Difluoro Pyrrolidine CH2 C-H Bonds Susceptible to Oxidation Metabolism Oxidative Metabolism CH2->Metabolism CF2 C-F Bonds Metabolically Robust Blocked Metabolism Blocked CF2->Blocked CYP450 CYP450 Enzyme CYP450->CH2:pos attacks CYP450->CF2:pos cannot attack

Caption: The CF2 group as a metabolic shield against CYP450 oxidation.

Lipophilicity and Permeability Modulation

The effect of gem-difluorination on lipophilicity (measured as LogP or LogD) is complex and not always intuitive.[11] While fluorine is highly electronegative, the overall impact on lipophilicity depends on the molecular context, including the molecule's hydration and the relative orientation of the C-F bonds to neighboring C-H bonds.[12][13] In some cases, gem-difluorination can increase lipophilicity, while in others it can decrease it or have a negligible effect.[21] This context-dependent nature allows for fine-tuning of a molecule's solubility and permeability profile, which are critical for achieving the desired ADME properties.[11]

Synthesis and Experimental Evaluation

The successful application of this bioisosteric replacement relies on robust synthetic methods and rigorous experimental validation of the resulting property changes.

Synthetic Pathways

The synthesis of gem-difluorinated pyrrolidines often involves the use of specialized fluorinating reagents. A common strategy involves the fluorodesulfurization of a corresponding thionoester or related precursor using reagents like diethylaminosulfur trifluoride (DAST).[10]

Illustrative Protocol: Fluorodesulfurization of a Pyrrolidine Thionoester

  • Thionoester Formation: The corresponding N-protected pyrrolidone is treated with Lawesson's reagent to convert the carbonyl group into a thiocarbonyl.

  • Protection/Deprotection (if necessary): The pyrrolidine nitrogen is often protected (e.g., with a Boc group) during these steps. For certain substrates, removal of the protecting group may be necessary prior to fluorination to improve reactivity.[10]

  • Fluorination: The thionoester intermediate is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Reagent Addition: Diethylaminosulfur trifluoride (DAST) is added cautiously at a low temperature (e.g., 0 °C).

  • Reaction: The reaction is allowed to warm to room temperature and stirred for a specified period (e.g., 24 hours).[10]

  • Workup and Purification: The reaction is carefully quenched, followed by extraction and purification using standard techniques like column chromatography to yield the desired gem-difluorinated pyrrolidine.

Workflow: Assessing Metabolic Stability

A critical experiment to validate the effectiveness of gem-difluorination is the in vitro liver microsomal stability assay. This assay measures the rate at which a compound is metabolized by liver enzymes.

Caption: Workflow for an in vitro liver microsomal stability assay.

Data Presentation: Comparative Physicochemical Properties

Property(2R)-3-Me-Pyrrolidine (Parent)(2R)-3-CF2-3-Me-Pyrrolidine (Bioisostere)Rationale for Change
pKa ~10.5~8.0 - 9.0Inductive electron withdrawal by CF2 group.[11][12]
Metabolic t½ (in vitro) Low-ModerateHighCF2 group blocks oxidative metabolism.[19][21]
Conformational Flexibility HighReducedSteric and electronic effects of CF2 group.[15]
Calculated LogP (cLogP) ~1.2~1.5 - 2.0Context-dependent; often increases lipophilicity.[11]

Note: Values are illustrative and can vary based on the exact molecular structure and experimental conditions.

Conclusion and Future Outlook

The gem-difluoro group is a powerful and versatile tool in the medicinal chemist's arsenal for optimizing the properties of lead compounds built upon the (2R)-2-methylpyrrolidine scaffold. Its ability to simultaneously modulate pKa, enhance metabolic stability, and impose conformational rigidity provides a multi-pronged approach to addressing common challenges in drug discovery. By understanding the fundamental principles behind these effects and employing rigorous experimental validation, research and development teams can strategically leverage this bioisosteric replacement to design safer, more effective, and more successful therapeutic agents.

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Foundational

Metabolic Stability of (2R)-4,4-difluoro-2-methylpyrrolidine Derivatives: A Mechanistic and Practical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic properties.[1][2] This guide provides an in-depth exploration of the (2R)-4,4-difluoro-2-methylpyrrolidine scaffold, a building block of increasing importance for imparting metabolic stability. We will dissect the mechanistic principles behind the metabolic shielding effects of the gem-difluoro group, analyze the influence of the stereospecific methyl group, and provide detailed, field-proven protocols for the experimental assessment of metabolic stability. This document is intended for drug discovery and development professionals seeking to leverage advanced fluorination strategies to overcome challenges of rapid metabolic clearance and optimize drug candidates for clinical success.

Introduction: The Strategic Value of Fluorinated Heterocycles

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[3] However, its aliphatic nature can render it susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to rapid clearance and poor bioavailability.[4][5] A primary strategy to mitigate this liability is the introduction of fluorine, an element whose unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's metabolic fate.[6][7][8]

More than half of all newly approved small-molecule drugs now contain fluorine, a testament to its ability to block enzymatic breakdown, fine-tune physicochemical properties, and enhance binding affinity.[6] The (2R)-4,4-difluoro-2-methylpyrrolidine moiety represents a sophisticated application of this strategy. The gem-difluorination at the 4-position acts as a metabolic shield, while the chiral methyl group at the 2-position provides a key vector for exploring structure-activity relationships (SAR). Understanding the interplay of these features is critical for their rational deployment in drug design.

Section 1: Core Principles of Metabolic Stability in Drug Discovery

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[9] It is a critical parameter in drug discovery because it directly influences a compound's pharmacokinetic profile, including:

  • In vivo half-life (t½): The time required for the drug concentration in the body to decrease by half. Higher stability generally leads to a longer half-life.[10]

  • Bioavailability: The fraction of an administered dose that reaches systemic circulation. A compound that is rapidly metabolized in the liver (first-pass metabolism) will have low oral bioavailability.

  • Clearance (CL): The rate at which a drug is eliminated from the body. Metabolic stability is a key determinant of hepatic (liver) clearance.[9]

Metabolism is broadly divided into two phases:

  • Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions catalyzed by enzymes like the Cytochrome P450 (CYP) superfamily.[9][11] These reactions introduce or unmask functional groups.

  • Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate), increasing water solubility and facilitating excretion.[12]

The primary goal of in vitro metabolic stability assays is to quantify the rate of metabolism and calculate the intrinsic clearance (CLint), which reflects the inherent ability of liver enzymes to metabolize a drug.[10][13]

Section 2: Metabolic Pathways of the Pyrrolidine Ring

The pyrrolidine scaffold, while valuable, contains several potential sites for metabolic attack. The most common pathway for such saturated nitrogen heterocycles is oxidation at the carbon alpha to the nitrogen atom, catalyzed by CYP enzymes.[4] This can lead to ring-opening or the formation of lactams, resulting in inactivation and clearance of the compound. Other potential sites include oxidation at other ring carbons (C-H bonds).

cluster_main General Metabolic Pathways of a Pyrrolidine Scaffold Pyrrolidine Pyrrolidine Derivative (Parent Drug) Alpha_Oxidation α-Carbon Hydroxylation (Imminium Ion Intermediate) Pyrrolidine->Alpha_Oxidation CYP450 (Major Pathway) Other_Oxidation C-H Oxidation (at other positions) Pyrrolidine->Other_Oxidation CYP450 (Minor Pathway) Lactam Lactam Metabolite Alpha_Oxidation->Lactam Oxidation Ring_Opening Ring-Opened Metabolite (Amino Aldehyde) Alpha_Oxidation->Ring_Opening Hydrolysis

Caption: Common CYP450-mediated metabolic routes for pyrrolidine-containing compounds.

Section 3: The Decisive Impact of gem-Difluorination at the 4-Position

The introduction of a gem-difluoro group at the C4 position of the pyrrolidine ring is a highly effective strategy for enhancing metabolic stability. The mechanism is more nuanced than simply replacing C-H bonds with stronger C-F bonds.[14][15][16]

Causality of Metabolic Shielding:

  • Inductive Electron Withdrawal: Fluorine is the most electronegative element. The two fluorine atoms exert a powerful inductive electron-withdrawing effect. This effect propagates through the sigma bonds of the pyrrolidine ring.

  • Deactivation of Adjacent C-H Bonds: The primary sites of oxidative metabolism are positions with higher electron density, which are more susceptible to attack by the electrophilic iron-oxo species of CYP enzymes.[14] By withdrawing electron density, the C4-gem-difluoro group effectively deactivates the adjacent C-H bonds at C3 and C5, making them significantly less favorable for oxidation.

  • Altered Physicochemical Properties: Fluorination can lower the pKa of the pyrrolidine nitrogen.[17] This change in basicity can alter the molecule's affinity for the active site of metabolizing enzymes, sometimes reducing the rate of metabolism by affecting the Kₘ (Michaelis constant).[14]

The bioisosteric replacement of a methylene group (CH₂) with a difluoromethylene group (CF₂) can thus "shield" the entire ring system from degradation, dramatically increasing the compound's half-life.[17][18][19]

Section 4: Influence of the (2R)-Methyl Group

While the gem-difluoro group provides a robust metabolic shield, the (2R)-methyl group introduces another layer of complexity and opportunity.

  • Potential Metabolic Site: A methyl group can itself be a site of metabolism, undergoing hydroxylation to form a primary alcohol, which can be further oxidized or conjugated.

  • Stereochemical Control: The fixed (R)-stereochemistry at the C2 position dictates how the molecule orients itself within the binding pocket of a target protein or a metabolizing enzyme. This specific orientation can:

    • Sterically Hinder Metabolism: The methyl group might position the molecule in such a way that the most vulnerable metabolic sites are inaccessible to the enzyme's catalytic center.

    • Act as a Sacrificial Lamb: In some contexts, the methyl group might be slowly metabolized, sparing the rest of the molecule's core pharmacophore.

    • Enhance Potency: The stereocenter allows for three-dimensional optimization of interactions with the target protein, which is essential for potency and selectivity.[3]

The interplay between the C4-difluoro shield and the C2-methyl group creates a scaffold that is both metabolically robust and amenable to fine-tuning for target engagement.

Section 5: Experimental Assessment of Metabolic Stability

A self-validating system for assessing metabolic stability is crucial for making confident decisions in drug development. The following protocols for microsomal and hepatocyte stability assays represent the industry standard.

cluster_workflow In Vitro Metabolic Stability Experimental Workflow Prep 1. Preparation (Compound Stock, Microsomes/ Hepatocytes, Cofactors) Incubate 2. Incubation (37°C, Timed Aliquots) Prep->Incubate Terminate 3. Reaction Termination (Ice-Cold Acetonitrile + Internal Standard) Incubate->Terminate Process 4. Sample Processing (Centrifugation to Pellet Protein) Terminate->Process Analyze 5. LC-MS/MS Analysis (Quantify Parent Drug) Process->Analyze Data 6. Data Interpretation (Calculate t½, CLint) Analyze->Data

Caption: A generalized workflow for in vitro metabolic stability assays.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method to evaluate Phase I metabolism, primarily mediated by CYP enzymes.[9]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a liver microsomal preparation.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)[20]

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[20]

  • Positive control compounds (e.g., Verapamil, Diclofenac)

  • Ice-cold acetonitrile with an internal standard (for analytical consistency)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare the final test compound concentration (typically 1 µM) by diluting the stock solution in buffer.[10]

  • Pre-incubation: Add the microsomal solution to the buffer in a 96-well plate. Pre-warm the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.[10] The time of this addition is T=0.

  • Timed Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[10][21] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS.[20] Monitor the disappearance of the parent compound over time by comparing its peak area to that of the stable internal standard.

Protocol 2: In Vitro Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic clearance as hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors in a cellular environment.[12][22][23]

Objective: To determine the CLint in a whole-cell system that accounts for cell permeability, Phase I, and Phase II metabolism.[22]

Materials:

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)[24]

  • Hepatocyte incubation medium

  • All other materials as listed in the microsomal assay protocol.

Step-by-Step Methodology:

  • Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Dilute the cell suspension to the desired concentration (e.g., 0.5 x 10⁶ cells/mL) in pre-warmed incubation medium.[25]

  • Incubation: Add the hepatocyte suspension to a 96-well plate containing the test compound (typically 1 µM final concentration) and incubate at 37°C with gentle shaking.[22][25]

  • Timed Sampling: At each time point (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension into a separate plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[22][24]

  • Sample Processing & Analysis: Follow steps 5 and 6 from the microsomal stability protocol.

Data Analysis and Interpretation
  • Calculate Percent Remaining: For each time point, determine the percentage of the parent compound remaining relative to the T=0 sample.

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the negative elimination rate constant (-k).[25]

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg microsomal protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

    • CLint (µL/min/10⁶ cells) = (0.693 / t½) * (1 / million cells/mL)

ParameterDescriptionSignificance
t½ (min) Half-lifeTime for 50% of the compound to be metabolized. Longer t½ indicates higher stability.[10]
CLint Intrinsic ClearanceThe inherent rate of metabolism by the system. Lower CLint indicates higher stability.[10]

Section 6: Case Study Synopsis & Data Interpretation

To illustrate the impact of the (2R)-4,4-difluoro-2-methylpyrrolidine scaffold, consider the hypothetical metabolic stability data for three analogous compounds.

CompoundStructure FeaturesMicrosomal t½ (min)Hepatocyte t½ (min)Calculated Human CLint (µL/min/10⁶ cells)Predicted Stability Class
Analog A (2R)-Methylpyrrolidine85138.6High Clearance
Analog B (2R)-4-fluoro-2-methylpyrrolidine453221.7Moderate Clearance
Analog C (2R)-4,4-difluoro-2-methylpyrrolidine >120>120<5.8Low Clearance

Interpretation:

  • Analog A (Non-fluorinated): The unsubstituted pyrrolidine ring is rapidly metabolized, as shown by the very short half-life in both systems. This compound would likely suffer from high first-pass metabolism and poor in vivo exposure.

  • Analog B (Mono-fluorinated): The addition of a single fluorine atom provides a significant increase in metabolic stability, demonstrating the shielding effect. However, metabolism is still notable.

  • Analog C (gem-Difluorinated): The introduction of the gem-difluoro group at the 4-position results in a dramatic stabilization of the molecule. The half-life is greater than the duration of the experiment, indicating very low intrinsic clearance. This modification successfully blocks the primary metabolic pathways, making this scaffold highly desirable for developing drug candidates with an extended in vivo half-life.

Conclusion

The (2R)-4,4-difluoro-2-methylpyrrolidine scaffold is a powerful asset in modern drug discovery, offering a validated solution to the common problem of metabolic instability in pyrrolidine-containing compounds. The gem-difluoro group at the 4-position provides a robust metabolic shield by deactivating the heterocyclic ring to oxidative attack, while the (2R)-methyl group provides a crucial stereochemical handle for optimizing target potency and selectivity. By understanding the underlying mechanistic principles and employing rigorous in vitro assays as described in this guide, researchers can rationally design and select drug candidates with superior pharmacokinetic profiles, ultimately increasing the probability of clinical success.

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  • SlideShare. (2012). Application of Bioisosteres in Drug Design. [Link]

  • Denisov, I. G., et al. (2019). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. The Journal of Biological Chemistry, 294(4), 1373-1386. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved February 16, 2026.
  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • ResearchGate. (n.d.). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity | Request PDF. Retrieved February 16, 2026.
  • PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • ResearchGate. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. Retrieved February 16, 2026.
  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Google Patents. (n.d.). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)
  • Li, S., & Li, L. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Metabolites, 2(1), 1-18. [Link]

  • ResearchGate. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. Retrieved February 16, 2026.
  • ResearchGate. (n.d.). Pyrrolidine and putrescine metabolism: gamma-aminobutyraldehyde dehydrogenase. Retrieved February 16, 2026.
  • Open Access Government. (2026). Advanced PFAS treatment technologies: Innovations and developments. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry. [Link]

  • MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. [Link]

  • PubMed Central. (n.d.). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. [Link]

  • ResearchGate. (n.d.). The in vitro metabolic stability study of the selected compounds. Retrieved February 16, 2026.
  • PubMed. (n.d.). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. [Link]

  • PubMed. (n.d.). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. [Link]

  • YouTube. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). [Link]

  • PubMed Central. (n.d.). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. [Link]

  • LabRulez LCMS. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]

  • Springer. (n.d.). In Vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. [Link]

  • Google Patents. (n.d.). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.

Sources

Exploratory

The Fluorine Effect: Modulating Lipophilicity in 4,4-Difluoro Pyrrolidines

Executive Summary The strategic incorporation of fluorine into saturated heterocycles is a cornerstone of modern medicinal chemistry. In the context of pyrrolidines—a scaffold ubiquitous in drug discovery (e.g., DPP-4 in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into saturated heterocycles is a cornerstone of modern medicinal chemistry. In the context of pyrrolidines—a scaffold ubiquitous in drug discovery (e.g., DPP-4 inhibitors, antivirals)—substitution at the 4-position with a geminal difluoro group (4,4-difluoro ) offers a unique physicochemical toolkit. Unlike simple lipophilic additions, the 4,4-difluoro motif operates through a complex interplay of electronic induction , dipole minimization , and pKa modulation .

This guide details the mechanistic underpinnings of how 4,4-difluorination alters lipophilicity (LogD), controls molecular conformation via the gauche effect, and blocks metabolic oxidation, providing a robust roadmap for optimizing drug-like properties.

Part 1: The Physicochemical Mechanism

To understand lipophilicity changes in 4,4-difluoro pyrrolidines, one must distinguish between intrinsic lipophilicity (LogP) and distribution coefficient (LogD).[1] The introduction of two fluorine atoms does not simply "add grease" to the molecule; it fundamentally alters the electronic landscape of the pyrrolidine nitrogen.[2]

The pKa Modulation Effect (The Driver of LogD)

The most critical impact of 4,4-difluorination is the reduction of the pyrrolidine nitrogen's basicity. Fluorine is highly electronegative (


). Through the 

-bond framework, it exerts a strong electron-withdrawing inductive effect (

effect) on the amine.
  • Unsubstituted Pyrrolidine: pKa

    
     11.3. At physiological pH (7.4), the amine is almost exclusively protonated (
    
    
    
    ), making it highly polar and membrane-impermeable.
  • 4,4-Difluoro Substitution: The inductive pull stabilizes the lone pair on the nitrogen, lowering the pKa significantly (typically by 2–3 log units depending on other substituents).

  • The Result: A lower pKa increases the fraction of the neutral free base present at pH 7.4. Since the neutral species partitions into lipids much better than the cation, the effective lipophilicity (LogD

    
     ) increases, even if the intrinsic LogP of the neutral molecule is similar to the parent.
    
Dipole Moments and Solvation

While C-F bonds are hydrophobic, they are also polar. In a gem-difluoro (


) motif, the two C-F dipoles partially cancel each other out vectorially compared to a single C-F bond, but they still create a local quadrupole. This can lead to unexpected solvation effects:
  • Water desolvation: The

    
     group is larger and "harder" than 
    
    
    
    , reducing the entropic penalty of desolvation required for the molecule to enter a lipid membrane.
Conformational Locking (The Gauche Effect)

In 4-fluoropyrrolidines, the ring puckers to maximize the gauche interaction between the C-F bond and the N-C bond (hyperconjugation


).
  • Monofluoro: Biases the ring into a specific endo or exo envelope.

  • Gem-difluoro: The 4,4-substitution effectively "locks" the ring conformation or creates a rapid equilibrium that averages out, often favoring a twisted conformation that can pre-organize the ligand for binding, reducing the entropic cost of binding (

    
    ).
    
Visualization: The pKa-Lipophilicity Cascade

G cluster_0 Chemical Modification cluster_1 Electronic Effects cluster_2 Physiological Outcome (pH 7.4) node_F 4,4-Difluoro Substitution node_Ind Inductive Effect (-I) node_F->node_Ind Electronegativity node_LogD Increased LogD7.4 (Eff. Lipophilicity) node_F->node_LogD Desolvation Entropy node_pKa Lower pKa (Basicity u2193) node_Ind->node_pKa Stabilizes Lone Pair node_Eq Equilibrium Shift [R-NH2] > [R-NH3+] node_pKa->node_Eq Henderson-Hasselbalch node_Eq->node_LogD Neutral Species Partitioning

Caption: The mechanistic cascade showing how fluorination drives effective lipophilicity primarily through pKa suppression, increasing the neutral species fraction at physiological pH.

Part 2: Comparative Data Analysis

The following table illustrates the impact of fluorination on a representative 2-substituted pyrrolidine scaffold (e.g., Proline methyl ester or similar model systems).

PropertyUnsubstituted Pyrrolidine4-Fluoro (Monosubstituted)4,4-Difluoro (Geminal)Impact Analysis
pKa (Conj. Acid) ~10.6 (Proline)~9.2~8.5 - 9.0 Significant drop in basicity; closer to physiological pH.
Intrinsic LogP Baseline-0.3 to -0.5

+0.1 to +0.3


is more lipophilic than

intrinsically, but polarity blunts this.
LogD

Low (Highly Ionized)ModerateHigh The "Sweet Spot." The pKa shift dominates, maximizing membrane permeability.
Conformation Flexible (Envelope)Biased (Exo/Endo)Rigid / Twisted Reduces entropic penalty upon protein binding.
Metabolic Stability Low (C4 Oxidation)ModerateHigh Blocks Cytochrome P450 oxidation at the C4 position.

Note: Values are approximate and dependent on the specific N-substituents and C2-substituents.

Part 3: Synthetic Pathways[3]

Synthesizing 4,4-difluoropyrrolidines typically involves Deoxofluorination of a ketone precursor. This is a self-validating protocol because the disappearance of the carbonyl stretch in IR and the appearance of the characteristic triplet in


C NMR (coupling with two F atoms) confirms success.
Protocol: Deoxofluorination of 4-Oxopyrrolidine

Reagents: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST. Substrate: N-Boc-4-oxoproline methyl ester.

  • Preparation: Dissolve N-Boc-4-oxoproline methyl ester (1.0 eq) in anhydrous DCM under Argon.

  • Addition: Cool to 0°C. Add Deoxo-Fluor (2.5 eq) dropwise. Caution: Exothermic.

  • Reaction: Allow to warm to RT and stir for 16–24 hours.

  • Quench: Pour reaction mixture slowly into saturated aqueous NaHCO

    
    . Critical: Gas evolution (CO
    
    
    
    /HF) will occur.
  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over MgSO

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Visualization: Synthetic Workflow

Synthesis Start 4-Hydroxyproline (Starting Material) Oxidation Jones Oxidation or Swern Start->Oxidation Generate Carbonyl Ketone 4-Oxopyrrolidine Intermediate Oxidation->Ketone Fluorination Deoxofluorination (DAST / Deoxo-Fluor) Ketone->Fluorination Nucleophilic Fluorination Product 4,4-Difluoropyrrolidine Derivative Fluorination->Product Gem-difluoro Installation

Caption: Standard synthetic route converting chiral hydroxyproline to the achiral (at C4) gem-difluoro derivative.

Part 4: Experimental Validation Protocols

To ensure data integrity (Trustworthiness), use these protocols to validate the lipophilicity and pKa changes.

High-Throughput LogD Determination (HPLC Method)

Instead of the tedious shake-flask method, use a retention-time based correlation.

  • Column: C18 Reverse Phase.

  • Mobile Phase: 50 mM Ammonium Acetate (pH 7.4) / Acetonitrile.

  • Standards: Calibrate using a set of 5 compounds with known LogD values (e.g., Propranolol, Toluene, Atenolol).

  • Protocol: Inject sample. Measure retention time (

    
    ). Calculate capacity factor 
    
    
    
    .
  • Calculation:

    
     (where 
    
    
    
    and
    
    
    are derived from the calibration curve).
pKa Determination (Potentiometric Titration)
  • Instrument: Sirius T3 or standard pH meter with micro-burette.

  • Solvent: 0.15 M KCl (aqueous) to mimic physiological ionic strength.

  • Method: Titrate the hydrochloride salt of the amine with KOH.

  • Analysis: The inflection point of the titration curve yields the pKa. For 4,4-difluoro analogs, expect the inflection point to shift left (lower pH) compared to the parent.

Part 5: Strategic Application in Drug Design

Metabolic Blocking

The C4 position of pyrrolidine is a "metabolic hotspot," prone to oxidation by Cytochrome P450 enzymes to form lactams or ring-opened products.

  • Strategy: Replacing C-H bonds with C-F bonds at C4 blocks this oxidation because the C-F bond energy (approx. 116 kcal/mol) is too high for P450s to cleave.

  • Outcome: Increased half-life (

    
    ) and bioavailability.
    
Bioisosterism

The 4,4-difluoropyrrolidine moiety is often used as a bioisostere for:

  • Proline: To lower pKa and increase permeability.

  • Thiazolidine: To mimic the bulk and lipophilicity without the metabolic liability of sulfur oxidation.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Gillis, E. P., et al. (2015).[3] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[3] [Link][3]

  • Linclau, B., et al. (2016). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry.[4] Biochemistry, 55(31), 4277-4287. [Link]

Sources

Foundational

(2R)-4,4-Difluoro-2-methylpyrrolidine: A Conformationally Constrained Proline Surrogate for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Challenge of Proline in Medicinal Chemistry Proline, unique among the proteinogenic amino acids for i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of Proline in Medicinal Chemistry

Proline, unique among the proteinogenic amino acids for its secondary amine constrained within a five-membered ring, imparts significant structural and functional constraints on peptides and proteins.[1] This inherent rigidity can be a double-edged sword in drug design. While it can pre-organize a molecule for optimal receptor binding, the pyrrolidine ring's conformational flexibility (puckering) and the cis-trans isomerization of the preceding peptide bond can lead to undesired pharmacological profiles.[2] To overcome these limitations, medicinal chemists have increasingly turned to proline surrogates, with fluorinated analogues emerging as a particularly powerful tool.[1] This guide delves into the synthesis, properties, and applications of a specific and highly valuable surrogate: (2R)-4,4-difluoro-2-methylpyrrolidine.

The Rationale for Fluorination: Enhancing Molecular Properties

The strategic introduction of fluorine into drug candidates is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[3] In the context of the pyrrolidine ring, gem-difluorination at the 4-position offers a unique combination of effects that can lead to superior drug candidates.

Conformational Control: The Gauche Effect and Ring Puckering

The pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-exo and Cγ-endo. The introduction of fluorine at the 4-position can significantly bias this equilibrium through the gauche effect. This stereoelectronic interaction, a favorable σC–H → σ*C–F hyperconjugation, stabilizes a conformation where the C-F bond is anti-periplanar to a C-H bond.[2] In the case of 4,4-difluorination, these effects can lead to a more locked and predictable ring conformation, reducing the entropic penalty upon binding to a biological target.[4]

Modulation of Basicity (pKa)

The strong electron-withdrawing nature of fluorine atoms significantly impacts the basicity of the pyrrolidine nitrogen. Gem-difluorination at the 4-position leads to a predictable decrease in the pKa of the secondary amine. This modulation is crucial in drug design, as it can influence a molecule's solubility, membrane permeability, and interaction with its biological target. For 4,4-difluoro-2-methylpyrrolidine, the predicted pKa is approximately 7.29, a notable decrease from the pKa of proline (around 10.6).

Metabolic Stability and Pharmacokinetics

Fluorination is a common strategy to block sites of metabolic oxidation. The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes such as cytochrome P450s. Incorporating a 4,4-difluoro moiety can therefore enhance the metabolic stability of a drug candidate, leading to an improved pharmacokinetic profile, including a longer half-life and increased oral bioavailability.[5]

Synthesis of (2R)-4,4-Difluoro-2-methylpyrrolidine: A Proposed Diastereoselective Route

While a variety of methods exist for the synthesis of fluorinated proline analogues, a robust and diastereoselective synthesis of (2R)-4,4-difluoro-2-methylpyrrolidine is crucial for its application in drug discovery. The following proposed synthetic pathway leverages commercially available starting materials and established fluorination methodologies. The key starting material is (2R)-1-Boc-4-oxopyrrolidine-2-carboxylate, which allows for the stereoselective synthesis of the desired (2R)-enantiomer.[6]

Synthetic Pathway start (2R)-1-Boc-4-oxopyrrolidine- 2-carboxylate intermediate1 Methylation (e.g., LDA, MeI) start->intermediate1 Step 1 product1 (2R)-1-Boc-2-methyl- 4-oxopyrrolidine-2-carboxylate intermediate1->product1 intermediate2 Fluorination (DAST or Deoxo-Fluor®) product1->intermediate2 Step 2 product2 (2R)-1-Boc-4,4-difluoro-2-methyl- pyrrolidine-2-carboxylate intermediate2->product2 intermediate3 Hydrolysis (e.g., LiOH) product2->intermediate3 Step 3 product3 (2R)-1-Boc-4,4-difluoro-2-methyl- pyrrolidine-2-carboxylic acid intermediate3->product3 intermediate4 Decarboxylation (Heat) product3->intermediate4 Step 4 product4 (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine intermediate4->product4 intermediate5 Deprotection (e.g., TFA or HCl) product4->intermediate5 Step 5 final_product (2R)-4,4-Difluoro-2-methylpyrrolidine intermediate5->final_product

Caption: Proposed synthetic pathway for (2R)-4,4-difluoro-2-methylpyrrolidine.

Detailed Experimental Protocol (Proposed)

Step 1: Methylation of (2R)-1-Boc-4-oxopyrrolidine-2-carboxylate

  • Dissolve (2R)-1-Boc-4-oxopyrrolidine-2-carboxylate in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Slowly add a solution of lithium diisopropylamide (LDA) in THF (1.1 equivalents) and stir the mixture for 30 minutes at -78 °C.

  • Add methyl iodide (1.2 equivalents) dropwise and allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (2R)-1-Boc-2-methyl-4-oxopyrrolidine-2-carboxylate.

Step 2: Gem-Difluorination

  • Dissolve the ketone from Step 1 in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Slowly add diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® (1.5 equivalents).[7][8]

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extract the product with DCM, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylate.

Step 3: Hydrolysis of the Ester

  • Dissolve the difluorinated ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to pH ~3 and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid.[9]

Step 4: Decarboxylation

  • Heat the carboxylic acid from Step 3 neat or in a high-boiling solvent (e.g., diphenyl ether) at a temperature sufficient to induce decarboxylation (typically >150 °C).

  • Monitor the reaction by TLC or NMR until the starting material is consumed.

  • Purify the resulting (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine by vacuum distillation or column chromatography.

Step 5: Boc Deprotection

  • Dissolve the Boc-protected amine in DCM or dioxane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the desired (2R)-4,4-difluoro-2-methylpyrrolidine as its corresponding salt (TFA or HCl).

Application in Drug Discovery: A Case Study of BET Inhibitors

A compelling example of the application of (2R)-4,4-difluoro-2-methylpyrrolidine is in the development of Bromodomain and Extra-Terminal domain (BET) inhibitors for the treatment of cancer.[10][11][12] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription, and their inhibition has emerged as a promising therapeutic strategy.

In one patented series of BET inhibitors, a (2R)-4,4-difluoro-2-methylpyrrolidine moiety was incorporated into the core scaffold. While the patent does not provide a direct head-to-head comparison with a non-fluorinated analogue, the rationale for its inclusion can be inferred from the principles discussed earlier.

SAR_BET_Inhibitor cluster_0 Core Scaffold cluster_1 Pyrrolidine Moiety cluster_2 Pharmacophore Element cluster_3 Improved Properties Core Heterocyclic Core Pyrrolidine (2R)-4,4-difluoro-2-methylpyrrolidine Core->Pyrrolidine Linker Pharmacophore Binding Group Core->Pharmacophore Linker Prop1 Enhanced Potency Pyrrolidine->Prop1 Prop2 Improved PK Profile Pyrrolidine->Prop2 Prop3 Increased Selectivity Pyrrolidine->Prop3

Caption: Structure-Activity Relationship (SAR) insights for a BET inhibitor.

Anticipated Advantages in the BET Inhibitor Context
  • Enhanced Potency and Selectivity: The conformationally constrained nature of the 4,4-difluorinated pyrrolidine ring likely pre-organizes the molecule into a bioactive conformation, leading to a more favorable binding affinity for the target bromodomain. This can translate to enhanced potency and potentially improved selectivity against other bromodomains.

  • Improved Pharmacokinetics: The gem-difluoro group is expected to block a potential site of metabolism on the pyrrolidine ring, leading to increased metabolic stability and a longer in vivo half-life.

  • Modulated Physicochemical Properties: The reduced pKa of the pyrrolidine nitrogen can influence the overall physicochemical properties of the molecule, potentially leading to improved cell permeability and oral bioavailability.

Table 1: Comparison of Physicochemical Properties

PropertyProline(2R)-4,4-difluoro-2-methylpyrrolidine (Predicted)Impact of Difluorination
pKa ~10.6~7.29Significant reduction in basicity
Conformation Flexible (Cγ-exo/endo equilibrium)Conformationally restrictedReduced conformational entropy
Metabolic Stability Susceptible to oxidationIncreased resistance to oxidationPotential for improved half-life

Conclusion: A Valuable Tool for Modern Medicinal Chemistry

(2R)-4,4-difluoro-2-methylpyrrolidine represents a highly valuable and versatile building block for contemporary drug discovery. Its unique combination of conformational constraint, modulated basicity, and enhanced metabolic stability makes it an attractive proline surrogate for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for more potent, selective, and bioavailable therapeutics continues to grow, the strategic incorporation of this and other fluorinated building blocks will undoubtedly play an increasingly important role in the design of next-generation medicines.

References

  • US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google P
  • N-Alkoxyl Templates for Diastereoselective Pyrrolidine Synthesis - PMC. (URL: [Link])

  • (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid - PubChem. (URL: [Link])

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC. (URL: [Link])

  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST - Organic Synthesis. (URL: [Link])

  • Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines (exo and exo') Based on the Cu(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition - PubMed. (URL: [Link])

  • 5 - Organic Syntheses Procedure. (URL: [Link])

  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human - DOI. (URL: [Link])

  • Synthesis and Structure-Activity Relationships of Potent 4-fluoro-2-cyanopyrrolidine Dipeptidyl Peptidase IV Inhibitors - PubMed. (URL: [Link])

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed. (URL: [Link])

  • EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google P
  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - DiVA. (URL: [Link])

  • Discovery of novel BET inhibitors by drug repurposing of nitroxoline and its analogues. (URL: not available)
  • A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. (URL: not available)
  • CN109593802B - A kind of preparation method of (R)-2-(2,5-difluorophenyl)
  • Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide. (URL: not available)
  • Case Studies - MedChemica. (URL: [Link])

  • Medicinal chemistry: concepts and case studies from the pharmaceutical industry - CH-604. (URL: [Link])

  • Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry - PubMed. (URL: [Link])

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC. (URL: [Link])

  • Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PubMed. (URL: [Link])

  • Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities - PubMed Central. (URL: [Link])

  • Top 10 Most Popular Drug Hunter Case Studies of 2025. (URL: not available)
  • USE OF IMPROVED N-ALKYL PYRROLIDONE SOLVENTS - European Patent Office - EP 2804940 B1 - Googleapis.com. (URL: [Link])

  • Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization Pathways in Basic Medium - MDPI. (URL: [Link])

  • Selective Inhibition of the Second Bromodomain of BET Family Proteins Results in Robust Antitumor Activity in Preclinical Models of Acute Myeloid Leukemia | Request PDF. (URL: [Link])

  • Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines | Request PDF. (URL: [Link])

  • Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes - PMC. (URL: [Link])

  • Preliminary Results of Patients with Myelofibrosis (MF) from a Phase I Trial of Jab-8263, a Potent BET Inhibitor - ResearchGate. (URL: [Link])

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Exploratory

The Fluorine Effect on Amine Basicity in 2-Methylpyrrolidine Scaffolds: A Technical Guide for Drug Discovery

Executive Summary For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of the effects of fluorine substitution on the basicity of the 2-methylpyrrolidine scaffold, a privileged heterocyclic motif in numerous therapeutic agents. Amine basicity, quantified by the pKa value, is a critical physicochemical parameter that governs a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. By understanding and predicting how fluorine modulates pKa, medicinal chemists can rationally design molecules with improved pharmacokinetic properties and reduced off-target liabilities. This document elucidates the core mechanistic principles—including inductive, stereoelectronic, and hydrogen-bonding effects—presents a compendium of relevant data, and provides validated experimental protocols for the accurate determination of amine pKa.

The Foundational Role of Amine Basicity (pKa) in Medicinal Chemistry

The basicity of an amine is a measure of its ability to accept a proton, and the pKa is the pH at which the amine is 50% protonated. This equilibrium is fundamental to a drug molecule's behavior in a biological system.

  • Solubility and Permeability: The protonated (cationic) form of an amine is generally more water-soluble, aiding in formulation, while the neutral (free base) form is more lipophilic and better able to permeate cell membranes.[1] Tuning the pKa allows chemists to optimize this balance for improved oral bioavailability.[1]

  • Target Engagement: Many drug targets have binding pockets containing acidic residues (e.g., aspartate, glutamate). A cationic amine can form critical salt bridges, significantly enhancing binding affinity.

  • Off-Target Effects: High basicity can lead to undesirable interactions. For instance, amines with a pKa > 8.5 are often associated with phospholipidosis and inhibition of the hERG potassium channel, a key cardiotoxicity liability.[2] Reducing basicity is a common strategy to mitigate these risks.[2]

The 2-methylpyrrolidine scaffold is a common feature in pharmaceuticals due to its three-dimensional structure and its role as a versatile synthetic handle. Fluorine is often introduced to this and other scaffolds to predictably modulate basicity without significant steric alteration, thereby fine-tuning the drug-like properties of the molecule.[2][3]

Core Mechanisms: How Fluorine Governs Amine Basicity

The introduction of a fluorine atom onto the 2-methylpyrrolidine ring lowers the basicity of the nitrogen atom. This phenomenon is the result of a combination of powerful electronic and conformational effects.

The Dominant Influence: The Inductive Effect (-I)

The primary mechanism by which fluorine reduces amine basicity is its powerful electron-withdrawing inductive effect.[4][5] Fluorine is the most electronegative element, and it pulls electron density away from the nitrogen atom through the sigma bond framework of the molecule.[6] This has a profound impact on the stability of the conjugate acid (the protonated amine).

  • Causality: The electron withdrawal by fluorine reduces the electron density on the nitrogen, making its lone pair less available to accept a proton. Crucially, it also destabilizes the resulting positive charge on the protonated ammonium cation (R₃NH⁺). A less stable conjugate acid corresponds to a weaker base, and thus a lower pKa.[7]

The magnitude of this effect is highly dependent on the distance between the fluorine atom and the nitrogen center, attenuating significantly with each intervening bond.[8] For instance, fluorination at the β-position to an amine can lower the pKa by approximately 1.7 units per fluorine atom, a substantial and predictable modification.[8]

Caption: Inductive destabilization of the conjugate acid.

Stereoelectronic Effects: Conformation Dictates Basicity

Beyond simple induction, fluorine exerts significant control over the three-dimensional shape of the pyrrolidine ring, which in turn influences the accessibility of the nitrogen's lone pair.[9] This control arises from stereoelectronic interactions, specifically hyperconjugation.

  • The Gauche Effect: Fluorination biases the ring's "pucker" or conformation.[10] This is often due to a stabilizing hyperconjugative interaction between the filled C-H bonding orbital (σC-H) and the empty C-F anti-bonding orbital (σ*C-F) when they are anti-periplanar (180° apart).[11][12] This forces the ring into a preferred Cγ-exo or Cγ-endo pucker, depending on the fluorine's stereochemistry.[9][13]

  • Impact on Basicity: A conformationally locked ring can alter the steric environment around the nitrogen. If the preferred pucker orients bulky substituents in a way that shields the nitrogen's lone pair, it can hinder protonation, further reducing basicity. Conversely, a conformation that exposes the lone pair may have a lesser effect. Studies on cyclic amines have shown that an equatorial fluorine often has a greater pKa-lowering effect than an axial one, highlighting the importance of stereochemistry.[2]

Caption: Fluorine-directed conformational control of the pyrrolidine ring.

Intramolecular Hydrogen Bonding (N-H···F)

In the protonated state of the amine, the possibility of an intramolecular hydrogen bond between the N-H⁺ proton and the fluorine atom exists. While covalently bound fluorine is a very weak hydrogen bond acceptor, this interaction can occur when the geometry is favorable.[14][15] Such a bond would stabilize the conjugate acid, thereby slightly increasing the pKa and counteracting the dominant inductive effect. However, this interaction is generally considered weak and context-dependent, making the inductive effect the far more predictable and powerful modulator of basicity.[14]

Data Compendium: Quantitative Impact of Fluorination on Basicity

The precise reduction in pKa depends on the number, position, and stereochemistry of the fluorine substituents. The following table summarizes experimental and predicted pKa values for relevant compounds to illustrate these trends.

CompoundStructurepKa (Experimental/Predicted)Key Observations & References
PyrrolidinePyrrolidine11.3Parent heterocyclic amine baseline.[8]
(S)-2-Methylpyrrolidine(S)-2-Methylpyrrolidine10.93 (Predicted)The C2-methyl group has a minor electron-donating effect.[16]
3-Fluoropyrrolidine3-Fluoropyrrolidine~9.6 (Estimated)Fluorine at the β-position causes a significant pKa drop of ~1.7 units.[8][17]
4,4-Difluoropyrrolidine4,4-Difluoropyrrolidine~8.0 (Estimated)The effect of two fluorine atoms is roughly additive, leading to a dramatic reduction in basicity.[8][18]
N-Methyl-2-pyrrolidoneN-Methyl-2-pyrrolidone-0.4 (approx.)For comparison, the amide nitrogen is significantly less basic due to resonance delocalization.[19]

Note: Specific experimental pKa values for all fluorinated isomers of 2-methylpyrrolidine are not widely published. The values for fluorinated pyrrolidines are presented as robust proxies to demonstrate the magnitude of the electronic effects.[17][18] Shifts for basic pyrrolidines upon fluorination typically range from 1.1 to 3.3 pKa units.[2][17]

Experimental Protocols for Accurate pKa Determination

Trustworthy and reproducible pKa data is essential for building structure-property relationships. Potentiometric titration is the gold standard method due to its accuracy and reliability.

Protocol: pKa Determination by Potentiometric Titration

This protocol provides a self-validating system for determining the pKa of a basic amine like a fluorinated 2-methylpyrrolidine derivative.

Principle: A known concentration of the amine is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated amine [BH⁺] and the free base [B] are equal.

Step-by-Step Methodology:

  • System Calibration:

    • Why: Ensures accuracy of pH measurements.

    • How: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

  • Sample Preparation:

    • Why: A precise concentration is required to accurately identify the equivalence point.

    • How: Accurately weigh a sample of the amine and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.05 M).[20] Maintain a constant ionic strength by adding a background electrolyte like 0.1 M KCl.

  • Titrant Standardization:

    • Why: The exact concentration of the titrant is critical for stoichiometric calculations.

    • How: Standardize the strong acid titrant (e.g., 0.1 M HCl) against a primary standard base, such as Tris(hydroxymethyl)aminomethane (TRIS).

  • Titration Procedure:

    • Why: To generate a precise curve of pH versus titrant volume.

    • How: Place the amine solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a stirrer. Add the standardized HCl titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette. After each addition, allow the system to equilibrate and record the stable pH reading.[20] Continue well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Why: To graphically and mathematically determine the pKa.

    • How:

      • Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.

      • Determine the equivalence point (Veq) by finding the maximum of the first derivative of the curve (ΔpH/ΔV).

      • The half-equivalence point is Veq / 2.

      • The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.[21]

Titration_Workflow start Start prep Prepare Amine Solution (Known Concentration) start->prep calib Calibrate pH Meter (Standard Buffers) prep->calib titrate Add Standardized Acid Titrant in Increments calib->titrate record Record pH vs. Volume After Equilibration titrate->record record->titrate Loop until past equivalence point plot Plot Titration Curve (pH vs. Volume) record->plot analyze Determine Equivalence Point (First Derivative) plot->analyze pka Identify pKa at Half-Equivalence Point analyze->pka end End pka->end

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion: A Strategy for Rational Drug Design

The fluorination of 2-methylpyrrolidine scaffolds provides medicinal chemists with a reliable and predictable tool for modulating amine basicity. The powerful, distance-dependent inductive effect is the principal driver of the observed pKa reduction. This electronic influence is further nuanced by stereoelectronic effects that control the ring's conformation and, consequently, the steric accessibility of the nitrogen's lone pair. By mastering these principles, drug development professionals can strategically employ fluorine to fine-tune the physicochemical properties of lead compounds, optimizing their ADMET profiles and enhancing their potential as next-generation therapeutics. The robust experimental protocols outlined herein provide the means to validate these design strategies with high-quality, reproducible data, closing the loop in the design-make-test-analyze cycle of modern drug discovery.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Linclau, B., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Journal of Organic Chemistry, 77(20), 9145-9156. [Link]

  • Leroux, F., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. [Link]

  • Genheden, S., et al. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 6(8), 1461-1466. [Link]

  • Rainey, J. K., et al. (2018). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Molecules, 23(10), 2445. [Link]

  • Nguyen, T., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. International Journal of Molecular Sciences, 24(10), 8963. [Link]

  • Pintar, A., et al. (2010). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 83(4), 435-442. [Link]

  • Mykhailiuk, P. K., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(44), 6279-6290. [Link]

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Reszka, A. P., et al. (2007). β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry, 5(8), 1251-1256. [Link]

  • Mykhailiuk, P. K., et al. (2020). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Angewandte Chemie International Edition, 59(31), 12981-12987. [Link]

  • NEET coaching. (2024). Inductive Effect- Characteristics, Types, Examples and Applications. [Link]

  • Rayer, A. V., et al. (2014). Detailed procedure for calculating pKa. [Research Document]. [Link]

  • Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina Thesis. [Link]

  • Diederich, F., et al. (2014). Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines. Chemistry – A European Journal, 20(43), 13944-13954. [Link]

  • Poulos, T. L., et al. (2010). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 53(10), 4062-4071. [Link]

  • Wikipedia. (2024). Inductive effect. [Link]

  • Chen, K., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 909. [Link]

  • O'Hagan, D., et al. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2465-2478. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 558604, 2-Ethyl-1-methylpyrrolidine. [Link]

  • Mishra, R. K., et al. (2019). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Current Organic Chemistry, 23(1), 3-23. [Link]

  • Chemistry Steps. (2021). Basicity of Amines. [Link]

  • Cambridge MedChem Consulting. (2023). Tuning basicity. [Link]

  • Silla, J. M., et al. (2020). The Reverse Fluorine Perlin-like Effect and Related Stereoelectronic Interactions. Chemistry – A European Journal, 26(48), 10899-10910. [Link]

  • Chambers, R. D., & Sargent, C. R. (2014). Fluorine in heterocyclic chemistry. Advances in Heterocyclic Chemistry, 112, 1-62. [Link]

  • Wouters, J., et al. (2021). Probing the Effect of Fluorine on Hydrogen Bonding Interactions in a Pharmaceutical Hydrate Using Advanced Solid-State NMR. Crystal Growth & Design, 21(4), 2326-2335. [Link]

  • Wikipedia. (2024). Stereoelectronic effect. [Link]

  • Gilmour, R. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1739-1749. [Link]

  • Khan Academy. (n.d.). Hydrogen bonding. [Link]

  • Mayr, H., et al. (2021). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry, 86(22), 15831-15842. [Link]

  • Leito, I., et al. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • Shields, G. C., et al. (2021). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A, 125(1), 189-201. [Link]

  • Brust, P., et al. (2019). Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline‐Based κ‐Opioid Receptor (KOR) Agonists Designed for PET Studies. Chemistry – A European Journal, 25(51), 11956-11969. [Link]

  • Zubatyuk, R., et al. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. ChemRxiv. [Link]

  • Mykhailiuk, P. K., et al. (2022). Physicochemical Properties of gem-Difluorinated Fused Bicyclic Amines. Chemistry – A European Journal, 28(49), e202201389. [Link]

  • Genheden, S., et al. (2015). Request PDF: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13387, N-methyl-2-pyrrolidone. [Link]

  • Umemoto, T. (2011). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 7, 1633-1651. [Link]

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Sources

Foundational

Technical Guide: Therapeutic Potential of (2R)-4,4-Difluoro-2-Methylpyrrolidine

This guide details the therapeutic utility, physicochemical profile, and synthetic application of (2R)-4,4-difluoro-2-methylpyrrolidine , a high-value pharmacophore used to modulate potency and metabolic stability in dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the therapeutic utility, physicochemical profile, and synthetic application of (2R)-4,4-difluoro-2-methylpyrrolidine , a high-value pharmacophore used to modulate potency and metabolic stability in drug discovery.

Executive Summary

In modern medicinal chemistry, the "Fluorine Scan" and "Methyl Scan" are standard optimization strategies. The (2R)-4,4-difluoro-2-methylpyrrolidine building block represents the convergence of these two powerful tactics. By combining the metabolic blocking and electronic modulation of the gem-difluoro group with the conformational constraint and steric bulk of the C2-methyl group, this moiety offers a unique solution to common lead optimization challenges: poor metabolic stability, rapid clearance, and off-target toxicity caused by high basicity.

Part 1: The Physicochemical Rationale[1]

The strategic value of this building block lies in its ability to alter the properties of a parent scaffold without disrupting its fundamental binding mode.

Electronic Modulation & pKa Shift

The pyrrolidine nitrogen is typically highly basic (


). In CNS drug design, high basicity often leads to phospholipidosis or P-gp efflux liability.
  • The Fluorine Effect: The strong electron-withdrawing nature of the 4,4-difluoro substitution pulls electron density through the

    
    -framework. This significantly lowers the 
    
    
    
    of the pyrrolidine nitrogen (typically by 2–3 log units), rendering the amine less protonated at physiological pH (7.4).
  • Therapeutic Benefit: Improved passive permeability and reduced hERG channel inhibition.

Conformational Locking (The Gauche Effect)

Unlike unsubstituted pyrrolidine, which undergoes rapid envelope flipping, the 4,4-difluoro motif imposes a specific energetic bias.

  • Mechanism: The C–F bonds prefer to be gauche to adjacent electron-donating orbitals (specifically the C–H bonds or N-lone pair).

  • The 2-Methyl Constraint: The (2R)-methyl group introduces A(1,3) strain, further restricting the rotation of the N-substituent. This "dual-lock" mechanism pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a protein target (e.g., a kinase ATP pocket).

Metabolic Blocking

The C2 and C4 positions of pyrrolidines are metabolic "soft spots," susceptible to oxidative metabolism by Cytochrome P450 enzymes.

  • Solution: Fluorine substitution at C4 completely blocks oxidation at this site. The C2-methyl group sterically hinders

    
    -oxidation adjacent to the nitrogen.
    
Data Summary: Substituent Effects
PropertyPyrrolidine (Parent)4,4-Difluoropyrrolidine(2R)-4,4-Difluoro-2-Me-Pyrrolidine
pKa (Conj. Acid) ~11.3~8.5 - 9.0~8.8 - 9.3 (Methyl effect +)
LogP (Lipophilicity) Low (Hydrophilic)Increased (+0.3 to +0.5)Moderate (+0.8 vs parent)
Metabolic Stability Low (C2/C4 oxidation)High (C4 blocked)Superior (C2 & C4 blocked)
Conformation FlexibleBiased EnvelopeRigid/Locked

Part 2: Therapeutic Applications & Case Studies

Oncology: Kinase Inhibitors (JAK/VEGFR)

In kinase inhibitors, the solvent-exposed region of the ATP-binding pocket often tolerates solubilizing groups.

  • Application: Replacing a standard piperazine or pyrrolidine with (2R)-4,4-difluoro-2-methylpyrrolidine.

  • Mechanism: The lower basicity prevents trapping in the lysosome (lysosomotropism), while the difluoro group can engage in weak hydrogen bonding with backbone carbonyls in the hinge region or solvent front.

DPP-4 Inhibition (Metabolic Disease)

Dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Saxagliptin) rely on a cyanopyrrolidine core.

  • Relevance: The 4,4-difluoro motif has been extensively mapped in SAR studies for next-generation DPP-4 inhibitors to improve half-life (

    
    ) by reducing cleavage of the amide bond connecting the pyrrolidine to the rest of the drug.
    
Antivirals (HCV NS5A)

Hepatitis C drugs (e.g., Ledipasvir) utilize chiral pyrrolidine anchors. The (2R)-methyl group is critical for inducing the specific twist required to span the NS5A dimer interface, while the fluorine atoms modulate the lipophilicity to ensure liver targeting.

Diagram: Design Logic Flowchart

DesignLogic Proline Native Proline/Pyrrolidine (High Basicity, Metabolic Liability) Step1 Add 4,4-Difluoro Proline->Step1 Modulate Electronics Intermediate 4,4-Difluoropyrrolidine (Lower pKa, C4 Blocked) Step1->Intermediate Effect1 Prevents N-Oxidation Reduces hERG risk Step1->Effect1 Step2 Add (2R)-Methyl Intermediate->Step2 Steric Constraint Final (2R)-4,4-Difluoro-2-Methylpyrrolidine (Conformationally Locked, Metabolically Robust) Step2->Final Effect2 Blocks C2-Metabolism Pre-organizes Binding Step2->Effect2

Caption: Evolution of the scaffold showing the additive benefits of fluorination and methylation on stability and potency.

Part 3: Synthetic Accessibility & Protocols

The synthesis of this building block typically involves deoxofluorination of a 4-oxopyrrolidine derivative. Below is a validated protocol for coupling this building block to an aryl halide (SNAr), a common step in drug synthesis.

Protocol: SNAr Coupling of (2R)-4,4-Difluoro-2-Methylpyrrolidine

Objective: Attach the building block to a heteroaryl chloride (e.g., a chloropyrimidine scaffold).

Reagents:

  • (2R)-4,4-difluoro-2-methylpyrrolidine HCl salt (1.0 equiv)

  • Heteroaryl Chloride substrate (1.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMSO or NMP (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the Heteroaryl Chloride (1.0 mmol) in anhydrous DMSO (3 mL).

  • Base Addition: Add DIPEA (3.0 mmol) via syringe. The solution may warm slightly.

  • Amine Addition: Add (2R)-4,4-difluoro-2-methylpyrrolidine HCl (1.0 mmol) in one portion.

  • Reaction: Heat the mixture to 80°C–100°C (depending on substrate reactivity) for 4–12 hours.

    • Checkpoint: Monitor reaction progress via LC-MS. Look for the disappearance of the chloride mass (M) and appearance of the product mass (M + 121 - 35).

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMSO.

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Diagram: Synthetic Workflow (Building Block Synthesis)

While the user typically buys the block, understanding its origin ensures quality control (e.g., enantiomeric purity).

Synthesis Start (R)-N-Boc-4-oxoproline Ester Step1 Deoxofluorination (DAST or Deoxo-Fluor) Start->Step1 Inter1 (R)-N-Boc-4,4-difluoroproline Ester Step1->Inter1 Step2 Reduction (LiBH4 or LAH) Inter1->Step2 Inter2 Alcohol Intermediate Step2->Inter2 Step3 Activation & Reduction (Mesylate -> Superhydride) Inter2->Step3 Final (2R)-4,4-difluoro-2-methylpyrrolidine (Protected) Step3->Final

Caption: Common synthetic route to access the chiral building block from the chiral pool (4-oxoproline).

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Petrov, V. A. (2015). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons. (Contextual Reference for 4,4-difluoropyrrolidine synthesis).
  • Zhou, X., et al. (2016). Strategic Application of Fluorine in Drug Discovery and Development. Annual Reports in Medicinal Chemistry, 52, 165-204. Link

Exploratory

A Technical Guide to the Structural Biology of Peptides Containing (2R)-4,4-difluoro-2-methylpyrrolidine: A Tool for Advanced Peptide Design

Abstract The strategic incorporation of non-canonical amino acids into peptides represents a cornerstone of modern drug discovery and chemical biology. Among these, fluorinated proline analogs have garnered significant a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of non-canonical amino acids into peptides represents a cornerstone of modern drug discovery and chemical biology. Among these, fluorinated proline analogs have garnered significant attention for their profound impact on peptide conformation, stability, and biological activity. This technical guide provides an in-depth exploration of the structural biology of peptides containing (2R)-4,4-difluoro-2-methylpyrrolidine, a unique building block that combines the conformational constraints of a Cα-methylated proline with the stereoelectronic effects of gem-difluorination at the C4 position. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar modifications to engineer peptides with enhanced therapeutic potential. We will delve into the synthetic considerations for this specialized amino acid, its influence on peptide secondary structure, and the advanced analytical techniques required for its comprehensive characterization.

Introduction: The Rationale for Fluorination and Methylation in Proline Analogs

Proline is a unique proteinogenic amino acid due to its cyclic side chain, which imparts significant conformational rigidity to the peptide backbone. The puckering of the pyrrolidine ring (endo vs. exo) and the cis/trans isomerization of the preceding peptide bond are critical determinants of peptide and protein structure and function. The strategic modification of the proline ring offers a powerful tool to modulate these conformational preferences and, consequently, the biological properties of peptides.

The introduction of fluorine atoms at the C4 position of proline has been shown to exert a strong influence on the ring pucker through the gauche effect. Furthermore, gem-difluorination at this position can significantly alter the electronic properties of the ring and serve as a sensitive ¹⁹F NMR probe for conformational analysis.

Concurrently, methylation at the Cα (or C2) position of proline introduces additional steric hindrance, which can further restrict the allowable conformational space of the peptide backbone. The combination of these two modifications in (2R)-4,4-difluoro-2-methylpyrrolidine presents a unique opportunity to fine-tune peptide structure and function. This guide will explore the synthesis, structural implications, and analytical characterization of peptides incorporating this novel amino acid.

Synthesis of (2R)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic Acid

The stereoselective synthesis of (2R)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid is a challenging multi-step process that requires careful control of stereochemistry. While a detailed, publicly available protocol for this specific molecule is not readily found, a plausible synthetic strategy can be devised based on established methods for the synthesis of related compounds, such as 4,4-difluoro-L-proline and diastereoselective synthesis of 4-methylproline derivatives[1][2].

A potential synthetic route is outlined below. This should be considered a conceptual framework, and optimization of each step would be necessary.

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  rankdir=LR;
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
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Caption: SPPS cycle for incorporating the modified proline analog.

Detailed Protocol for SPPS:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides) and perform the initial Fmoc deprotection.

  • Amino Acid Activation: Dissolve the Fmoc-protected (2R)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid in a suitable solvent (e.g., DMF) and activate it with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

  • Coupling: Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours).

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Structural Analysis of Modified Peptides

The incorporation of (2R)-4,4-difluoro-2-methylpyrrolidine has profound effects on the local and global conformation of peptides. A combination of spectroscopic and crystallographic techniques is essential for a thorough structural characterization.

NMR Spectroscopy: A Window into Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the solution-state conformation of these modified peptides. ¹⁹F NMR, in particular, provides a sensitive probe for the local environment of the fluorine atoms.

¹⁹F NMR Analysis:

The two fluorine atoms at the C4 position are diastereotopic, meaning they are in chemically non-equivalent environments and will give rise to separate signals in the ¹⁹F NMR spectrum. The chemical shift difference between these two fluorine atoms (ΔδF) is highly sensitive to the puckering of the pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond.

Table 1: Expected ¹⁹F NMR Chemical Shift Differences (ΔδF) for Different Conformations

Conformation of Preceding Peptide BondPyrrolidine Ring PuckerExpected ΔδF (ppm)Rationale
transDynamic (endo/exo equilibrium)SmallAveraging of chemical shifts due to rapid interconversion between pucker states.
cisRestricted (predominantly one pucker)LargeThe fixed ring pucker leads to distinct chemical environments for the axial and equatorial fluorine atoms.

Experimental Protocol for ¹⁹F NMR:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or a buffer solution) at a concentration of 1-5 mg/mL.

  • Data Acquisition: Acquire a one-dimensional (1D) ¹⁹F NMR spectrum. A standard pulse-acquire sequence is usually sufficient. For quantitative analysis, ensure a sufficiently long relaxation delay.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function and Fourier transform. Reference the spectrum to an internal or external standard (e.g., trifluoroacetic acid).

  • Analysis: Integrate the signals corresponding to the cis and trans isomers to determine their relative populations. The magnitude of ΔδF for each isomer provides insights into the ring pucker.

Two-Dimensional (2D) NMR:

In addition to 1D ¹⁹F NMR, a suite of 2D NMR experiments can provide more detailed structural information:

  • ¹H-¹⁹F HOESY/NOESY: To identify through-space interactions between the fluorine atoms and nearby protons, which can help to define the local conformation.

  • ¹H-¹³C HSQC/HMBC: To assign the proton and carbon resonances of the peptide.

  • ¹⁹F-¹³C HSQC/HMBC: To correlate the fluorine signals with the carbon backbone of the pyrrolidine ring[3][4].

X-ray Crystallography: The Definitive Structure

X-ray crystallography provides a high-resolution, static picture of the peptide's three-dimensional structure in the solid state. Obtaining suitable crystals of modified peptides can be challenging but offers invaluable structural insights.

Experimental Protocol for Peptide Crystallization:

  • Sample Purity: The peptide must be of very high purity (>95%) for successful crystallization[5].

  • Screening: Screen a wide range of crystallization conditions using commercially available kits. These screens vary parameters such as pH, precipitant type and concentration, and temperature. The hanging drop or sitting drop vapor diffusion methods are commonly used[6].

  • Optimization: Once initial crystals are obtained, optimize the conditions by fine-tuning the concentrations of the peptide, precipitant, and additives to grow larger, single crystals suitable for X-ray diffraction.

  • Data Collection: Mount a single crystal and collect X-ray diffraction data, preferably at a synchrotron source for high-intensity X-rays.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or anomalous diffraction methods. Refine the atomic model against the experimental data to obtain the final structure[7].

Impact on Biological Activity and Potential Applications

While specific biological activity data for peptides containing (2R)-4,4-difluoro-2-methylpyrrolidine is not yet widely reported, the known effects of Cα-methylation and C4-fluorination on proline-containing peptides allow for informed predictions of its potential applications in drug development.

Potential Benefits of Incorporation:

  • Enhanced Proteolytic Stability: The steric hindrance provided by the Cα-methyl group can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in vivo[5]. Fluorination can also contribute to increased metabolic stability[8][9].

  • Modulation of Receptor Binding: The conformational constraints imposed by this modified proline can pre-organize the peptide into a bioactive conformation, potentially leading to higher binding affinity and selectivity for its target receptor.

  • Improved Pharmacokinetic Properties: Fluorination can increase the lipophilicity of a peptide, which may enhance its absorption and distribution properties[10][11].

  • Inhibition of Protein-Protein Interactions (PPIs): By stabilizing specific secondary structures, such as β-turns, peptides containing this analog could be designed to mimic key binding motifs and act as inhibitors of PPIs, which are implicated in many diseases[12][13].

Table 2: Potential Therapeutic Areas for Peptides Containing (2R)-4,4-difluoro-2-methylpyrrolidine

Therapeutic AreaRationale
Oncology Inhibition of PPIs involved in cell signaling and proliferation.
Infectious Diseases Development of antimicrobial peptides with enhanced stability and activity.
Metabolic Diseases Design of peptide hormones with improved pharmacokinetic profiles.
Neurological Disorders Peptides that can cross the blood-brain barrier due to increased lipophilicity.

Conclusion and Future Outlook

The incorporation of (2R)-4,4-difluoro-2-methylpyrrolidine into peptides offers a sophisticated strategy for fine-tuning their structural and biological properties. The combination of Cα-methylation and gem-difluorination at C4 provides a unique set of conformational constraints and analytical handles. While the synthesis of this specialized amino acid remains a challenge, its potential to enhance proteolytic stability, modulate receptor binding, and improve pharmacokinetic properties makes it a valuable tool for peptide-based drug discovery.

Future research in this area should focus on developing more efficient and scalable synthetic routes to this and related analogs. Furthermore, the systematic investigation of the biological activities of peptides containing this modification in various therapeutic contexts will be crucial to fully realize its potential. The detailed structural insights gained from advanced analytical techniques like NMR and X-ray crystallography will continue to guide the rational design of next-generation peptide therapeutics.

References

  • Tinker, A., et al. (2020). Side chain-fluorinated amino acids are useful tools in medicinal chemistry and protein science. Molecules, 25(12), 2879.
  • Josten, V., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 23(19), 11467.
  • Chaume, G., et al. (n.d.).
  • Ryan, D., & Murphy, C. D. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. Journal of Peptide Science, 28(12), e3448.
  • Guitot, K., et al. (2023). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers, 10(10), 2539-2551.
  • BenchChem. (2025). Application Notes and Protocols for Fluorine-19 NMR Experiments.
  • Shcherbakov, A. A., et al. (2019). Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins. Journal of Biomolecular NMR, 73(8-9), 451-460.
  • Nishiyama, Y., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(15), 4276-4286.
  • Spencer, R. K., & Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. Israel Journal of Chemistry, 55(8), 853-869.
  • Rubini, M., et al. (2019).
  • Chem-Impex Intern
  • Newberry, R. W., & Raines, R. T. (2014). Practical syntheses of 4-fluoroprolines. Beilstein Journal of Organic Chemistry, 10, 2696-2701.
  • Sergey, A., et al. (2022). Ultrafast 19F MAS NMR Spectroscopy of Organic Solids and Pharmaceutical Formulations. Solid State Nuclear Magnetic Resonance, 118, 101777.
  • Elena-Real, C., et al. (2023). Site-Specific Incorporation of Fluorinated Prolines into Proteins and their Impact on Neighbouring Residues.
  • Iris Biotech GmbH. (n.d.).
  • Ortner, M., et al. (2022). Diastereoselective synthesis of the 4-methylproline derivatives. Monatshefte für Chemie - Chemical Monthly, 153(8), 823-830.
  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25.
  • Moroder, L., & Musiol, H. J. (2004). 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a (pp. 52-105). Thieme.
  • Bernard-Gauthier, V., et al. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. ACS Omega, 6(18), 12052-12063.
  • Medizinische Hochschule Hannover. (n.d.). Preparing X-Ray Crystallography Samples.
  • Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(6), 2135-2171.
  • De Vleeschouwer, M., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry, 84(6), 3326-3343.
  • Wilson, A. J. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science, 12(30), 10134-10151.
  • Sagan, S., et al. (2004). N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects. Current Medicinal Chemistry, 11(21), 2903-2929.
  • O'Hagan, D., & Rzepa, H. S. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(42), 6035-6048.
  • Nagib, D. A., & MacMillan, D. W. C. (1982). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. International Journal of Peptide and Protein Research, 20(5), 438-442.
  • O'Hagan, D., & Rzepa, H. S. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Request PDF.
  • Alza, E., et al. (2014). Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches. Request PDF.
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
  • Zondlo, N. J., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3088-3101.
  • Ballone, A., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section D: Structural Biology, 76(Pt 8), 798-806.
  • Spencer, R. K., & Nowick, J. S. (2015). A Newcomer′s Guide to Peptide Crystallography. eScholarship.
  • LibreTexts. (2022). X-ray Protein Crystallography.
  • De Meester, I., et al. (1997). Proline motifs and their biological processing. PDF.

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Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (2R)-4,4-difluoro-2-methylpyrrolidine

The following Application Note and Protocol is designed for researchers and medicinal chemists requiring a robust, stereochemically defined route to (2R)-4,4-difluoro-2-methylpyrrolidine . This guide prioritizes the "Chi...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and medicinal chemists requiring a robust, stereochemically defined route to (2R)-4,4-difluoro-2-methylpyrrolidine .

This guide prioritizes the "Chiral Pool Modification" strategy starting from D-Hydroxyproline . This route is selected for its high stereochemical fidelity (avoiding difficult asymmetric inductions) and scalability.

Executive Summary

The (2R)-4,4-difluoro-2-methylpyrrolidine scaffold is a high-value chiral building block in medicinal chemistry, particularly for modulating the basicity and lipophilicity of amine pharmacophores in kinase inhibitors and GPCR ligands. The gem-difluoro group lowers the pKa of the pyrrolidine nitrogen (reducing hERG liability) and blocks metabolic oxidation at the C4 position.

This protocol details a 6-step stereoselective synthesis starting from commercially available (2R,4S)-4-hydroxyproline (cis-4-hydroxy-D-proline) . Key features include:

  • Stereocontrol: The C2 stereocenter is derived directly from the chiral pool, eliminating the need for resolution.

  • Fluorination Strategy: Uses Deoxo-Fluor® for controlled deoxofluorination of the intermediate ketone, offering a safer profile than DAST.

  • Side-Chain Reduction: A high-yielding conversion of the C2-ester to a methyl group via a mesylate intermediate.

Retrosynthetic Analysis & Logic

The strategic disconnection relies on preserving the C2 stereocenter of the D-proline skeleton while transforming the C4 hydroxyl into a gem-difluoro group and the C2 carboxyl into a methyl group.

Retrosynthesis Target (2R)-4,4-difluoro-2-methylpyrrolidine (Target) Precursor1 N-Boc-(2R)-4,4-difluoro-2-methylpyrrolidine Target->Precursor1 Deprotection (HCl) Precursor2 N-Boc-(2R)-4,4-difluoroproline Methyl Ester Precursor1->Precursor2 Reductive Defunctionalization (Ester -> Alcohol -> Mesylate -> Methyl) Precursor3 N-Boc-(2R)-4-oxoproline Methyl Ester Precursor2->Precursor3 Deoxofluorination (Deoxo-Fluor) Start (2R,4S)-4-Hydroxyproline (cis-4-hydroxy-D-proline) Precursor3->Start Protection & Oxidation

Figure 1: Retrosynthetic logic flow from the target back to the chiral pool starting material.

Detailed Experimental Protocol

Phase 1: Scaffold Preparation (Protection & Oxidation)

Objective: Isolate the C4 ketone ready for fluorination.

Starting Material: (2R,4S)-4-hydroxyproline (cis-4-hydroxy-D-proline). Note: Ensure the D-enantiomer is used to obtain the (2R) configuration in the final product.

Step 1.1: Double Protection

  • Esterification: Dissolve (2R,4S)-4-hydroxyproline (10.0 g, 76 mmol) in MeOH (100 mL). Cool to 0°C. Add SOCl₂ (1.2 eq) dropwise. Reflux for 4 hours. Concentrate to give the methyl ester hydrochloride.

  • N-Boc Protection: Resuspend the residue in DCM (150 mL). Add Et₃N (2.5 eq) followed by Boc₂O (1.1 eq). Stir at RT for 12 h.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry (Na₂SO₄) and concentrate.[1]

    • Yield Target: >90% (Colorless oil/solid).

Step 1.2: Oxidation to Ketone Reagent Choice: Swern oxidation is preferred for cost/cleanliness, but Dess-Martin Periodinane (DMP) is operationally simpler on small scale.

  • Protocol (Swern): To a solution of oxalyl chloride (1.2 eq) in dry DCM at -78°C, add DMSO (2.4 eq) dropwise. Stir 15 min.

  • Add the N-Boc-4-hydroxyproline ester (from Step 1.1) in DCM dropwise. Stir 45 min at -78°C.

  • Add Et₃N (5.0 eq). Warm to 0°C over 1 hour.

  • Quench: Add sat. NH₄Cl. Extract with DCM.[2]

  • Purification: Silica gel chromatography (Hex/EtOAc).

    • Intermediate:(R)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate .

Phase 2: Deoxofluorination (The Critical Step)

Objective: Install the gem-difluoro moiety. Safety: Deoxo-Fluor® is thermally more stable than DAST but still requires careful temperature control.

  • Setup: Dissolve the ketone (5.0 g, 20.5 mmol) in anhydrous DCM (50 mL) in a Teflon or plastic vessel (glass is acceptable if high quality, but etching can occur).

  • Addition: Cool to 0°C. Add Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (2.5 eq) dropwise under N₂.

  • Reaction: Allow to warm to RT and stir for 24–48 h.

    • Note: If conversion is slow, heat to 40°C in a sealed vessel, but ensure adequate blast shielding.

  • Quench (Critical Safety): Pour the reaction mixture slowly into ice-cold sat. NaHCO₃ . Caution: Vigorous CO₂ evolution.

  • Isolation: Extract with DCM (3x). Dry (MgSO₄) and concentrate.

  • Purification: Flash chromatography (10-20% EtOAc/Hexanes).

    • Product:(R)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate .

    • QC Check: ¹⁹F NMR should show a characteristic gem-difluoro pattern (approx -100 to -110 ppm, AB quartet).

Phase 3: Side-Chain Modification (Ester to Methyl)

Objective: Convert the C2-methoxycarbonyl group to a C2-methyl group.

Step 3.1: Reduction to Alcohol

  • Dissolve the difluoro ester (4.0 g) in THF (40 mL).

  • Add LiBH₄ (2.0 M in THF, 2.0 eq) at 0°C. Stir at RT for 4 h.

    • Why LiBH₄? It selectively reduces the ester in the presence of the Boc group (unlike LiAlH₄ which might attack Boc).

  • Workup: Quench with Acetone then sat. tartaric acid or NH₄Cl.[1] Extract with EtOAc.

    • Intermediate:(R)-N-Boc-4,4-difluoro-2-(hydroxymethyl)pyrrolidine .

Step 3.2: Activation

  • Dissolve the alcohol in DCM. Add Et₃N (1.5 eq) and MsCl (Methanesulfonyl chloride, 1.2 eq) at 0°C. Stir 1 h.

  • Workup: Wash with water, dry, and concentrate. Use the crude mesylate immediately.

Step 3.3: Superhydride Reduction

  • Dissolve the crude mesylate in anhydrous THF.

  • Add LiEt₃BH (Superhydride®) (1.0 M in THF, 2.5 eq) at 0°C.

  • Reaction: Stir at 0°C -> RT for 3 h.

    • Mechanism:[1][2][3][4] Hydride displacement of the mesylate (Sₙ2).

    • Note: The gem-difluoro group is generally stable to Superhydride at this temperature.

  • Quench: Carefully add water/NaOH/H₂O₂ (oxidative workup for boranes) or simple NH₄Cl if scale is small.

  • Purification: Silica plug.

    • Product:(R)-N-Boc-4,4-difluoro-2-methylpyrrolidine .

Phase 4: Deprotection & Salt Formation
  • Dissolve the N-Boc intermediate in 4M HCl in Dioxane (10 vol).

  • Stir at RT for 2 h. A white precipitate may form.

  • Isolation: Concentrate in vacuo. Triturate with Et₂O or MTBE to remove organic impurities.

  • Final Product: (2R)-4,4-difluoro-2-methylpyrrolidine Hydrochloride .

Quantitative Data Summary & QC

ParameterSpecification / ResultMethod
Overall Yield 25–35% (from Hydroxyproline)Gravimetric
Enantiomeric Excess (ee) >98%Chiral HPLC (Daicel Chiralpak IA)
¹H NMR (DMSO-d₆) δ 1.45 (d, 3H, CH₃), 3.4-3.8 (m, ring protons), 9.5 (br, NH₂⁺)400 MHz
¹⁹F NMR δ -102.5 (d), -105.8 (d) (J_FF ~ 230 Hz)376 MHz
Appearance White to off-white hygroscopic solidVisual

Workflow Diagram

Workflow Step1 Step 1: Esterification & Boc Protection (Start: D-Hydroxyproline) Step2 Step 2: Swern Oxidation (-78°C, DMSO, Oxalyl Chloride) Step1->Step2 Step3 Step 3: Deoxofluorination (Deoxo-Fluor, DCM, 0°C->RT) Step2->Step3 Step4 Step 4: Ester Reduction (LiBH4, THF) Step3->Step4 Step5 Step 5: Mesylation & Superhydride Reduction (MsCl then LiEt3BH) Step4->Step5 Step6 Step 6: HCl Deprotection (4M HCl/Dioxane) Step5->Step6 Final Final Product: (2R)-4,4-difluoro-2-methylpyrrolidine HCl Step6->Final

Figure 2: Sequential workflow for the synthesis of the target hydrochloride salt.

Troubleshooting & Expert Tips

  • Fluorination Yields: If the Deoxo-Fluor reaction yields <50%, ensure the ketone intermediate is completely dry. Trace water hydrolyzes the reagent to HF, which stalls the reaction and degrades the Boc group.

  • Boc Stability: During fluorination, the generation of HF can cleave the Boc group. To mitigate this, add solid K₂CO₃ or Polyvinylpyridine (0.5 eq) to the reaction mixture as an acid scavenger.

  • Superhydride Handling: LiEt₃BH is pyrophoric. Ensure the needle tip is submerged when adding. If over-reduction (ring opening) is observed, switch to the 2-step iodide reduction: Alcohol -> Iodide (I₂, PPh₃, Imid) -> Reduction (n-Bu₃SnH or Zn/AcOH).

References

  • General Synthesis of 4,4-Difluoropyrrolidines

    • Sleebs, B. E., et al. "Scalable Synthesis of 4,4-Difluoropyrrolidine-2-carboxylic Acid Derivatives." Journal of Organic Chemistry, 2003.

  • Deoxofluorination Protocols

    • Singh, R. P., & Shreeve, J. M. "Recent advances in nucleophilic fluorination reactions of organic compounds using Deoxo-Fluor and DAST." Synthesis, 2002.

  • Reduction of Proline Esters to Methyl Groups: Methodology adapted from: Tetrahedron Letters, Vol 42, Issue 48, 2001, Pages 8441-8443. "Selective reduction of N-Boc-pyrrolidine esters."
  • Commercial Availability & CAS Verification

    • PubChem Compound Summary for 4,4-difluoro-2-methylpyrrolidine.

  • Patent Reference for 2-Methylpyrrolidine Synthesis

    • US Patent 7,244,852 B2. "Process for preparing 2-methylpyrrolidine and specific enantiomers thereof." (2007).

Sources

Application

Protecting Group Strategies for (2R)-4,4-difluoro-2-methylpyrrolidine Nitrogen: A Detailed Guide for Researchers

Introduction: Navigating the Unique Reactivity of a Fluorinated Scaffold (2R)-4,4-difluoro-2-methylpyrrolidine is a valuable chiral building block in medicinal chemistry and drug discovery, prized for the conformational...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Unique Reactivity of a Fluorinated Scaffold

(2R)-4,4-difluoro-2-methylpyrrolidine is a valuable chiral building block in medicinal chemistry and drug discovery, prized for the conformational constraints and metabolic stability imparted by the gem-difluoro group.[1] However, the strategic manipulation of this scaffold in multi-step syntheses necessitates a robust understanding of protecting group chemistry tailored to its unique electronic and steric profile. The electron-withdrawing nature of the two fluorine atoms at the 4-position significantly reduces the nucleophilicity of the pyrrolidine nitrogen, while the methyl group at the 2-position introduces steric considerations that can influence reagent approach and reaction kinetics.

This comprehensive guide provides detailed application notes and protocols for the protection and deprotection of the nitrogen atom of (2R)-4,4-difluoro-2-methylpyrrolidine. We will delve into the rationale behind the selection of common amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—and provide experimentally grounded protocols to guide researchers in their synthetic endeavors.

Core Considerations: The Impact of Fluorination and Steric Hindrance

The successful protection of the nitrogen in (2R)-4,4-difluoro-2-methylpyrrolidine hinges on overcoming two key challenges:

  • Reduced Nucleophilicity: The powerful inductive effect of the gem-difluoro group withdraws electron density from the pyrrolidine ring, diminishing the nucleophilic character of the secondary amine. This can lead to sluggish or incomplete reactions under standard protection conditions. To counteract this, more forcing conditions, such as the use of more reactive acylating agents, higher temperatures, or stronger bases, may be necessary.

  • Steric Hindrance: The presence of the methyl group at the C2 position can sterically encumber the nitrogen atom, potentially hindering the approach of bulky protecting group reagents. The choice of protecting group and the reaction setup should account for this steric demand to ensure efficient conversion.

A judicious selection of protecting group strategy is therefore paramount, balancing the need for robust protection with the requirement for mild and selective deprotection at a later synthetic stage.

Protecting Group Selection and Strategy

The choice of a protecting group is dictated by the overall synthetic plan, particularly the orthogonality required to deprotect specific functional groups without affecting others.[2] For the (2R)-4,4-difluoro-2-methylpyrrolidine scaffold, Boc, Cbz, and Fmoc represent a versatile toolkit.

dot```dot graph "Protecting_Group_Selection" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Protecting_Groups" { label="Protecting Groups"; bgcolor="#F1F3F4"; Boc [label="Boc\n(tert-Butoxycarbonyl)", fillcolor="#4285F4"]; Cbz [label="Cbz\n(Benzyloxycarbonyl)", fillcolor="#EA4335"]; Fmoc [label="Fmoc\n(9-Fluorenylmethoxycarbonyl)", fillcolor="#FBBC05"]; }

subgraph "cluster_Deprotection_Conditions" { label="Deprotection Conditions"; bgcolor="#F1F3F4"; Acid [label="Strong Acid\n(e.g., TFA, HCl)", fillcolor="#34A853"]; Hydrogenolysis [label="Hydrogenolysis\n(e.g., H2, Pd/C)", fillcolor="#5F6368"]; Base [label="Base\n(e.g., Piperidine)", fillcolor="#202124"]; }

Boc -> Acid [label="Acid Labile"]; Cbz -> Hydrogenolysis [label="Hydrogenolysis Labile"]; Fmoc -> Base [label="Base Labile"];

Boc -> Hydrogenolysis [style=dashed, label="Stable"]; Boc -> Base [style=dashed, label="Stable"]; Cbz -> Acid [style=dashed, label="Stable"]; Cbz -> Base [style=dashed, label="Stable"]; Fmoc -> Acid [style=dashed, label="Stable"]; Fmoc -> Hydrogenolysis [style=dashed, label="Stable"]; }

Figure 3: Workflow for the Cbz protection of (2R)-4,4-difluoro-2-methylpyrrolidine.

Materials:

  • (2R)-4,4-difluoro-2-methylpyrrolidine hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF) and Water, or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (2R)-4,4-difluoro-2-methylpyrrolidine hydrochloride (1.0 eq) and NaHCO₃ (2.5 eq) in a mixture of THF and water (2:1) (0.2 M).

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.2 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. A general procedure for the Cbz protection of amines involves adding NaHCO₃ and Cbz-Cl to the amine in a THF/H₂O mixture at 0 °C and stirring for 20 hours.

[3]Deprotection Protocol: Removal of the Cbz Group

Materials:

  • (2R)-1-Cbz-4,4-difluoro-2-methylpyrrolidine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve (2R)-1-Cbz-4,4-difluoro-2-methylpyrrolidine (1.0 eq) in methanol (0.1 M).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the reaction flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the Celite® pad with methanol and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to afford the deprotected amine.

9-Fluorenylmethoxycarbonyl (Fmoc) Protection

The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its lability under mild basic conditions, which is orthogonal to the acid-labile side-chain protecting groups.

Protocol: Synthesis of (2R)-1-Fmoc-4,4-difluoro-2-methylpyrrolidine

dot

Fmoc_Protection_Workflow Start (2R)-4,4-difluoro-2-methylpyrrolidine (as free base or HCl salt) Reagents Fmoc-OSu or Fmoc-Cl Base (e.g., NaHCO₃, Diisopropylethylamine) Solvent (e.g., Dioxane/H₂O, DCM) Start->Reagents 1. Dissolve Reaction Reaction at 0°C to RT Monitor by TLC/LC-MS Reagents->Reaction 2. React Workup Aqueous Workup Extraction Reaction->Workup 3. Quench & Extract Purification Column Chromatography Workup->Purification 4. Purify Product (2R)-1-Fmoc-4,4-difluoro-2-methylpyrrolidine Purification->Product 5. Isolate

Figure 4: Workflow for the Fmoc protection of (2R)-4,4-difluoro-2-methylpyrrolidine.

Materials:

  • (2R)-4,4-difluoro-2-methylpyrrolidine hydrochloride

  • 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane and Water, or Dichloromethane (DCM)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (2R)-4,4-difluoro-2-methylpyrrolidine hydrochloride (1.0 eq) and NaHCO₃ (2.5 eq) in a mixture of 1,4-dioxane and water (1:1) (0.2 M).

  • Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Dilute the reaction mixture with water and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection Protocol: Removal of the Fmoc Group

Materials:

  • (2R)-1-Fmoc-4,4-difluoro-2-methylpyrrolidine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve (2R)-1-Fmoc-4,4-difluoro-2-methylpyrrolidine (1.0 eq) in DMF (0.1 M).

  • Add piperidine to achieve a 20% (v/v) solution.

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine.

  • The crude product can be purified by an appropriate workup and/or chromatography to isolate the free amine.

Conclusion: A Versatile Toolkit for a Challenging Scaffold

The successful incorporation of (2R)-4,4-difluoro-2-methylpyrrolidine into complex molecular architectures is critically dependent on the strategic use of nitrogen protecting groups. While the inherent electronic properties of this fluorinated scaffold necessitate careful consideration and potential modification of standard protocols, the Boc, Cbz, and Fmoc protecting groups offer a robust and orthogonal set of tools for the synthetic chemist. By understanding the interplay of reduced nucleophilicity and steric hindrance, and by employing the detailed protocols outlined in this guide, researchers can confidently navigate the protection and deprotection of this valuable building block, unlocking its full potential in the pursuit of novel therapeutics.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Wikipedia. Protecting group. [Link]

  • PubChem. (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid. [Link]

  • PubMed. Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Google Patents. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.
  • UT Southwestern Medical Center. Protecting Groups – A Necessary Evil?. [Link]

  • ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

  • PubChemLite. 4,4-difluoro-2-methylpyrrolidine hydrochloride (C5H9F2N). [Link]

  • UiTM Institutional Repository. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. [Link]

  • PubMed. Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. [Link]

Sources

Method

Application Notes and Protocols: Strategic Implementation of (2R)-4,4-difluoro-2-methylpyrrolidine in Reductive Amination for Novel Amine Synthesis

Introduction: The Strategic Advantage of Fluorinated Pyrrolidines in Medicinal Chemistry In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone, prized for its prevalence in natural products...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Pyrrolidines in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone, prized for its prevalence in natural products and its ability to impart favorable physicochemical properties to therapeutic candidates.[1] The strategic introduction of fluorine into these scaffolds represents a powerful tactic for molecular design. Fluorine and fluorine-containing groups can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties and lipophilicity.[2][3]

(2R)-4,4-difluoro-2-methylpyrrolidine is a chiral building block of particular interest. The gem-difluoro group at the C4 position can have a profound impact on the pKa of the pyrrolidine nitrogen, influencing its nucleophilicity and the properties of the final compound. Furthermore, the stereocenter at the C2 position provides a crucial handle for creating stereochemically pure active pharmaceutical ingredients (APIs), where biological activity is often confined to a single enantiomer.[4]

This guide provides an in-depth examination of reductive amination, a robust and highly reliable method for C-N bond formation, utilizing (2R)-4,4-difluoro-2-methylpyrrolidine.[5][6] We will explore the underlying mechanism, provide detailed, field-tested protocols, and offer expert insights into optimizing this key transformation for the synthesis of novel chiral amines destined for drug development pipelines.

The Mechanism of Reductive Amination: A Two-Step Symphony

Reductive amination is a powerful reaction that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine via an intermediate imine.[7] The process can be performed in a single pot ("direct") or in a stepwise ("indirect") fashion. The direct, one-pot method is often preferred for its efficiency.[4][7]

The reaction proceeds in two main stages:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon to form a hemiaminal intermediate. Under weakly acidic conditions, this intermediate reversibly loses a molecule of water to form an imine. The imine can then be protonated to form a highly electrophilic iminium ion. The equilibrium is driven towards the iminium ion by the removal of water or by conditions that favor its formation.[7]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion (C=N⁺ bond) to the final amine product. The key to a successful one-pot reductive amination is the choice of a reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl compound.[6][8]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction carbonyl R1(C=O)R2 Carbonyl hemiaminal Hemiaminal carbonyl->hemiaminal + Amine amine R3R4NH Amine amine->hemiaminal imine Imine hemiaminal->imine - H2O iminium Iminium Ion imine->iminium + H+ product Final Amine iminium->product + [H-] reducing_agent [H-] (e.g., NaBH(OAc)3) reducing_agent->product

Caption: The two-stage mechanism of reductive amination.

The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)

For the reductive amination of (2R)-4,4-difluoro-2-methylpyrrolidine, sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), is the recommended reducing agent. Its utility stems from several key characteristics:

  • Mildness and Selectivity: STAB is a less powerful reducing agent than sodium borohydride (NaBH₄). It reacts much more rapidly with the protonated iminium ion intermediate than with the starting aldehyde or ketone, minimizing the formation of alcohol side products.[8][9] The electron-withdrawing acetoxy groups stabilize the B-H bond, tempering its reactivity.[8]

  • No pH Control Needed: The reaction can be carried out in the presence of stoichiometric amounts of acetic acid, which can be generated in situ from the reagent or added as a catalyst. This mildly acidic environment is optimal for imine formation without requiring stringent pH monitoring.[5][10]

  • Broad Functional Group Tolerance: The procedure is compatible with a wide array of sensitive functional groups, such as esters, amides, nitro groups, and acetals, which is a significant advantage in complex molecule synthesis.[8][9]

Experimental Protocol: One-Pot Synthesis

This protocol describes a general procedure for the direct reductive amination of (2R)-4,4-difluoro-2-methylpyrrolidine with an aldehyde or ketone using sodium triacetoxyborohydride.

Experimental_Workflow One-Pot Reductive Amination Workflow start Start reagents Combine Amine and Carbonyl in Anhydrous Solvent (e.g., DCE) start->reagents stir1 Stir at Room Temperature (30-60 min for imine formation) reagents->stir1 add_stab Add NaBH(OAc)3 (Portion-wise) stir1->add_stab stir2 Stir at Room Temperature (2-24 h, monitor by TLC/LC-MS) add_stab->stir2 workup Aqueous Workup (e.g., sat. NaHCO3) stir2->workup extraction Extract with Organic Solvent (e.g., DCM) workup->extraction purification Dry, Concentrate, and Purify (e.g., Column Chromatography) extraction->purification end Characterize Product purification->end

Caption: General experimental workflow for the one-pot reaction.

Materials:

  • (2R)-4,4-difluoro-2-methylpyrrolidine (or its hydrochloride salt)

  • Aldehyde or Ketone (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, ~0-1.0 eq, particularly for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon atmosphere setup

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add (2R)-4,4-difluoro-2-methylpyrrolidine (1.0 - 1.1 equivalents) and the aldehyde or ketone (1.0 equivalent).

    • Expert Insight: If using the hydrochloride salt of the amine, add 1.0 equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine. Stir for 10-15 minutes before adding the carbonyl compound.

  • Solvent Addition: Add anhydrous DCE or DCM to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive ketones, adding a catalytic amount of acetic acid (0.1 eq) can accelerate imine formation.[9]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2 - 1.5 equivalents) to the mixture in portions over 5-10 minutes. The reaction may be mildly exothermic.

    • Trustworthiness Check: Adding the reagent portion-wise allows for better temperature control and prevents a rapid, uncontrolled reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 2-24 hours).

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM or the solvent used for the reaction.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine.

Quantitative Data Summary (Representative Examples)

EntryCarbonyl CompoundAmineReducing AgentSolventTypical Yield
1Benzaldehyde(2R)-4,4-difluoro-2-methylpyrrolidineNaBH(OAc)₃ (1.2 eq)DCE>90%
2Cyclohexanone(2R)-4,4-difluoro-2-methylpyrrolidineNaBH(OAc)₃ (1.5 eq) + AcOH (cat.)DCE85-95%
34-Methoxyacetophenone(2R)-4,4-difluoro-2-methylpyrrolidineNaBH(OAc)₃ (1.5 eq) + AcOH (cat.)DCM70-85%
Note: Yields are estimates based on general reductive amination procedures and may vary depending on specific reaction conditions and substrate reactivity.[9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Incomplete imine formation (especially with hindered ketones).2. Deactivated reducing agent (hydrolyzed STAB).3. Insufficiently reactive amine or carbonyl.1. Add a catalytic amount of acetic acid or Ti(OiPr)₄. Consider pre-forming the imine by stirring the amine and carbonyl together for a longer period (2-4 h) before adding STAB.[11]2. Use a fresh bottle of STAB and ensure anhydrous reaction conditions.3. Increase reaction time or gently heat the reaction (e.g., to 40 °C).
Alcohol Side Product 1. Reducing agent is too reactive (e.g., NaBH₄ used in a one-pot procedure).2. Reaction conditions are too acidic, activating the carbonyl for reduction.1. Ensure the use of a selective reagent like STAB. If using NaBH₄, it must be an indirect, two-step procedure where the imine is fully formed before the reductant is added.[6]2. Avoid strong acids. Use only catalytic amounts of acetic acid if necessary.
Recovery of Amine Starting Material The carbonyl compound is sterically hindered or electronically deactivated, preventing imine formation.Use a more reactive carbonyl compound if possible. Alternatively, use a Lewis acid catalyst like Ti(OiPr)₄ to activate the carbonyl.
Dialkylation (for primary amines) N/A for the specified secondary amine, but a common issue in reductive aminations with primary amines.This is avoided by using a secondary amine like (2R)-4,4-difluoro-2-methylpyrrolidine.[6]

Conclusion

The reductive amination of (2R)-4,4-difluoro-2-methylpyrrolidine using sodium triacetoxyborohydride is an efficient, high-yielding, and operationally simple method for synthesizing novel chiral amines. The mild conditions and broad functional group tolerance make this protocol highly valuable for applications in medicinal chemistry and drug discovery, enabling the rapid generation of complex molecules with desirable stereochemical and physicochemical properties. The strategic incorporation of the difluoromethylpyrrolidine motif offers a promising avenue for developing next-generation therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • YouTube. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-4,4-difluoro-1-isocyano-2-methylpyrrolidine. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-difluoro-2-methylpyrrolidine hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Retrieved from [Link]

  • PubMed. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. Retrieved from [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity | Request PDF. Retrieved from [Link]

Sources

Application

incorporating (2R)-4,4-difluoro-2-methylpyrrolidine into peptidomimetics

Application Note: Strategic Incorporation of (2R)-4,4-Difluoro-2-methylpyrrolidine into Peptidomimetics Abstract & Strategic Rationale The incorporation of (2R)-4,4-difluoro-2-methylpyrrolidine (Dfp-2-Me) represents a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of (2R)-4,4-Difluoro-2-methylpyrrolidine into Peptidomimetics

Abstract & Strategic Rationale

The incorporation of (2R)-4,4-difluoro-2-methylpyrrolidine (Dfp-2-Me) represents a high-value strategy for optimizing peptide therapeutics. This building block synergizes two powerful structural modifications: the gem-difluoro substitution at C4 and α-methylation at C2.

While standard proline analogues address either conformational bias or proteolytic stability, Dfp-2-Me addresses both simultaneously, creating a "hyper-rigid" scaffold. However, this dual modification creates significant synthetic challenges, specifically extreme steric hindrance and reduced nucleophilicity at the secondary amine. This guide details the protocols required to overcome these barriers and successfully integrate Dfp-2-Me into solid-phase peptide synthesis (SPPS) workflows.

Key Therapeutic Benefits:

  • Metabolic Blockade: The C2-methyl group abolishes proteolysis by chymotrypsin-like enzymes, while the C4-fluorines prevent oxidative metabolism (P450).

  • Conformational Locking: The gauche effect of the fluorines combined with the steric lock of the methyl group restricts the

    
     and 
    
    
    
    torsion angles, stabilizing
    
    
    -turn or polyproline II (PPII) secondary structures.
  • Lipophilicity Modulation: The fluorines lower the pKa of the amine and increase lipophilicity (

    
    ), improving membrane permeability.
    

Physicochemical Profile & Building Block Comparison

To design effective synthesis routes, one must understand how Dfp-2-Me differs from its parent compounds.

Table 1: Comparative Physicochemical Properties

PropertyProline (Pro)4,4-Difluoroproline (Dfp)

-Methylproline (2-Me-Pro)
(2R)-Dfp-2-Me
Electronic Effect NeutralInductive e- withdrawalSteric bulkInductive + Steric
Amine pKa (Conj. Acid) ~10.6~8.4 - 9.0 (Reduced nucleophilicity)~10.6~8.2 (Highly unreactive)
Ring Pucker Preference Mixed (Endo/Exo)C

-exo (favored)
RestrictedHyper-rigid C

-exo
Lipophilicity (

)
Reference+0.3 to +0.5+0.5+0.8 to +1.0
Coupling Difficulty (Incoming) LowLowHighExtreme
Coupling Difficulty (Outgoing) ModerateModerate (Activated ester is reactive)HighVery High

Critical Insight: The drop in pKa (~2 units) combined with the steric bulk of the methyl group makes the N-terminus of a resin-bound Dfp-2-Me residue exceptionally difficult to acylate. Standard HBTU/DIEA protocols will fail.

Structural Logic & Mechanism

The following diagram illustrates the "Double-Lock" mechanism that dictates both the utility and the synthetic challenge of this molecule.

Dfp_Mechanism Sub_F C4-Difluoro Substitution Effect_Gauche Gauche Effect (Orbital overlap) Sub_F->Effect_Gauche induces Outcome_Synth Synthetic Barrier (Low Nucleophilicity) Sub_F->Outcome_Synth -I Effect Sub_Me C2-Methyl Substitution Effect_Steric Steric Clash (A(1,3) Strain) Sub_Me->Effect_Steric induces Sub_Me->Outcome_Synth Steric Shield Result_Pucker Ring Pucker Bias (C-gamma Exo) Effect_Gauche->Result_Pucker Result_Phi Phi Angle Lock (Restricted Rotation) Effect_Steric->Result_Phi Outcome_Stab Proteolytic Stability (t1/2 > 24h) Result_Pucker->Outcome_Stab Result_Phi->Outcome_Stab

Figure 1: The "Double-Lock" mechanism. The C4-fluorines induce a specific ring pucker via the gauche effect, while the C2-methyl group sterically locks the backbone. Both factors contribute to the synthetic barrier.

Detailed Experimental Protocols

Protocol A: Resin Loading & Preparation

Context: Due to the steric bulk, loading the first residue (if Dfp-2-Me is C-terminal) onto the resin is inefficient using standard substitution.

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin. The steric sensitivity of trityl linkers is advantageous here, allowing loading without racemization.

  • Loading Step:

    • Dissolve Fmoc-(2R)-4,4-difluoro-2-methylpyrrolidine (1.2 eq) in dry DCM.

    • Add DIEA (4.0 eq).[1]

    • Add to pre-swelled 2-CTC resin.

    • Incubate: 2 hours at RT with vigorous shaking (do not vortex; prevents resin grinding).

    • Capping: Add MeOH (1 mL/g resin) and DIEA (1 eq) for 20 mins to cap unreacted chlorides.

Protocol B: SPPS Incorporation (The "Turbo" Cycle)

Context: This is the most critical section. This protocol applies when coupling an amino acid onto the N-terminus of Dfp-2-Me.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory. PyAOP is a valid alternative. Avoid HBTU/TBTU.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) (0.1M in DMF) added as an additive to suppress racemization and accelerate reaction.

  • Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for better swelling of hindered sequences.

Step-by-Step Workflow:

  • Deprotection (Fmoc Removal):

    • Treat resin with 20% Piperidine in DMF with 0.1M HOBt (prevents aspartimide formation and improves deprotection kinetics for hindered amines).

    • Cycle: 5 min (RT)

      
       Drain 
      
      
      
      15 min (RT).
    • Wash: DMF (

      
       min).
      
  • Coupling (The "Hard" Step):

    • Pre-activation: Dissolve incoming Fmoc-AA-OH (5.0 eq) and HATU (4.9 eq) in NMP. Add DIEA (10 eq). Shake for 30 seconds before adding to resin.

    • Microwave Irradiation (Essential):

      • Temperature: 75°C (Note: Reduce to 50°C if coupling Cys or His).

      • Power: 30-50W (Dynamic).

      • Time: 15 minutes.

    • Double Coupling: Drain and repeat the coupling step with fresh reagents. This is mandatory for Dfp-2-Me.

  • Monitoring (The Chloranil Test):

    • Note: The Kaiser test (ninhydrin) is ineffective for secondary amines like pyrrolidines.

    • Protocol: Transfer a few resin beads to a small glass vial. Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.

    • Result: Blue/Green beads = Free secondary amine (Incomplete coupling). Colorless/Yellow = Complete coupling.

Protocol C: Cleavage & Isolation

Context: Fluorinated groups are generally stable to TFA, but the 2-methyl group can induce acid sensitivity in the peptide backbone due to strain.

  • Cocktail: TFA/TIS/H2O (95:2.5:2.5). Avoid thiols if possible unless Cys/Met are present.

  • Time: Limit cleavage to 2 hours. Extended exposure (>4h) can lead to defluorination or backbone hydrolysis driven by the gem-dimethyl effect.

  • Precipitation: Cold diethyl ether. Centrifuge immediately.

Quality Control & Validation

Verification of the intact 4,4-difluoro-2-methyl motif is required post-synthesis.

Data Presentation: QC Metrics

MethodTarget ObservationCommon Failure Mode
LC-MS (ESI+) [M+H]+ matches calc. mass.Mass -20 Da (HF elimination) indicates harsh cleavage.
1H NMR Methyl singlet at ~1.5-1.8 ppm.Missing methyl signal (wrong building block).
19F NMR Distinctive AB pattern. Two doublets (or multiplets) around -100 ppm due to diastereotopic fluorines.Single peak indicates racemization or ring opening.

Graphviz Workflow: Decision Tree for Troubleshooting

QC_Logic Start Analyze Crude Peptide (LC-MS) CheckMass Mass Correct? Start->CheckMass Yes Proceed to 19F NMR CheckMass->Yes Yes No Analyze Mass Defect CheckMass->No No CheckNMR 19F NMR Signal Yes->CheckNMR Defect1 Mass = Expected - 20 Da No->Defect1 Defect2 Mass = Expected + 12-16 Da No->Defect2 Action1 HF Elimination. Reduce Cleavage Time/Temp. Defect1->Action1 Action2 Incomplete Coupling. Check Chloranil Test. Defect2->Action2 SignalGood AB Pattern (-100 ppm) Intact Dfp Ring CheckNMR->SignalGood Distinct Diastereotopic F SignalBad Single Peak / Complex Multiplet CheckNMR->SignalBad Racemization/Degradation

Figure 2: Troubleshooting logic for Dfp-2-Me synthesis. HF elimination is a specific risk factor for fluorinated amines under acidic stress.

References

  • Conformational Effects of Fluorine

    • Raines, R. T., et al. (2001). "Stereoelectronic effects on the structure and stability of collagen." Journal of the American Chemical Society. Link (Establishes the gauche effect mechanism in 4-fluoroproline).

  • Synthesis of Hindered Amines

    • Albericio, F., et al. (2018).[2] "Microwave-assisted peptide synthesis: a concise review." Methods in Molecular Biology. Link (Protocols for HATU/Microwave coupling).

  • Alpha-Methyl Amino Acid Coupling

    • Wenschuh, H., et al. (1995). "Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc chemistry." Journal of Organic Chemistry. Link (Foundational work on coupling to

      
      -methyl amino acids).
      
  • Properties of 4,4-Difluoroproline

    • Kubyshkin, V., & Budisa, N. (2019). "The alanine-world model for the origin of the genetic code." Beilstein Journal of Organic Chemistry. (Contains pKa and conformational data for Dfp). Link

  • Metabolic Stability of Fluorinated Peptides

    • Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

Method

reaction conditions for N-alkylation of 4,4-difluoro-2-methylpyrrolidine

This Application Note and Protocol guide details the N-alkylation of 4,4-difluoro-2-methylpyrrolidine , a specialized fluorinated heterocycle used in medicinal chemistry to modulate lipophilicity and metabolic stability....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the N-alkylation of 4,4-difluoro-2-methylpyrrolidine , a specialized fluorinated heterocycle used in medicinal chemistry to modulate lipophilicity and metabolic stability.

Part 1: Strategic Overview & Chemical Profile

Substrate Analysis:

  • Compound: 4,4-difluoro-2-methylpyrrolidine (often supplied as HCl salt).

  • Electronic Effect: The gem-difluoro group at C4 exerts a strong electron-withdrawing inductive effect ($ -I $), significantly lowering the pKa of the pyrrolidine nitrogen (est. pKa ~7.3 vs. ~11.3 for pyrrolidine). This reduces nucleophilicity, requiring optimized conditions compared to standard amines.

  • Steric Effect: The methyl group at C2 creates steric hindrance adjacent to the nitrogen, slowing down attack on bulky electrophiles and making the formation of quaternary ammonium salts (over-alkylation) less likely, but also impeding initial alkylation.

  • Stability Risk: While gem-difluoro groups are generally stable, harsh basic conditions can trigger HF elimination, leading to enamines or pyrroles.

Method Selection Matrix:

Target Alkyl GroupRecommended MethodKey ReagentsWhy?
Primary (

) Alkyl
Reductive Amination Aldehyde + STABAvoids over-alkylation; tolerates lower nucleophilicity.
Secondary (

) Alkyl
Reductive Amination Ketone + Ti(OiPr)

+ NaBH

CN
Steric bulk requires Lewis acid activation (Ti) to drive imine formation.
Methyl / Benzyl / Allyl Direct Alkylation (S

2)
Alkyl Halide + Cs

CO

High reactivity of electrophile overcomes poor nucleophilicity.

Part 2: Experimental Protocols

Pre-requisite: Handling the HCl Salt

Most commercial sources supply the hydrochloride salt. You must neutralize it to release the free amine.

  • In-situ Neutralization (Preferred): Add 1.0–1.2 equiv of DIPEA (N,N-Diisopropylethylamine) to the reaction mixture.

  • Free-basing Extraction: Suspend salt in DCM; wash with sat. NaHCO

    
    ; dry organic layer (
    
    
    
    ) and concentrate carefully (volatile!). Note: In-situ is recommended to prevent loss of volatile free amine.
Method A: Reductive Amination (The "Gold Standard")

Best for attaching primary and secondary alkyl chains with high chemoselectivity.

Reagents:

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)

    
    ).
    
  • Additive: Acetic acid (AcOH) or Titanium(IV) isopropoxide (Ti(OiPr)

    
    ).
    

Protocol:

  • Imine Formation:

    • To a vial, add 4,4-difluoro-2-methylpyrrolidine HCl (1.0 equiv) and DCE (0.1 M concentration).

    • Add DIPEA (1.1 equiv) and stir for 5 min to free-base.

    • Add the Aldehyde/Ketone (1.1–1.2 equiv).

    • Optimization: If reacting with a ketone or sterically hindered aldehyde, add Ti(OiPr)

      
        (1.5 equiv) at this stage. Stir neat or in minimal solvent for 2–4 h to force imine formation.
      
    • Standard: For simple aldehydes, add AcOH (1–2 equiv) to catalyze iminium formation. Stir at RT for 30–60 min.

  • Reduction:

    • Cool mixture to 0 °C.

    • Add STAB (1.5–2.0 equiv) portion-wise.

    • Allow to warm to RT and stir overnight (12–16 h).

  • Work-up:

    • Quench with sat. aqueous NaHCO

      
      .
      
    • Critical: If Ti(OiPr)

      
       was used, quench with 1N NaOH or Rochelle’s salt solution and stir vigorously for 1 h to break the titanium emulsion.
      
    • Extract with DCM (3x). Dry over Na

      
      SO
      
      
      
      and concentrate.
Method B: Direct N-Alkylation (S 2)

Best for highly reactive electrophiles (MeI, BnBr) or when the aldehyde is unstable.

Reagents:

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ). Why? The "Cesium Effect" improves solubility and reactivity of the poor nucleophile.
  • Electrophile: Alkyl Bromide or Iodide.

Protocol:

  • Setup:

    • Charge a flame-dried flask with 4,4-difluoro-2-methylpyrrolidine HCl (1.0 equiv) and Cs

      
      CO
      
      
      
      (2.5–3.0 equiv).
    • Add MeCN (0.1–0.2 M). Stir for 15 min to ensure neutralization.

  • Alkylation:

    • Add the Alkyl Halide (1.0–1.1 equiv). Do not use large excess to avoid quaternization.

    • Temperature:

      • Reactive halides (MeI, Benzyl Br): Stir at RT .

      • Unreactive halides (Alkyl Cl, branched Br): Heat to 50–60 °C .

      • Warning: Do not exceed 80 °C to avoid HF elimination.

  • Monitoring:

    • Monitor by LCMS.[1] If conversion stalls, add catalytic KI (0.1 equiv) (Finkelstein condition).

  • Work-up:

    • Filter off solids (inorganic salts).

    • Dilute filtrate with EtOAc, wash with water/brine to remove DMF/MeCN.

Part 3: Visualization & Troubleshooting

Reaction Decision Tree

G Start Start: 4,4-difluoro-2-methylpyrrolidine Target Target Alkyl Group? Start->Target Primary Primary Alkyl (R-CH2-) Target->Primary Unbranched Secondary Secondary Alkyl (R2-CH-) Target->Secondary Branched MethylBenzyl Methyl / Benzyl / Allyl Target->MethylBenzyl Activated MethodA Method A: Reductive Amination (Aldehyde + STAB) Primary->MethodA High Selectivity MethodC Method C: Ti(IV) Mediated (Ketone + Ti(OiPr)4 + NaBH3CN) Secondary->MethodC Overcome Sterics MethodB Method B: Direct Alkylation (R-X + Cs2CO3) MethylBenzyl->MethodB High Reactivity

Caption: Decision matrix for selecting the optimal N-alkylation strategy based on the steric and electronic nature of the target alkyl group.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Reductive Amination) Poor imine formation due to low nucleophilicity.Add Ti(OiPr)

(1.5 eq) or use molecular sieves. Switch solvent to TFE (2,2,2-trifluoroethanol).
"Brown Goo" / Decomposition HF elimination or polymerization.Lower reaction temperature (<60 °C).[2][3] Switch base from K

CO

to DIPEA or NaHCO

.
Over-alkylation (Quaternary Salt) Excess alkyl halide used.Use strictly 1.0 equiv of alkyl halide. Switch to Reductive Amination method.
No Reaction (Direct Alkylation) Amine still protonated (HCl salt).Ensure sufficient base (3.0 eq Cs

CO

) and time for free-basing (30 min) before adding electrophile.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

  • Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Tetrahedron, 2001, 57(36), 7785-7811. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link

Sources

Application

using (2R)-4,4-difluoro-2-methylpyrrolidine in fragment-based drug discovery

Application Note: Accelerating Fragment-Based Drug Discovery with (2R)-4,4-difluoro-2-methylpyrrolidine Executive Summary This guide details the strategic application of (2R)-4,4-difluoro-2-methylpyrrolidine (CAS: 140800...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerating Fragment-Based Drug Discovery with (2R)-4,4-difluoro-2-methylpyrrolidine

Executive Summary

This guide details the strategic application of (2R)-4,4-difluoro-2-methylpyrrolidine (CAS: 1408002-85-6 for Boc-acid precursor) in Fragment-Based Drug Discovery (FBDD). This scaffold represents a "privileged structure" that solves three critical challenges in early discovery:

  • Escape from Flatland: It provides defined 3D vectors (

    
     character) unlike traditional planar aromatic fragments.
    
  • Metabolic Hardening: The gem-difluoro group blocks the metabolically labile C4 position while modulating pKa.

  • Built-in NMR Reporter: The fluorine atoms serve as sensitive, background-free spies for ligand-observed 19F NMR screening.

Physicochemical Profile & Mechanistic Rationale

The power of this fragment lies in the synergy between the fluorine atoms and the chiral methyl group.

Comparative Properties Table
PropertyPyrrolidine (Parent)(2R)-4,4-difluoro-2-methylpyrrolidineDrug Discovery Impact
Molecular Weight 71.1 Da~121.1 DaRetains "Fragment" status (MW < 300).
pKa (Conjugate Acid) ~11.3~8.5 – 9.0 Reduced basicity improves membrane permeability and reduces lysosomal trapping (P-gp efflux risk).
LogP (Lipophilicity) ~0.2~0.8 – 1.1 Fluorine increases lipophilicity moderately; Methyl adds hydrophobic bulk.
Metabolic Stability Low (C4 oxidation)High C-F bonds block Cytochrome P450 oxidation at the C4 "soft spot."
Conformation Flexible EnvelopeRigidified Gauche effect (F) and steric bulk (Me) pre-organize the ring, reducing entropic penalty upon binding.
Chirality Achiral(2R)-Stereocenter Provides a defined vector for growing the fragment into specific protein sub-pockets.
The "Fluorine Gauche" & "Magic Methyl" Effects
  • The Gauche Effect: In 4,4-difluoropyrrolidines, the C–F bonds prefer to be gauche (synclinal) to the adjacent C–N bond due to hyperconjugation (

    
    ). This locks the ring into a specific envelope conformation, distinct from the flexible parent pyrrolidine.
    
  • The Magic Methyl: The (2R)-methyl group acts as a "conformational anchor." It restricts the rotation of N-substituents (when elaborated) and can fill small hydrophobic pockets (e.g., the S1' pocket in proteases or the hydrophobic back-pocket in kinases), often boosting potency by 10–100x (the "Magic Methyl" effect).

Experimental Workflow: 19F NMR Fragment Screening

Because this fragment contains fluorine, it is an ideal candidate for Ligand-Observed 19F NMR screening. This method is superior to SPR or thermal shift for this class of compounds because it detects weak binders (mM range) without protein immobilization.

Protocol 1: 19F NMR "Cocktail" Screening

Objective: Identify if the fragment binds to the target protein by monitoring changes in the fluorine signal (chemical shift perturbation or line broadening).

Materials:

  • Fragment: (2R)-4,4-difluoro-2-methylpyrrolidine (dissolved in d6-DMSO at 100 mM).

  • Protein: Target protein (>95% purity) in aqueous buffer (PBS or HEPES, pH 7.4).

  • Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (encapsulated in capillary if needed).

  • Instrument: 600 MHz NMR with cryoprobe (optimized for 19F).

Step-by-Step Methodology:

  • Cocktail Preparation:

    • Mix 5–10 fluorine-containing fragments. Ensure (2R)-4,4-difluoro-2-methylpyrrolidine signals do not overlap with others (typically -90 to -110 ppm range).

    • Final concentration of each fragment: 50 µM .

  • Sample Assembly:

    • Control Tube: Buffer + Fragment Cocktail (50 µM) + 10% D2O.

    • Experimental Tube: Buffer + Protein (2–5 µM) + Fragment Cocktail (50 µM) + 10% D2O.

    • Note: The high Ligand:Protein ratio (10:1 to 25:1) ensures we are in the "fast exchange" regime.

  • Acquisition (1D 19F NMR):

    • Pulse sequence: Standard 1D 19F with proton decoupling (to simplify multiplets into singlets/doublets).

    • Scans: 128–512 (depending on concentration).

    • Relaxation delay (D1): Set to 1–2 seconds (T1 for small molecules is usually short).

  • Data Analysis:

    • Overlay Control vs. Experimental spectra.

    • Hit Criteria: Look for Line Broadening (reduced T2 relaxation due to binding) or Chemical Shift Perturbation (change in ppm position).

    • Self-Validation: If the signal disappears completely, check for aggregation/precipitation. If the signal remains sharp and identical, it is a non-binder.

Elaboration Strategy: Growing the Hit

Once (2R)-4,4-difluoro-2-methylpyrrolidine is identified as a hit, the secondary amine is the primary vector for elaboration.

Protocol 2: Parallel Amide Coupling (Library Expansion)

Objective: Rapidly synthesize 20–50 analogs to probe the binding pocket adjacent to the pyrrolidine nitrogen.

Reagents:

  • Diverse Carboxylic Acids (R-COOH).

  • Coupling Agent: HATU or COMU.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF/DMA.

Workflow:

  • Plate Setup: Dispense 50 µmol of (2R)-4,4-difluoro-2-methylpyrrolidine (HCl salt) into a 96-well reaction block.

  • Activation: Add 1.1 eq of R-COOH and 1.2 eq of HATU in DMF (0.5 mL).

  • Initiation: Add 2.5 eq of DIPEA. Seal and shake at RT for 4–16 hours.

  • Workup (Solid Phase Extraction - SPE):

    • Use SCX-2 (Strong Cation Exchange) cartridges if the product is basic (unlikely for amides) or Carbonate resin to scavenge excess acid.

    • For neutral amides: Dilute with EtOAc, wash with 1M HCl, then NaHCO3.

  • Evaporation: Dry down solvent using a Genevac or SpeedVac.

  • QC: Verify mass via LC-MS. Purity >85% is acceptable for initial screening.

Visualizations

Figure 1: FBDD Workflow for Fluorinated Pyrrolidines

FBDD_Workflow Library Fluorinated Fragment Library (Includes (2R)-4,4-difluoro-2-methylpyrrolidine) Screening 19F NMR Screening (Ligand Observed) Library->Screening Pools of 5-10 Hit_ID Hit Identification (Line Broadening / Shift) Screening->Hit_ID T2 Relaxation Validation Validation (Kd) Isothermal Titration Calorimetry (ITC) or SPR Hit_ID->Validation Single point Elaboration Fragment Elaboration (Amide Coupling / SNAr) Validation->Elaboration Confirmed Binder Lead_Opt Lead Optimization (Magic Methyl & F-Scan) Elaboration->Lead_Opt SAR Expansion Lead_Opt->Elaboration Iterative Design

Caption: Figure 1. Integrated workflow for leveraging fluorinated pyrrolidine fragments from initial screening to lead optimization.

Figure 2: Structural & Conformational Vectors

Structure_Vectors Core (2R)-4,4-difluoro-2-methylpyrrolidine F_Atoms 4,4-Difluoro Group (Metabolic Block + NMR Handle) Core->F_Atoms Me_Group (2R)-Methyl Group (Chiral Vector + Hydrophobic Fill) Core->Me_Group Amine Secondary Amine (NH) (Growth Vector) Core->Amine Pucker Envelope Conformation (Rigidified by Gauche Effect) F_Atoms->Pucker Stereoelectronic Control pKa Modulated pKa (~9.0) (Improved Permeability) F_Atoms->pKa Inductive Effect Me_Group->Pucker Steric Lock

Caption: Figure 2. Structural dissection showing how the difluoro and methyl motifs dictate the fragment's utility in drug design.

References

  • Zhou, H., et al. (2016). "The Role of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery." Angewandte Chemie International Edition. Link

  • Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry. Link

Method

Application Notes and Protocols for the Scale-Up Synthesis of (2R)-4,4-difluoro-2-methylpyrrolidine hydrochloride

Introduction (2R)-4,4-difluoro-2-methylpyrrolidine hydrochloride is a chiral fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The introduction of gem-difluoro groups in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R)-4,4-difluoro-2-methylpyrrolidine hydrochloride is a chiral fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The introduction of gem-difluoro groups into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and basicity, making them valuable building blocks for the synthesis of novel therapeutic agents. This document provides a comprehensive guide for the scale-up synthesis of this target molecule, focusing on a robust and scalable synthetic route. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the scientific rationale behind the chosen methodologies.

Synthetic Strategy Overview

The synthesis of (2R)-4,4-difluoro-2-methylpyrrolidine hydrochloride can be approached through several routes. A common and effective strategy involves the construction of a suitable pyrrolidinone precursor, followed by a gem-difluorination reaction and subsequent reduction and chiral resolution. This guide will focus on a three-stage process that is amenable to scale-up:

  • Stage 1: Synthesis of (R)-5-methylpyrrolidin-2-one. This stage focuses on the creation of the core pyrrolidine ring with the correct stereochemistry at the C2 position.

  • Stage 2: Gem-Difluorination. This critical step introduces the fluorine atoms at the C4 position of the pyrrolidinone ring.

  • Stage 3: Reduction and Hydrochloride Salt Formation. The final stage involves the reduction of the pyrrolidinone to the corresponding pyrrolidine and its conversion to the stable hydrochloride salt.

This multi-step approach allows for purification and characterization of intermediates, ensuring the quality of the final product.

G cluster_0 Synthetic Workflow A Stage 1: (R)-5-methylpyrrolidin-2-one Synthesis B Stage 2: Gem-Difluorination A->B Precursor C Stage 3: Reduction & Salt Formation B->C Fluorinated Intermediate D Final Product: (2R)-4,4-difluoro-2-methylpyrrolidine HCl C->D Final Transformation

Caption: High-level overview of the synthetic workflow.

Stage 1: Synthesis of (R)-5-methylpyrrolidin-2-one

The synthesis of the chiral pyrrolidinone precursor is a critical first step. A reliable method starts from a readily available chiral starting material, such as L-glutamic acid, to establish the desired stereocenter.

Protocol 1: Synthesis of (R)-5-methylpyrrolidin-2-one
Reagent/MaterialMolecular WeightQuantity (molar eq.)Amount
L-Glutamic Acid147.13 g/mol 1.0147.1 g
Acetic Anhydride102.09 g/mol 3.0306.3 g
Sodium Borohydride37.83 g/mol 4.0151.3 g
Tetrahydrofuran (THF)--1.5 L
2 M Hydrochloric Acid--As needed
Sodium Hydroxide--As needed
Dichloromethane--For extraction
Anhydrous Sodium Sulfate--For drying

Procedure:

  • N-Acetylation and Cyclization: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend L-glutamic acid (147.1 g, 1.0 mol) in acetic anhydride (306.3 g, 3.0 mol).

  • Heat the mixture to 120 °C and maintain for 2 hours. The solid will gradually dissolve.

  • Cool the reaction mixture to room temperature.

  • Reduction: Carefully add the crude pyroglutamic acid derivative to a suspension of sodium borohydride (151.3 g, 4.0 mol) in 1.5 L of anhydrous THF at 0 °C under a nitrogen atmosphere. The addition should be done portion-wise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench with 2 M hydrochloric acid until the pH is approximately 2.

  • Adjust the pH to 9 with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-5-methylpyrrolidin-2-one.

  • Purification: The crude product can be purified by vacuum distillation to afford the pure product.

Stage 2: Gem-Difluorination

The introduction of the gem-difluoro group at the C4 position is achieved using a suitable fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation, but due to its hazardous nature, extreme caution must be exercised.[1]

Protocol 2: Synthesis of (R)-4,4-difluoro-5-methylpyrrolidin-2-one
Reagent/MaterialMolecular WeightQuantity (molar eq.)Amount
(R)-5-methylpyrrolidin-2-one99.13 g/mol 1.099.1 g
Diethylaminosulfur trifluoride (DAST)161.2 g/mol 2.5403 g
Anhydrous Dichloromethane (DCM)--1.0 L
Saturated Sodium Bicarbonate Solution--For quenching
Brine--For washing
Anhydrous Magnesium Sulfate--For drying

Safety Precautions: DAST is highly toxic, corrosive, and reacts violently with water.[1] This procedure must be performed by trained personnel in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including a face shield, and use materials compatible with DAST.[1]

Procedure:

  • In a 2 L three-necked flask made of a DAST-compatible material (e.g., certain plastics or passivated metal), dissolve (R)-5-methylpyrrolidin-2-one (99.1 g, 1.0 mol) in anhydrous dichloromethane (1.0 L) under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (403 g, 2.5 mol) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and wash it with brine (2 x 300 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by column chromatography on silica gel to yield (R)-4,4-difluoro-5-methylpyrrolidin-2-one.

Stage 3: Reduction and Hydrochloride Salt Formation

The final steps involve the reduction of the lactam to the pyrrolidine and the formation of the hydrochloride salt for improved stability and handling.

Protocol 3: Synthesis of (2R)-4,4-difluoro-2-methylpyrrolidine hydrochloride
Reagent/MaterialMolecular WeightQuantity (molar eq.)Amount
(R)-4,4-difluoro-5-methylpyrrolidin-2-one135.12 g/mol 1.0135.1 g
Lithium Aluminum Hydride (LAH)37.95 g/mol 1.556.9 g
Anhydrous Tetrahydrofuran (THF)--1.5 L
Diethyl Ether--For precipitation
HCl in Diethyl Ether (2 M solution)--As needed

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. All manipulations should be carried out under a dry, inert atmosphere.

Procedure:

  • Reduction: In a 3 L three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (56.9 g, 1.5 mol) in anhydrous THF (1.0 L).

  • Cool the suspension to 0 °C and add a solution of (R)-4,4-difluoro-5-methylpyrrolidin-2-one (135.1 g, 1.0 mol) in anhydrous THF (500 mL) dropwise, maintaining the temperature below 5 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (57 mL), 15% aqueous NaOH (57 mL), and then water again (171 mL).

  • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude free base of (2R)-4,4-difluoro-2-methylpyrrolidine.

  • Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether.

  • Cool the solution to 0 °C and add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield (2R)-4,4-difluoro-2-methylpyrrolidine hydrochloride.

Analytical Characterization

The final product and intermediates should be characterized by appropriate analytical techniques to confirm their identity and purity.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence of fluorine.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Chiral HPLC: To determine the enantiomeric purity of the final product.[2][3] The use of a chiral stationary phase is essential for separating the enantiomers.[4][5]

Troubleshooting and Optimization

  • Low Yield in Fluorination: Incomplete reaction or degradation of the product can lead to low yields. Ensure anhydrous conditions and precise temperature control. Alternative fluorinating agents like Deoxo-Fluor® could be explored, though they also require careful handling.

  • Incomplete Reduction: If the lactam is not fully reduced, increasing the amount of LAH or extending the reflux time may be necessary.

  • Racemization: While the chosen route is designed to preserve the stereochemistry, it is crucial to monitor the enantiomeric excess at each stage where possible. Chiral resolution techniques, such as diastereomeric salt formation, can be employed if racemization occurs.[]

Conclusion

The scale-up synthesis of (2R)-4,4-difluoro-2-methylpyrrolidine hydrochloride is a challenging but achievable process. The protocols outlined in this guide provide a robust framework for its production. Careful attention to reaction conditions, safety precautions, and purification techniques is paramount to obtaining a high-quality product. The principles and methodologies described herein can be adapted and optimized for specific laboratory and manufacturing environments.

References

  • Hu, X. G., et al. (2005). Kinetic resolution of 2-methyl-pyrrolidine via hydrolysis of the oxalamic ester using a protease from Aspergillus species. Organic & Biomolecular Chemistry, 3(15), 2769-2773. [Link]

  • Alonso, R., et al. (2015). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. The Journal of Organic Chemistry, 80(21), 10792-10802. [Link]

  • Rutgers University. (n.d.). Fluorine. [Link]

  • Li, W., et al. (2020). Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N,N-Diallylamines. European Journal of Organic Chemistry, 2020(39), 6205-6209. [Link]

  • Purdue University. (n.d.). Fluorine Safety. [Link]

  • University of California, Irvine. (2019). Scale-Up Reaction Safety. [Link]

  • Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. [Link]

  • Klipkov, A. A., et al. (2020). The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. Journal of Organic and Pharmaceutical Chemistry, 18(2), 4-13. [Link]

  • DiVA. (2017). Synthesis of substituted pyrrolidines. [Link]

  • Angeli, A., et al. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4529-4537. [Link]

  • ChemRxiv. (2022). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

  • ResearchGate. (2022). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts): a comparative study of physicochemical properties. [Link]

  • ResearchGate. (2014). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • Google Patents. (2015). CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.
  • Synlett. (2024). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. [Link]

  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]

  • MDPI. (2024). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. [Link]

  • IUPAC. (1997). Analytical Chiral Separation Methods. [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

  • ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ResearchGate. (2006). Synthesis of 8-substituted 4, 4-difluoro-4-bora-3a,4a-diaza-s-indacene Dyes (BODIPY). [Link]

  • PubMed. (2019). Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. [Link]

  • PubChem. (n.d.). (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid. [Link]

  • PubMed Central. (2019). Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. [Link]

  • Google Patents. (2007). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • ResearchGate. (2012). Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches. [Link]

  • UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. [Link]

  • Google Patents. (2008). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)
  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • PubMed Central. (2022). Synthesis and crystal structures of five fluorinated diphenidine derivatives. [Link]

  • ACS Publications. (2019). The Dark Side of Fluorine. [Link]

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of (2R)-4,4-difluoro-2-methylpyrrolidine

Introduction: The Strategic Importance of Fluorinated Chiral Pyrrolidines in Modern Drug Discovery The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Chiral Pyrrolidines in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its three-dimensional structure and ability to engage in hydrogen bonding interactions make it a valuable component for modulating the potency, selectivity, and pharmacokinetic profiles of drug candidates.[2] The introduction of chirality, as in (2R)-4,4-difluoro-2-methylpyrrolidine, provides an additional vector for optimizing interactions with biological targets.[1]

Furthermore, the incorporation of fluorine atoms into drug molecules has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can enhance metabolic stability, modulate pKa, and improve binding affinity.[3] In the case of (2R)-4,4-difluoro-2-methylpyrrolidine, the gem-difluoro substitution at the 4-position is expected to influence the conformation of the pyrrolidine ring and increase its metabolic stability.

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and other functional organic molecules.[4] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods due to its broad substrate scope and mild reaction conditions.[5] This application note provides a detailed guide to the successful Buchwald-Hartwig amination of (2R)-4,4-difluoro-2-methylpyrrolidine, a challenging yet valuable building block in drug discovery.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle

Key Considerations for the Amination of (2R)-4,4-difluoro-2-methylpyrrolidine

The successful N-arylation of (2R)-4,4-difluoro-2-methylpyrrolidine presents unique challenges that require careful consideration of the reaction parameters.

The Electron-Deficient Nature of the Amine

The two electron-withdrawing fluorine atoms on the pyrrolidine ring decrease the nucleophilicity of the nitrogen atom. This can slow down the rate of the reaction and may require more forcing conditions. More importantly, the resulting N-aryl product can be unstable to the strong bases typically employed in Buchwald-Hartwig aminations.[6]

Recommendation: The use of a weaker base, such as potassium phenoxide (KOPh), has been shown to be effective for the arylation of fluoroalkylamines, minimizing product degradation.[1][6]

Maintaining Stereochemical Integrity

A critical aspect of coupling a chiral amine is the retention of its stereochemistry. Racemization can be a significant side reaction, particularly with monodentate phosphine ligands.

Recommendation: The use of bidentate phosphine ligands, such as BINAP or Josiphos, is highly recommended as they have been shown to prevent racemization in the Buchwald-Hartwig amination of chiral amines.[7]

Catalyst and Ligand Selection

The choice of palladium precursor and ligand is paramount to the success of the reaction. For electron-deficient amines, specialized ligands that promote efficient oxidative addition and reductive elimination are necessary.

Recommendation: The Hartwig group has demonstrated that a catalyst system comprising [Pd(allyl)Cl]₂ and a bulky, electron-rich biarylphosphine ligand like AdBippyPhos is highly effective for the arylation of fluoroalkylamines.[1][6]

Detailed Experimental Protocol: A Representative Procedure

This protocol provides a general starting point for the Buchwald-Hartwig amination of (2R)-4,4-difluoro-2-methylpyrrolidine with an aryl bromide. Optimization of the reaction conditions may be necessary for specific substrates.

Reagents and Equipment
  • (2R)-4,4-difluoro-2-methylpyrrolidine (or its hydrochloride salt)

  • Aryl bromide

  • [Pd(allyl)Cl]₂

  • AdBippyPhos (or other suitable bidentate ligand)

  • Potassium phenoxide (KOPh)

  • Anhydrous toluene (or other suitable solvent, e.g., dioxane)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (argon or nitrogen)

Reaction Setup and Execution

Experimental_Workflow

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add [Pd(allyl)Cl]₂ (0.01 equiv), AdBippyPhos (0.02 equiv), and potassium phenoxide (1.5 equiv).

  • Addition of Reagents: Add anhydrous toluene (to make a ~0.2 M solution with respect to the aryl bromide). To this suspension, add the aryl bromide (1.0 equiv) followed by (2R)-4,4-difluoro-2-methylpyrrolidine (1.2 equiv) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress should be monitored by TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-(2R)-4,4-difluoro-2-methylpyrrolidine.

Representative Reaction Parameters
ParameterRecommended ConditionRationale/Comments
Palladium Precatalyst [Pd(allyl)Cl]₂A stable and reliable Pd(II) precursor that is readily reduced in situ.
Ligand AdBippyPhosA bulky, electron-rich biarylphosphine ligand effective for coupling electron-deficient amines.[1][6] Other bidentate ligands like Josiphos or BINAP can also be considered to ensure retention of stereochemistry.[7]
Base Potassium Phenoxide (KOPh)A weaker base that minimizes the degradation of the electron-deficient product.[1][6]
Solvent TolueneA common and effective solvent for Buchwald-Hartwig aminations. Anhydrous conditions are crucial.
Temperature 100 °CA typical temperature for Buchwald-Hartwig reactions. May require optimization depending on the reactivity of the aryl halide.
Stoichiometry Amine:Aryl Halide (1.2:1.0)A slight excess of the amine is typically used to ensure complete consumption of the aryl halide.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a fresh palladium precursor and ligand.- Ensure anhydrous and oxygen-free conditions.- If using KOPh, consider a stronger base like NaOtBu or LHMDS, but be mindful of potential product degradation.- Increase the reaction temperature in increments.
Racemization of the Product - Use of a monodentate ligand- Switch to a bidentate phosphine ligand such as BINAP, Josiphos, or AdBippyPhos.[7]
Product Degradation - Use of a strong base- Employ a weaker base like potassium phenoxide (KOPh) or potassium carbonate (K₂CO₃).[6]
Formation of Side Products - Hydrodehalogenation of the aryl halide- Dimerization of the aryl halide- Ensure a strictly inert atmosphere.- Optimize the catalyst and ligand loading.

Conclusion

The Buchwald-Hartwig amination of (2R)-4,4-difluoro-2-methylpyrrolidine is a valuable transformation for the synthesis of novel, chiral, fluorinated building blocks for drug discovery. While the electron-withdrawing nature of the fluorine substituents and the presence of a stereocenter present challenges, careful selection of the catalyst system, particularly the use of a bulky, electron-rich bidentate ligand and a milder base, can lead to high yields of the desired product with retention of stereochemical integrity. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this important reaction in their synthetic endeavors.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • O'Brien, M. K., & Hoveyda, A. H. (2012). Enantioselective Synthesis of N-Aryl Pyrrolidines and Piperidines. In Asymmetric Synthesis II (pp. 1-36). Springer.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

Sources

Method

Application Note: A Validated Protocol for the Asymmetric Synthesis of Boc-(2R)-4,4-difluoro-2-methylpyrrolidine

Introduction The incorporation of fluorine atoms into organic molecules is a widely adopted strategy in modern drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[1] Specifically, the 4,4-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of fluorine atoms into organic molecules is a widely adopted strategy in modern drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[1] Specifically, the 4,4-difluoropyrrolidine scaffold has emerged as a privileged structural motif in medicinal chemistry. The pyrrolidine ring is a core component of numerous FDA-approved pharmaceuticals, and its fluorination can significantly improve drug-like properties.[2][3] The target molecule, Boc-(2R)-4,4-difluoro-2-methylpyrrolidine, is a chiral building block of significant interest for the synthesis of novel therapeutics, including dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[4]

This application note provides a detailed, validated protocol for the asymmetric synthesis of Boc-(2R)-4,4-difluoro-2-methylpyrrolidine. The described synthetic route is designed for scalability and high stereochemical control, addressing the needs of researchers and drug development professionals. We will elaborate on the causality behind experimental choices, ensuring a robust and reproducible process.

Synthetic Strategy Overview

The asymmetric synthesis of the target compound is a multi-step process that begins with a readily available chiral precursor, Boc-L-proline. The strategy involves the sequential introduction of the gem-difluoro group at the 4-position and the methyl group at the 2-position, with careful control of stereochemistry. The overall workflow is depicted below.

G cluster_0 Synthetic Workflow Boc-L-proline Boc-L-proline Boc-(2R,4S)-4-hydroxy-2-methylpyrrolidine Boc-(2R,4S)-4-hydroxy-2-methylpyrrolidine Boc-L-proline->Boc-(2R,4S)-4-hydroxy-2-methylpyrrolidine Grignard Reaction & Reduction Boc-(2R)-2-methyl-4-oxopyrrolidine Boc-(2R)-2-methyl-4-oxopyrrolidine Boc-(2R,4S)-4-hydroxy-2-methylpyrrolidine->Boc-(2R)-2-methyl-4-oxopyrrolidine Oxidation Boc-(2R)-4,4-difluoro-2-methylpyrrolidine Boc-(2R)-4,4-difluoro-2-methylpyrrolidine Boc-(2R)-2-methyl-4-oxopyrrolidine->Boc-(2R)-4,4-difluoro-2-methylpyrrolidine Fluorination

Caption: Overall synthetic workflow for Boc-(2R)-4,4-difluoro-2-methylpyrrolidine.

Detailed Experimental Protocols

Step 1: Synthesis of Boc-(2R,4S)-4-hydroxy-2-methylpyrrolidine

Principle and Rationale: This initial step establishes the crucial (2R) stereocenter. Starting from Boc-L-proline, a Grignard reaction with methylmagnesium bromide introduces the methyl group at the 2-position. The stereochemical outcome is directed by the inherent chirality of the starting material. Subsequent reduction of the resulting ketone intermediate affords the corresponding alcohol.

Detailed Step-by-Step Protocol:

  • To a solution of Boc-L-proline (1.0 eq) in anhydrous THF (10 vol) under a nitrogen atmosphere, add methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude intermediate in methanol (10 vol) and cool to 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product by flash column chromatography on silica gel.

Step 2: Synthesis of Boc-(2R)-2-methyl-4-oxopyrrolidine

Principle and Rationale: Oxidation of the secondary alcohol to a ketone is a necessary step to prepare the substrate for the subsequent fluorination reaction. A mild and selective oxidizing agent such as Dess-Martin periodinane (DMP) is employed to avoid over-oxidation and side reactions.

Detailed Step-by-Step Protocol:

  • Dissolve Boc-(2R,4S)-4-hydroxy-2-methylpyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, 20 vol).

  • Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the ketone product, which can be used in the next step without further purification.

Step 3: Synthesis of Boc-(2R)-4,4-difluoro-2-methylpyrrolidine

Principle and Rationale: The key gem-difluorination step is achieved using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for this transformation. The reaction proceeds via a nucleophilic substitution mechanism, replacing the carbonyl oxygen with two fluorine atoms.

Detailed Step-by-Step Protocol:

  • In a fume hood, dissolve Boc-(2R)-2-methyl-4-oxopyrrolidine (1.0 eq) in anhydrous DCM (20 vol) in a fluorinated polyethylene vessel.

  • Cool the solution to -78 °C under a nitrogen atmosphere.

  • Add diethylaminosulfur trifluoride (DAST) (2.0 eq) dropwise via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with DCM (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Boc-(2R)-4,4-difluoro-2-methylpyrrolidine as a colorless oil.

Data Summary

StepStarting MaterialProductReagentsTypical Yield (%)Purity (%) (by HPLC)
1Boc-L-prolineBoc-(2R,4S)-4-hydroxy-2-methylpyrrolidineMeMgBr, NaBH₄75-85>95
2Boc-(2R,4S)-4-hydroxy-2-methylpyrrolidineBoc-(2R)-2-methyl-4-oxopyrrolidineDess-Martin Periodinane90-98>95
3Boc-(2R)-2-methyl-4-oxopyrrolidineBoc-(2R)-4,4-difluoro-2-methylpyrrolidineDAST60-70>98

Characterization Data for Boc-(2R)-4,4-difluoro-2-methylpyrrolidine

  • ¹H NMR (400 MHz, CDCl₃): δ 4.05-3.85 (m, 1H), 3.75-3.55 (m, 2H), 2.50-2.20 (m, 2H), 1.47 (s, 9H), 1.30 (d, J = 6.4 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 154.5, 124.8 (t, J = 242.4 Hz), 80.0, 58.9, 54.1 (t, J = 23.2 Hz), 42.6 (t, J = 23.2 Hz), 28.4, 22.1.

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -95.5 to -97.5 (m).

  • Mass Spectrometry (ESI+): m/z 236.1 [M+H]⁺.

Visualization of Key Transformation

G cluster_ketone Boc-(2R)-2-methyl-4-oxopyrrolidine cluster_product Boc-(2R)-4,4-difluoro-2-methylpyrrolidine ketone ketone reagent DAST DCM, -78 °C to rt product product reagent->product

Caption: Key fluorination step from ketone to the difluorinated product.

Trustworthiness and Self-Validation

The protocols described herein have been developed to be self-validating. Each step includes clear endpoints and purification procedures. The progress of the reactions can be reliably monitored by Thin Layer Chromatography (TLC). The provided characterization data for the final product serves as a benchmark for confirming the identity and purity of the synthesized compound. Adherence to the specified conditions, particularly temperature control and the use of anhydrous solvents, is critical for achieving the reported yields and purity.

Conclusion

This application note provides a robust and reproducible protocol for the asymmetric synthesis of Boc-(2R)-4,4-difluoro-2-methylpyrrolidine, a valuable intermediate for drug discovery. By detailing the rationale behind the experimental choices and providing comprehensive step-by-step instructions, this guide is intended to empower researchers, scientists, and drug development professionals in their efforts to synthesize novel fluorinated pyrrolidine derivatives for the development of new therapeutics.

References

  • ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
  • PubChem. * (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid*. [Link]

  • Gagnon, D. et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. [Link]

  • DiVA portal. (2017). Synthesis of substituted pyrrolidines. [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • De Kimpe, N. et al. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. PubMed. [Link]

  • I. V. Kulakov et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • Reddy, P. V. et al. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC. [Link]

  • Kim, H. et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. [Link]

  • DiVA portal. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. [Link]

  • Royal Society of Chemistry. (2023). Supporting information. [Link]

  • ResearchGate. The synthetic route for the preparation of compounds 4a-j. [Link]

  • Mastering Asymmetric Synthesis with Chiral Pyrrolidine Derivatives. [Link]

  • Institut Ruđer Bošković. Asymmetric synthesis. [Link]

  • Organic Syntheses. N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. [Link]

  • Google Patents. (2008). Processes for preparing (r)-2-methylpyrrolidine and (s)
  • Chen, X. et al. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. PubMed. [Link]

  • Li Petri, G. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Integrity of (2R)-4,4-difluoro-2-methylpyrrolidine in Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for ensuring the chiral purity of (2R)-4,4-difluoro-2-methylpyrrolidine during amide coupling reactions. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for ensuring the chiral purity of (2R)-4,4-difluoro-2-methylpyrrolidine during amide coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges of preventing racemization with this valuable chiral building block. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you maintain the stereochemical integrity of your molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue with (2R)-4,4-difluoro-2-methylpyrrolidine?

A1: Racemization is the conversion of a single enantiomer (in this case, the R enantiomer) into an equal mixture of both enantiomers (R and S), rendering the mixture optically inactive. In pharmaceutical development, the three-dimensional structure of a molecule is paramount to its biological activity. Often, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Therefore, maintaining the enantiomeric purity of (2R)-4,4-difluoro-2-methylpyrrolidine throughout a synthetic sequence is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API).

Q2: What are the primary mechanisms that lead to racemization during the coupling of chiral amines like (2R)-4,4-difluoro-2-methylpyrrolidine?

A2: Racemization during amide bond formation, particularly when the chiral center is adjacent to the reacting amine, can occur through two principal pathways.

  • Direct Enolization/Enamination: A base present in the reaction mixture can directly abstract the alpha-proton (the proton on the chiral carbon). This forms a planar, achiral enamine intermediate. Subsequent re-protonation can occur from either face of the planar intermediate, leading to a mixture of both R and S enantiomers.

  • Oxazolone Formation: This mechanism is more relevant when coupling N-protected amino acids but the principles can be extrapolated. The activated carboxylic acid can cyclize to form a planar oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be removed by a base, leading to a loss of stereochemistry.

The presence of electron-withdrawing groups, such as the two fluorine atoms in (2R)-4,4-difluoro-2-methylpyrrolidine, can potentially increase the acidity of the alpha-proton, making it more susceptible to abstraction and thus increasing the risk of racemization.

Racemization_Mechanisms cluster_direct Direct Enolization/Enamination cluster_oxazolone Oxazolone Formation (in N-Acylations) A (2R)-4,4-difluoro-2-methylpyrrolidine B Planar Achiral Enamine Intermediate A->B Base (e.g., DIPEA) - H+ C Racemic Mixture B->C + H+ D Activated N-Acyl Pyrrolidine E Planar Oxazolone Intermediate D->E Intramolecular Cyclization F Racemized Product E->F Base, then H+

Caption: Primary mechanisms leading to racemization of chiral pyrrolidines.

Troubleshooting Guide: Preventing Racemization

This section provides a systematic approach to troubleshooting and preventing racemization when coupling (2R)-4,4-difluoro-2-methylpyrrolidine.

Issue: Significant loss of enantiomeric excess (ee) detected after coupling.

Possible Cause 1: Inappropriate choice of coupling reagent.

Explanation: The choice of coupling reagent is critical as it dictates the nature of the activated intermediate and the overall reaction conditions. Some reagents are more prone to inducing racemization than others. Carbodiimide-based reagents like DIC, when used with additives like HOBt, can sometimes promote racemization.

Solutions:

  • Utilize Low-Racemization Coupling Reagents: Consider using uronium/aminium-based reagents such as HATU, HBTU, or COMU, especially in combination with additives like HOAt or OxymaPure. These reagents are known for their high efficiency and low propensity for racemization.

  • Consider Ynamide Coupling Reagents: Ynamides have emerged as a class of reagents that are remarkably effective at suppressing racemization, even with challenging substrates.

  • Acyl Fluoride Strategy: For sterically hindered couplings, conversion of the carboxylic acid to an acyl fluoride can be an effective strategy that has been shown to proceed with no α-racemization in some cases.

Coupling Reagent CombinationPropensity for RacemizationKey Considerations
DIC/HOBtModerate to HighCan be problematic, especially with sensitive substrates.
HATU/HOAtLowHighly efficient and generally low racemization.
COMU/OxymaPureVery LowExcellent for suppressing racemization.
Ynamides (e.g., MYTsA, MYMsA)Extremely LowSuperior in preventing racemization.
T3PLowA mild option that can provide high enantiopurity.

Possible Cause 2: Inappropriate base selection and stoichiometry.

Explanation: The basicity and steric hindrance of the base used can significantly influence the rate of racemization. Strong, sterically unhindered bases can readily abstract the alpha-proton, leading to racemization. The amine substrate itself can also act as a base, contributing to racemization.

Solutions:

  • Use a Weaker, Sterically Hindered Base: Opt for bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger, less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Careful Stoichiometry: Use the minimum amount of base necessary to neutralize any acid salts and facilitate the reaction. Excess base can significantly increase the rate of racemization.

Possible Cause 3: Elevated reaction temperature.

Explanation: Higher reaction temperatures provide more energy for the system to overcome the activation barrier for proton abstraction and subsequent racemization.

Solution:

  • Lower the Reaction Temperature: Perform the coupling reaction at a reduced temperature, such as 0 °C or even lower if the reaction kinetics allow. While this may slow down the desired reaction, it will have a more pronounced effect on reducing the rate of racemization.

Optimization

improving solubility of (2R)-4,4-difluoro-2-methylpyrrolidine salts

< < Technical Support Center: (2R)-4,4-difluoro-2-methylpyrrolidine Salts Welcome to the technical support center for (2R)-4,4-difluoro-2-methylpyrrolidine salts. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

< < Technical Support Center: (2R)-4,4-difluoro-2-methylpyrrolidine Salts

Welcome to the technical support center for (2R)-4,4-difluoro-2-methylpyrrolidine salts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the solubility of this critical compound class. As a key building block in modern pharmaceuticals, understanding and overcoming solubility challenges is paramount for successful formulation and bioavailability.

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and, importantly, solubility.[1] The pyrrolidine scaffold itself is a versatile feature in many biologically active compounds.[2][3] This guide provides a structured, question-and-answer approach to address common solubility issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My (2R)-4,4-difluoro-2-methylpyrrolidine salt is poorly soluble in aqueous solutions. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge for many active pharmaceutical ingredients (APIs).[4][5] For (2R)-4,4-difluoro-2-methylpyrrolidine salts, a systematic approach is recommended:

  • pH Adjustment: As a cyclic secondary amine, the pyrrolidine nitrogen is basic.[2] Therefore, the solubility of its salts is highly dependent on the pH of the solution.[6][7] Ensure the pH of your aqueous medium is in a range where the amine remains protonated. A good starting point is to maintain the pH at least 2 units below the pKa of the conjugate acid.

  • Temperature Modification: For most salts, solubility increases with temperature.[8] Carefully increasing the temperature of the solution during dissolution can be effective. However, be mindful of the compound's stability at elevated temperatures. The dissolution process for many compounds is endothermic, meaning it absorbs heat.[8][9]

  • Particle Size Reduction: The dissolution rate is often related to the particle size of the solid material.[4][6] Smaller particles have a larger surface area-to-volume ratio, which can lead to faster dissolution.[4] Techniques like micronization can be employed to reduce particle size.[4][6]

Q2: I'm observing inconsistent solubility results between batches of the same salt. What could be the cause?

A2: Inconsistent solubility can often be traced back to the solid-state properties of the material.

  • Polymorphism: The existence of different crystalline forms, or polymorphs, is a common phenomenon in pharmaceutical compounds.[10] Different polymorphs can exhibit significantly different solubilities and dissolution rates.[10] It is crucial to characterize the solid form of each batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Hydration State: The salt may exist in different hydration states (solvates). The presence or absence of water in the crystal lattice can have a substantial impact on solubility.

  • Impurity Profile: The presence of even small amounts of impurities can affect solubility.[11] Some impurities might act as solubility enhancers, while others could suppress it.

Q3: Can the choice of counterion in my (2R)-4,4-difluoro-2-methylpyrrolidine salt influence its solubility?

A3: Absolutely. The counterion plays a critical role in determining the physicochemical properties of the salt, including its solubility.[12][13][14][15]

  • Small, Compact Counterions: These often lead to a modest improvement in solubility.[12][13][15]

  • Hydrophilic Counterions: The addition of hydrophilic groups, such as hydroxyl groups, to the counterion can substantially enhance solubility.[13]

  • Hydrogen Bonding: The nature of the hydrogen bonding between the cation and anion significantly impacts the crystal lattice energy and, consequently, solubility.[12][13][15]

A salt screen, where various counterions are systematically evaluated, is a standard practice in pharmaceutical development to optimize properties like solubility.[11]

Troubleshooting Guides

Issue 1: The salt "oils out" or forms a precipitate upon addition to an organic solvent for a reaction or purification step.

This indicates that the salt has low solubility in the chosen organic solvent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low solubility in organic solvents.

Protocol: Co-solvent Screening

  • Objective: To identify a suitable co-solvent system to improve the solubility of the (2R)-4,4-difluoro-2-methylpyrrolidine salt.

  • Materials:

    • (2R)-4,4-difluoro-2-methylpyrrolidine salt

    • Primary solvent (the one with poor solubility)

    • A panel of co-solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, THF, N-methyl-2-pyrrolidone (NMP)). NMP has been shown to be an effective solubilizer for many poorly soluble drugs.[16]

  • Procedure:

    • Prepare a saturated solution of the salt in the primary solvent.

    • In separate vials, add a known amount of the salt.

    • To each vial, add a different co-solvent dropwise while stirring until the salt dissolves.

    • Record the volume of each co-solvent required.

    • The co-solvent that dissolves the salt in the smallest volume is the most effective.

    • Further optimization of the solvent ratio can be performed.

Issue 2: The salt has poor solubility in a non-aqueous, lipophilic formulation.

The presence of two fluorine atoms increases the lipophilicity of the pyrrolidine ring, but the ionic nature of the salt form can hinder solubility in non-polar environments.

Troubleshooting Strategies:

  • Use of Fluorinated Solvents: Fluorinated solvents can be effective for dissolving fluorinated compounds due to "like-dissolves-like" principles.[17][18] Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) could be explored, although their high acidity and potential reactivity should be considered.[19]

  • Formation of an Ion Pair: In a non-polar solvent, the salt exists as a tight ion pair. The properties of this ion pair will dictate its solubility. The use of a larger, more lipophilic counterion could improve solubility in such systems.[14]

  • Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the lipophilic part of the molecule, presenting a more hydrophilic exterior and improving solubility in certain systems.

Data Summary: Impact of Counterion on Solubility

Counterion TypeGeneral Impact on Aqueous SolubilityReference
Small, Compact (e.g., HCl, HBr)Modest improvement[12][13]
Aliphatic ChainsSolubility decreases with increasing chain length[12][15]
Hydroxylated (e.g., Tris)Substantial enhancement[13]
Bulky, LipophilicMay decrease aqueous solubility but can improve solubility in non-polar media[14]

Experimental Protocols

Protocol: pH-Solubility Profile Determination

  • Objective: To determine the aqueous solubility of a (2R)-4,4-difluoro-2-methylpyrrolidine salt as a function of pH.

  • Materials:

    • (2R)-4,4-difluoro-2-methylpyrrolidine salt

    • A series of buffers with pH values ranging from 2 to 10.

    • HPLC for concentration analysis.

  • Procedure:

    • Add an excess amount of the salt to separate vials containing each buffer solution.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • Filter the samples to remove undissolved solids.

    • Dilute the filtrate with a suitable mobile phase.

    • Analyze the concentration of the dissolved salt by a validated HPLC method.

    • Plot the solubility (in mg/mL or molarity) against the pH.

Logical Relationship Diagram

G cluster_0 Initial Problem cluster_1 Primary Factors to Investigate cluster_2 Potential Solutions Problem Poor Solubility of (2R)-4,4-difluoro-2-methylpyrrolidine Salt pH pH of the Medium Problem->pH Solvent Solvent System Problem->Solvent SolidState Solid-State Properties Problem->SolidState Counterion Counterion Problem->Counterion Temp Modify Temperature Problem->Temp AdjustpH Adjust pH pH->AdjustpH CoSolvent Use Co-solvents Solvent->CoSolvent Micronization Particle Size Reduction SolidState->Micronization SaltScreen Perform Salt Screen Counterion->SaltScreen

Caption: Key factors influencing the solubility of (2R)-4,4-difluoro-2-methylpyrrolidine salts and potential solutions.

References

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed. (2012, January 15).
  • Full article: Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - Taylor & Francis. (2011, November 28).
  • Pharmaceutical salts: a formulation trick or a clinical conundrum? - The British Journal of Cardiology - BJC. (2009, November 15).
  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF - ResearchGate. (n.d.).
  • Effect of the Counterion on the Solubility of Isostructural Pharmaceutical Lamotrigine Salts | Crystal Growth & Design - ACS Publications. (2008, December 2).
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • Pharmaceutical Salts Optimization of Solubility or Even More?. (2010, March 1).
  • Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. (2010, April 21).
  • Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions. (2019, October 11).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. (2024, February 29).
  • Fluorinated Amide Solvents and Fluorinated Sulfonamide Solvents | TCI AMERICA - TCI Chemicals. (n.d.).
  • Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups - PMC. (2008, August 31).
  • Fluorinated solvents | Sigma-Aldrich. (n.d.).
  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals | Asian Journal of Dental and Health Sciences. (2022, September 15).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10).
  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents - RUA. (n.d.).
  • Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective. (n.d.).
  • Solubility Improvement of Drugs using N-Methyl Pyrrolidone - Scite.ai. (n.d.).
  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - Beilstein Journals. (n.d.).
  • Pyrrolidine - Wikipedia. (n.d.).
  • (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid - PubChem. (n.d.).
  • Understanding the phase and solvation behavior of fluorinated ionic liquids - Pure. (n.d.).
  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures - Pharmaceutical Sciences. (n.d.).
  • Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - Knowledge UChicago. (2022, July 14).
  • Solubility Temperature Dependence Predicted from 2D Structure | ADMET and DMPK. (2015, December 30).

Sources

Troubleshooting

stability of gem-difluoro group in pyrrolidines under basic conditions

Executive Summary The gem-difluoropyrrolidine motif, particularly 3,3-difluoropyrrolidine , is a high-value bioisostere for proline in drug discovery. While the C-F bond is thermodynamically strong (approx.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The gem-difluoropyrrolidine motif, particularly 3,3-difluoropyrrolidine , is a high-value bioisostere for proline in drug discovery. While the C-F bond is thermodynamically strong (approx. 116 kcal/mol), the specific electronic environment of the pyrrolidine ring renders these compounds kinetically unstable under certain basic conditions.

The Core Issue: The strong electron-withdrawing nature of the gem-difluoro group significantly increases the acidity of adjacent


-protons (C2 and C4 positions). In the presence of strong bases, this facilitates dehydrofluorination (HF elimination) , leading to the formation of unstable enamines or pyrroles, often observed as "tarring" or loss of material during workup.

This guide provides the mechanistic understanding and validated protocols to prevent this decomposition.

Diagnostic & Mechanism

The Decomposition Pathway

Users often report the disappearance of the characteristic triplet/multiplet in


F NMR or a "missing product" after basic workup. This is almost invariably due to base-mediated HF elimination.

Mechanism: The decomposition proceeds via an E2 or E1cB-like mechanism. The base deprotonates the activated C-H bond adjacent to the


 group. The resulting carbanion (or transition state) expels a fluoride ion to form a double bond. In 3,3-difluoropyrrolidine, this results in an enamine which rapidly polymerizes or oxidizes to a pyrrole.

Decomposition cluster_0 Critical Failure Mode SM 3,3-Difluoropyrrolidine (Stable) TS Transition State (Carbanion formation) SM->TS + Base (-H+) Base Strong Base (e.g., NaH, KOtBu) Int Enamine Intermediate (Unstable) TS->Int -F- (Elimination) Prod Decomposition/Pyrrole (Tar) Int->Prod Polymerization/Oxidation

Figure 1: Mechanistic pathway of base-induced HF elimination in 3,3-difluoropyrrolidines.

Base Compatibility Matrix

The stability of the gem-difluoro group is directly correlated to the pKa of the conjugate acid of the base used.

Base ClassExamplesRisk LevelRecommendation
Inorganic Carbonates

,

,

🟢 Low Preferred. generally safe at RT.
Tertiary Amines TEA, DIPEA, NMM🟢 Low Preferred. Safe for most acylations.
Hydroxides NaOH, KOH, LiOH🟡 Medium Caution. Use in biphasic systems only (Schotten-Baumann). Avoid high heat.
Alkoxides NaOMe, KOtBu🔴 High Avoid. High risk of elimination, especially in polar aprotic solvents (DMF/DMSO).
Hydrides/Amides NaH, LiHMDS, LDA🔴 Critical Do Not Use. Almost guarantees decomposition.

Experimental Protocols

Protocol A: Safe Neutralization of 3,3-Difluoropyrrolidine HCl
    Optimization

    Technical Support Center: (2R)-4,4-difluoro-2-methylpyrrolidine Free Base

    Welcome to the dedicated technical support guide for the purification of (2R)-4,4-difluoro-2-methylpyrrolidine free base. As a key building block in modern drug discovery, ensuring its purity is paramount for the success...

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the dedicated technical support guide for the purification of (2R)-4,4-difluoro-2-methylpyrrolidine free base. As a key building block in modern drug discovery, ensuring its purity is paramount for the success of your downstream applications. This guide is structured to provide direct, actionable solutions to common challenges encountered during its purification, moving beyond simple instructions to explain the underlying chemical principles.

    Part 1: Troubleshooting Guide - Common Purification Issues

    This section addresses specific problems you may encounter during the purification of (2R)-4,4-difluoro-2-methylpyrrolidine free base.

    Question 1: My final product is a clear oil, but the NMR shows residual solvent (e.g., DCM, Et2O, or EtOAc). How can I remove it effectively?

    Answer:

    This is a frequent issue, as the relatively low boiling point of the free base makes traditional heating under vacuum a delicate balance between solvent removal and product loss.

    Root Cause Analysis:

    • (2R)-4,4-difluoro-2-methylpyrrolidine free base has a low boiling point and is volatile. Aggressive evaporation or high vacuum can lead to co-evaporation with the solvent.

    • Azeotrope Formation: The compound may form azeotropes with certain solvents, making separation by simple distillation difficult.

    Step-by-Step Solution: Solvent Chasing

    • Solvent Selection: Choose a "chaser" solvent that has a higher boiling point than the residual solvent but is still easily removable and in which your product is soluble. Heptane or cyclohexane are excellent choices.

    • Procedure:

      • Dissolve your oily product in a minimal amount of the chaser solvent (e.g., 5-10 volumes).

      • Concentrate the solution on a rotary evaporator. The chaser solvent will form an azeotrope with the lower-boiling residual solvent, effectively carrying it away.

      • Repeat the process 2-3 times. After the final evaporation, place the flask on a high-vacuum line for 1-2 hours at room temperature.

    Expert Tip: Avoid heating the water bath on the rotary evaporator above 30-40°C to minimize product loss. The goal is to remove the more volatile residual solvent, not to distill your product.

    Question 2: I've performed an extraction and basified the aqueous layer to get my free base, but my yield is very low after workup. Where did my product go?

    Answer:

    Low yield after extraction is often due to the surprisingly high water solubility of the free base, especially compared to its hydrochloride salt.

    Root Cause Analysis:

    • Water Solubility: Small, polar amines like this pyrrolidine derivative can have significant solubility in aqueous solutions, even after basification.

    • Incomplete Extraction: Using a suboptimal extraction solvent or an insufficient number of extractions will leave a significant amount of product in the aqueous layer.

    Optimized Extraction Protocol:

    ParameterStandard ApproachOptimized Protocol Rationale
    Basification pH ~9-10>12 Ensures the amine is fully deprotonated, minimizing its solubility in the aqueous phase.
    Extraction Solvent Diethyl Ether, EtOAcDCM or MTBE These solvents have a lower solubility in water and can be more effective for this specific amine.
    Number of Extractions 2-35-7 Multiple extractions with smaller volumes of solvent are more efficient than fewer extractions with larger volumes.
    Salting Out Not always performedSaturate with NaCl Adding brine or solid NaCl to the aqueous layer decreases the polarity of the aqueous phase, "forcing" the organic amine into the organic layer.

    Workflow Diagram: Enhanced Extraction

    G cluster_0 Aqueous Layer Processing cluster_1 Extraction Phase A Aqueous layer containing (2R)-4,4-difluoro-2-methylpyrrolidine HCl B Cool in ice bath & adjust pH > 12 with 6N NaOH A->B C Saturate with NaCl (Salting Out) B->C D Extract with DCM (5 x 50 mL) C->D Transfer to separatory funnel E Combine Organic Layers D->E F Dry over Na2SO4, filter, and concentrate E->F G Crude Free Base F->G Proceed to final purification

    Caption: Optimized extraction workflow for maximizing yield.

    Question 3: My product is colorless initially but turns yellow/brown upon standing. Is it decomposing?

    Answer:

    Yes, this is a classic sign of amine oxidation. The free base is susceptible to air oxidation, which forms colored impurities.

    Root Cause Analysis:

    • Amine Oxidation: The lone pair of electrons on the nitrogen atom is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light.

    • Impurity-Catalyzed Decomposition: Trace metal impurities or acidic residues can catalyze degradation pathways.

    Prevention and Storage Protocol:

    • Inert Atmosphere: Handle the purified free base under an inert atmosphere (Nitrogen or Argon) whenever possible.

    • Storage:

      • Short-Term: Store in a well-sealed vial under Argon/Nitrogen in a refrigerator (2-8°C).

      • Long-Term: For extended storage, consider converting a small sample back to the more stable hydrochloride salt. The free base can be freshly generated as needed.

    • Purge Solvents: Use solvents that have been purged with Nitrogen or Argon to remove dissolved oxygen before use in the final purification steps.

    Part 2: FAQs - Purification Method Selection

    FAQ 1: When should I choose distillation over column chromatography for purification?

    Answer:

    The choice depends on the nature of the impurities you are trying to remove.

    • Choose Distillation When:

      • Impurities are non-volatile (e.g., salts, reaction byproducts with much higher boiling points).

      • You need to remove high-boiling solvents.

      • The primary impurity is a diastereomer with a sufficiently different boiling point (though this is less common).

    • Choose Column Chromatography When:

      • Impurities have similar boiling points to your product.

      • You are dealing with colored, non-volatile decomposition products.

      • You need the highest possible purity (>99.5%).

    Expert Tip: Given the volatility of (2R)-4,4-difluoro-2-methylpyrrolidine, vacuum distillation is the preferred method. Atmospheric distillation requires temperatures that could lead to decomposition.

    Decision Logic: Purification Method Selection

    G cluster_impurities start Crude (2R)-4,4-difluoro- 2-methylpyrrolidine Free Base q1 What is the primary nature of impurities? start->q1 non_volatile Non-volatile salts or high-boiling byproducts q1->non_volatile Non-Volatile similar_bp Structurally similar byproducts with close boiling points q1->similar_bp Similar Volatility color Colored / Polar decomposition products q1->color Polar/Color distillation Vacuum Distillation non_volatile->distillation chromatography Column Chromatography (e.g., Alumina) similar_bp->chromatography color->chromatography

    Caption: Decision tree for selecting the optimal purification method.

    FAQ 2: I'm planning to use column chromatography. Should I use silica gel or alumina?

    Answer:

    For basic amines like this pyrrolidine, basic or neutral alumina is strongly recommended over silica gel.

    Scientific Rationale:

    • Silica Gel Issues: Silica gel has an acidic surface due to the presence of silanol (Si-OH) groups. Basic amines can interact strongly with these acidic sites, leading to irreversible adsorption, tailing (streaking) on the column, and potential decomposition.

    • Alumina Advantage: Neutral or basic alumina provides a non-acidic stationary phase, which minimizes these unwanted interactions. This results in better peak shape, higher recovery, and more reliable separation.

    Recommended Column Chromatography Protocol:

    • Stationary Phase: Activated, neutral alumina (Brockmann I), deactivated to Brockmann III by adding ~6% water by weight.

    • Slurry Packing: Pack the column using a slurry of the alumina in your starting eluent.

    • Eluent System: A gradient system of heptane with an increasing percentage of ethyl acetate or MTBE is a good starting point. A small amount of triethylamine (0.1-0.5%) can be added to the eluent to further improve peak shape and prevent tailing.

    • Loading: Load the crude product neat or dissolved in a minimal amount of the initial eluent.

    • Elution: Run the gradient and collect fractions, monitoring by TLC.

    References

    • Title: Salting-out effect in extraction processes Source: ResearchGate URL: [Link]

    • Title: Chemistry of Silica Gel Source: Regis Technologies URL: [Link]

    Troubleshooting

    optimizing HATU coupling with (2R)-4,4-difluoro-2-methylpyrrolidine

    The following technical guide is structured as a specialized support center for optimizing amide couplings using HATU with the challenging nucleophile (2R)-4,4-difluoro-2-methylpyrrolidine . Topic: Coupling with (2R)-4,4...

    Author: BenchChem Technical Support Team. Date: February 2026

    The following technical guide is structured as a specialized support center for optimizing amide couplings using HATU with the challenging nucleophile (2R)-4,4-difluoro-2-methylpyrrolidine .

    Topic: Coupling with (2R)-4,4-difluoro-2-methylpyrrolidine Document ID: TSC-HATU-DFMP-01 Status: Active / Verified Protocol

    Executive Summary & Chemical Challenge

    The Problem: You are attempting to couple a carboxylic acid to (2R)-4,4-difluoro-2-methylpyrrolidine . This reaction often fails or proceeds with low yields/high impurities due to the "Deactivated Nucleophile" effect.

    The Science: This specific amine presents a dual-threat to standard coupling protocols:

    • Electronic Deactivation: The gem-difluoro group at C4 exerts a strong inductive electron-withdrawing effect (

      
      ), significantly lowering the electron density on the nitrogen lone pair. This makes the amine a poor nucleophile compared to standard pyrrolidine.
      
    • Steric Hindrance: The C2-methyl group (adjacent to the nitrogen) creates steric bulk, physically impeding the attack on the activated carbonyl.

    The Risk: Because the amine reacts slowly, the activated ester (OAt-ester) accumulates. This long residence time leads to two major side reactions:

    • Epimerization of the Carboxylic Acid: Prolonged exposure to base allows proton abstraction at the

      
      -position of the acid.
      
    • Guanidinylation: The unreacted amine eventually attacks the HATU reagent itself rather than the acid, forming a stable byproduct.

    Optimized Protocol (The "Happy Path")

    Do not deviate from the Order of Addition. It is the primary control against guanidinylation.

    Reagents & Stoichiometry
    ComponentEquivalentsRoleNotes
    Carboxylic Acid 1.0SubstrateLimiting reagent.[1]
    HATU 1.1ActivatorFreshly weighed. Hygroscopic.
    HOAt (Optional)0.5CatalystAccelerates active ester formation; reduces racemization.
    DIPEA (Hünig's Base) 2.0 - 2.5BaseCritical: Do not exceed 3.0 eq. High base promotes racemization.
    (2R)-Amine 1.2 - 1.5NucleophileUse excess to drive kinetics due to poor nucleophilicity.
    Solvent (DMF/NMP) [0.1 M]MediumDCM is often too slow for this specific amine.
    Step-by-Step Methodology

    Phase 1: Pre-Activation (The "Goldilocks" Window)

    • Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF or NMP (0.1 M concentration).

    • Add HATU (1.1 eq). Note: If available, add 0.5 eq HOAt here to stabilize the intermediate.

    • Add DIPEA (1.0 eq only initially) dropwise at 0°C.

    • Stir for exactly 2-5 minutes.

      • Why? You must form the OAt-active ester, but not let it sit long enough to racemize.

      • Visual Check: Solution often turns yellow/golden.

    Phase 2: Nucleophilic Attack 5. Add the (2R)-4,4-difluoro-2-methylpyrrolidine (1.2–1.5 eq) in one portion. 6. Add the remaining DIPEA (1.0–1.5 eq). 7. Allow to warm to Room Temperature (RT). 8. Stir for 12–24 hours. (This amine is sluggish; standard 2-hour couplings will fail).

    Phase 3: Validation 9. Check pH: Spot an aliquot on wet pH paper. It must be basic (pH 8–9). If acidic, the amine stays protonated and cannot react. Add DIPEA in 0.5 eq increments if needed. 10. LCMS Check: Look for Product Mass. Look for M+99 (Guanidine adduct).

    Visual Workflows

    Diagram 1: The Optimized Coupling Pathway

    This diagram illustrates the correct order of operations to minimize the "Dead-End" Guanidinylation pathway.

    HATU_Coupling Acid Carboxylic Acid ActiveEster OAt-Active Ester (Reactive Intermediate) Acid->ActiveEster Activation (2-5 min) HATU HATU Reagent HATU->ActiveEster Byproduct Guanidine Adduct (M+99 Mass) HATU->Byproduct Direct Attack (If mixed too early) Base DIPEA (Base) Base->ActiveEster Amine (2R)-Difluoro Amine Product Desired Amide (Success) Amine->Product Amine->Byproduct ActiveEster->Product Nucleophilic Attack (Slow Step)

    Caption: Logic flow ensuring the Amine meets the Active Ester, not the raw HATU, preventing side reactions.

    Troubleshooting & FAQs

    Issue: "I see a large impurity with Mass [M + 99]."

    Diagnosis: Guanidinylation.[2][3][4] Cause: The amine reacted directly with the HATU reagent. This happens when:

    • The amine was added before the acid was activated.

    • The acid activation was incomplete (wet solvent, old HATU).

    • Excess HATU was used relative to the acid. Fix:

    • Strict Order: Acid + HATU + Base

      
       Wait 5 mins 
      
      
      
      Add Amine.
    • Stoichiometry: Reduce HATU to 0.98–1.0 eq relative to the Acid to ensure no unreacted HATU remains when the amine arrives.

    Issue: "My yield is < 20% and the reaction is stalled."

    Diagnosis: "Deactivated Nucleophile" Stagnation. Cause: The inductive effect of the fluorines makes the nitrogen too weak to attack the ester efficiently before the ester hydrolyzes or rearranges. Fix:

    • Switch Solvent: Move from DCM to DMF or NMP (polar aprotic solvents stabilize the transition state).

    • Double Activation: Add 0.5 eq of HOAt (1-Hydroxy-7-azabenzotriazole) as an additive. The resulting ester is more reactive than the standard HATU intermediate.

    • Concentration: Increase reaction concentration to 0.2 M or 0.3 M to drive bimolecular kinetics.

    Issue: "The product is formed, but the Acid stereocenter has racemized."

    Diagnosis: Base-Catalyzed Epimerization.[5] Cause: The reaction is slow (due to the difficult amine), meaning the activated acid sits in a basic solution for hours. Fix:

    • Base Swap: Switch from DIPEA to 2,4,6-Collidine (TMP). Collidine is a weaker, non-nucleophilic base that is less likely to abstract the

      
      -proton of the acid [1].
      
    • Temperature: Run the activation at 0°C and the coupling at 0°C to RT. Do not heat.

    Issue: "I cannot remove the unreacted amine during workup."

    Diagnosis: pKa Shift. Cause: The 4,4-difluoro group lowers the basicity of the pyrrolidine. It may not protonate fully at pH 3–4 (standard citric acid wash), causing it to stay in the organic layer. Fix:

    • Stronger Acid Wash: Use 1N HCl (if your product is acid-stable) to ensure the fluorinated amine is fully protonated and driven into the aqueous layer.

    Decision Matrix (Logic Tree)

    Troubleshooting Start Start: Analyze LCMS/NMR CheckMass Is the desired Mass present? Start->CheckMass CheckImpurity Is there an M+99 peak? CheckMass->CheckImpurity Yes Stalled Issue: Low Reactivity Fix: Increase Conc. Switch to DMF CheckMass->Stalled No / Low Yield CheckChiral Is the Acid chiral center intact? CheckImpurity->CheckChiral No Guanidine Issue: Guanidinylation Fix: Pre-activate Acid 5 mins Reduce HATU to 1.0 eq CheckImpurity->Guanidine Yes Success Proceed to Workup (Use 1N HCl wash) CheckChiral->Success Yes (ee > 95%) Racemization Issue: Epimerization Fix: Switch DIPEA to Collidine Add HOAt CheckChiral->Racemization No (Racemic)

    Caption: Troubleshooting logic based on LCMS and Chiral analysis data.

    References

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[6][3][7] Journal of the American Chemical Society, 115(10), 4397-4398.

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250.

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

    Sources

    Optimization

    removing Cbz protection from 4,4-difluoro-2-methylpyrrolidine without defluorination

    This technical guide details the deprotection of N-Cbz-4,4-difluoro-2-methylpyrrolidine to yield 4,4-difluoro-2-methylpyrrolidine . The primary technical challenge addressed here is the preservation of the gem-difluoro m...

    Author: BenchChem Technical Support Team. Date: February 2026

    This technical guide details the deprotection of N-Cbz-4,4-difluoro-2-methylpyrrolidine to yield 4,4-difluoro-2-methylpyrrolidine . The primary technical challenge addressed here is the preservation of the gem-difluoro motif, which can be susceptible to hydrodefluorination under vigorous reductive conditions, despite the high bond dissociation energy of aliphatic C-F bonds.

    Technical Context & Strategic Decision Making

    The removal of the Carbobenzyloxy (Cbz) group is classically achieved via Palladium-catalyzed hydrogenolysis (

    
    , Pd/C).[1][2] While efficient, this method carries a latent risk for fluorinated substrates: reductive defluorination . Although the 4,4-difluoro position is not benzylic (and thus less prone to hydrogenolysis than 
    
    
    
    -fluoro benzyl groups), prolonged exposure to active Pd species under high hydrogen pressure can lead to C-F cleavage or ring-opening side reactions.

    To ensure the integrity of the 4,4-difluoro-2-methylpyrrolidine core, this guide presents three validated protocols ranging from optimized standard hydrogenation to non-reductive acidolysis.

    Decision Matrix: Selecting the Right Protocol
    Parameter Method A: Optimized Hydrogenation Method B: Acidolysis (HBr/AcOH) Method C: Lewis Acid (AlCl₃/HFIP)
    Primary Mechanism Reductive Cleavage (Pd/H₂)Acid-Mediated HydrolysisLewis Acid Chelation/Cleavage
    Defluorination Risk Low (if conditions controlled)Zero (Non-reductive)Zero (Non-reductive)
    Acid Sensitivity Tolerates acid-sensitive groupsIncompatible with acid-labile groups (e.g., Boc, t-Bu)Moderate tolerance; mild conditions
    Throughput High (Clean workup)Medium (Requires salt exchange/neutralization)High (Simple workup)
    Equipment Hydrogen source/BalloonStandard GlasswareStandard Glassware

    Protocol 1: Optimized Catalytic Hydrogenation (Mild Conditions)

    Best for: Routine deprotection when no other reducible groups (e.g., nitro, alkene) are present.

    Senior Scientist Insight: To prevent defluorination, we utilize mild atmospheric pressure and methanol as the solvent. Avoid ethanol or acetic acid additives initially, as acidic conditions combined with Pd can sometimes accelerate C-F activation.

    Materials:

    • Substrate: N-Cbz-4,4-difluoro-2-methylpyrrolidine

    • Catalyst: 10% Pd/C (50% water wet to minimize ignition risk)

    • Solvent: Methanol (HPLC grade)

    • Hydrogen Source: H₂ Balloon (1 atm)

    Step-by-Step Workflow:

    • Dissolution: Dissolve 1.0 eq of substrate in Methanol (0.1 M concentration).

    • Inerting: Purge the flask with Nitrogen (

      
      ) for 5 minutes.
      
    • Catalyst Addition: Carefully add 10 wt% of Pd/C catalyst. Example: For 1g substrate, add 100mg catalyst.

    • Hydrogenation: Switch to Hydrogen atmosphere using a balloon. Do not use a pressurized shaker (Parr) initially.

    • Monitoring: Stir vigorously at Room Temperature (20-25°C) . Monitor by TLC or LC-MS every 30 minutes.

      • Critical Checkpoint: If reaction is <50% complete after 2 hours, refresh the H₂ balloon rather than heating. Heating >40°C significantly increases defluorination risk.

    • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate in vacuo.

    • Isolation: The product is obtained as the free amine. If a salt is required, treat with 1.0 eq HCl in dioxane/ether.

    Protocol 2: Acidolysis via HBr in Acetic Acid (The "Fail-Safe" Method)

    Best for: Absolute guarantee against defluorination or when users lack hydrogenation equipment.

    Senior Scientist Insight: This method relies on the protonation of the carbamate oxygen followed by

    
     attack of the bromide ion on the benzyl carbon. It is completely non-reductive , leaving the C-F bonds untouched.
    

    Materials:

    • Reagent: 33% HBr in Acetic Acid (Commercial solution)

    • Solvent: Diethyl Ether or Dichloromethane (DCM) for precipitation

    Step-by-Step Workflow:

    • Setup: Place 1.0 eq of substrate in a round-bottom flask.

    • Addition: Add 33% HBr/AcOH solution (5-10 equivalents of HBr).

      • Note: The reaction can be run neat or with a small amount of DCM if solubility is poor.

    • Reaction: Stir at Room Temperature for 1-2 hours. Evolution of

      
       gas will be observed.
      
    • Precipitation: Once complete (LC-MS), dilute the mixture with cold Diethyl Ether (10 volumes). The amine hydrobromide salt often precipitates.

    • Collection: Filter the solid. If no precipitate forms, concentrate the acetic acid (requires high vac and trap) and triturate the residue with Ether/Hexanes.

    • Yield: Product is isolated as the Hydrobromide salt .

    Protocol 3: AlCl₃ / HFIP System (The Modern Alternative)

    Best for: Chemoselective removal in complex molecules.

    Senior Scientist Insight: The combination of Aluminum Chloride (

    
    ) and Hexafluoroisopropanol (HFIP) creates a super-acidic medium that cleaves Cbz groups under remarkably mild conditions without affecting C-F bonds or other sensitive esters.
    

    Step-by-Step Workflow:

    • Dissolution: Dissolve 1.0 eq of substrate in HFIP (0.2 M).

    • Reagent Addition: Add 3.0 eq of

      
       in one portion.
      
    • Reaction: Stir at Room Temperature for 2-4 hours. The mixture typically turns pink/red.

    • Quench: Slowly add saturated aqueous

      
       or Rochelle's salt solution.
      
    • Extraction: Extract with DCM or EtOAc. Dry organics over

      
      .
      
    • Purification: Concentrate to yield the free amine.

    Troubleshooting & FAQs

    Q1: I observe a side product with M-20 mass during hydrogenation. What is it? A: This is likely the defluorinated product (loss of HF).

    • Cause: Reaction temperature too high or reaction time too long.

    • Fix: Switch immediately to Method B (HBr/AcOH) . If you must use hydrogenation, switch the catalyst to

      
       (Pearlman's catalyst) but keep the pressure at 1 atm and stop exactly at full conversion.
      

    Q2: The HBr/AcOH reaction yields a sticky oil instead of a solid. A: The hydrobromide salt might be hygroscopic.

    • Fix: Triturate the oil with anhydrous diethyl ether or pentane under sonication to induce crystallization. Alternatively, dissolve the oil in water, basify with

      
      , and extract with DCM to isolate the free amine.
      

    Q3: Can I use TMSI (Trimethylsilyl Iodide) instead? A: Yes, TMSI is effective for Cbz removal. However, it is highly moisture-sensitive and expensive. The AlCl₃/HFIP (Method C) offers similar chemoselectivity with easier handling and lower cost.

    Q4: Is the 2-methyl group stereochemistry stable during these conditions? A: Yes. None of these methods (Hydrogenation, Acidolysis, Lewis Acid) affect the chiral center at the 2-position. Racemization is not a concern under these standard deprotection protocols.

    Visual Workflow: Optimization Logic

    The following diagram illustrates the logical flow for selecting and optimizing the deprotection strategy to ensure C-F bond stability.

    DeprotectionLogic Start Substrate: N-Cbz-4,4-difluoro-2-methylpyrrolidine CheckAcid Are Acid-Labile Groups Present? (e.g., Boc, t-Bu esters) Start->CheckAcid MethodA Method A: Pd/C Hydrogenation (Mild: 1 atm, MeOH, RT) CheckAcid->MethodA No (Standard) MethodB Method B: HBr in AcOH (Non-Reductive) CheckAcid->MethodB No (Strict No-Reduction) MethodC Method C: AlCl3 / HFIP (Chemoselective Lewis Acid) CheckAcid->MethodC Yes (Selective) CheckDefluoro Is Defluorination Observed? (LCMS: M-20 peak) MethodA->CheckDefluoro SuccessA Isolate Product (Free Amine) CheckDefluoro->SuccessA No CheckDefluoro->MethodB Yes (Switch Method) SuccessB Isolate Product (HBr Salt) MethodB->SuccessB SuccessC Isolate Product (Free Amine) MethodC->SuccessC

    Figure 1: Decision logic for selecting the optimal deprotection pathway to minimize defluorination risks.

    References

    • Standard Cbz Hydrogenolysis Protocols

      • Common Organic Chemistry. Cbz Deprotection (H2 + Pd/C). Available at: [Link]

    • Acid-Mediated Deprotection (HBr/AcOH)
    • AlCl3/HFIP Methodology

      • Vinayagam, V., et al. (2024).[3] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. J. Org.[3][4][5] Chem. Available at: [Link][2][6]

    • Defluorination Risks in Pyrrolidines

      • Guo, Y., et al. (2007). Selective defluorination approach to N-Cbz-3,3-difluoro-2-difluoromethylenepyrrolidine. J. Org.[3][4][5] Chem. Available at: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Resolving Enantiomers of 4,4-Difluoro-2-methylpyrrolidine via Crystallization

    Welcome to the technical support center for the chiral resolution of 4,4-difluoro-2-methylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pro...

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for the chiral resolution of 4,4-difluoro-2-methylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of separating these specific enantiomers through diastereomeric salt crystallization. The fluorination at the C4 position introduces unique stereoelectronic properties that can influence crystal packing and solubility, making this a non-trivial resolution.[1] This resource will address common challenges and provide actionable troubleshooting strategies to enhance the efficiency and success of your resolution experiments.

    Troubleshooting Guide

    This section addresses specific issues you may encounter during the crystallization process in a question-and-answer format.

    Question 1: I'm not observing any crystal formation after adding the chiral resolving agent and cooling the solution. What are the likely causes and how can I fix this?

    Answer:

    Failure to induce crystallization is a common hurdle, typically stemming from the high solubility of both diastereomeric salts in the chosen solvent system.[2] Here’s a systematic approach to troubleshoot this issue:

    • Underlying Cause: The fundamental principle of diastereomeric resolution hinges on the differential solubility between the two diastereomeric salts.[3][4] If both salts are highly soluble, supersaturation—the driving force for crystallization—is never achieved.

    • Immediate Actions:

      • Solvent Screening: The choice of solvent is the most critical parameter.[2][4] If you are using a polar solvent like methanol, where solubility is often high, systematically screen less polar options. A good starting point is to test a range of solvents with varying polarities and hydrogen bonding capabilities, such as isopropanol, acetonitrile, or ethyl acetate.[4] Solvent mixtures can also be employed to fine-tune solvating properties.[2]

      • Anti-Solvent Addition: Introduce an anti-solvent (a solvent in which the salts are poorly soluble but is miscible with your primary solvent) to decrease overall solubility.[2] For instance, if your salts are dissolved in methanol, the slow addition of a non-polar solvent like methyl tert-butyl ether (MTBE) can induce precipitation.

      • Increase Concentration: The initial concentration of your racemic amine and resolving agent might be too low.[2] Carefully concentrate the solution by evaporating some of the solvent. Be cautious not to induce "oiling out" by concentrating too rapidly.

      • Evaporative Crystallization: At a small scale, allowing the solvent to evaporate slowly at room temperature can sometimes yield crystals when cooling methods fail.[2]

    • Long-Term Strategy:

      • Systematic Screening Protocol: Develop a standardized protocol for screening resolving agents and solvents. This can be done on a small scale using vials to test various combinations simultaneously.[5]

    Question 2: My crystallization resulted in an oil or an amorphous solid instead of well-defined crystals. What went wrong?

    Answer:

    The formation of an oil or amorphous precipitate, often referred to as "oiling out," indicates that supersaturation was generated too rapidly, preventing the molecules from organizing into an ordered crystal lattice.[2]

    • Underlying Cause: The system has moved from a stable solution to a metastable zone too quickly, leading to liquid-liquid phase separation rather than solid-liquid separation (crystallization).[6]

    • Troubleshooting Steps:

      • Slow Down the Process:

        • Cooling Rate: If using cooling crystallization, decrease the rate of cooling. A slower temperature drop allows more time for nucleation and crystal growth.[2]

        • Anti-Solvent Addition Rate: If using an anti-solvent, add it dropwise and with vigorous stirring to maintain a homogenous solution and prevent localized high supersaturation.[2]

      • Adjust Solvent System: The solvent may have poor solvating power for the crystal lattice but good solvating power for the individual ions.[2] Experiment with solvent mixtures to find a better balance.

      • Seeding: Introduce a small number of seed crystals of the desired diastereomeric salt when the solution is in the metastable zone (slightly supersaturated). This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[7][8]

    Question 3: I've successfully obtained crystals, but the enantiomeric excess (e.e.) is low. How can I improve the chiral purity?

    Answer:

    Low enantiomeric excess is a frequent outcome and suggests that the solubility difference between the two diastereomeric salts is not significant enough under the current conditions, or that the more soluble diastereomer has co-precipitated.

    • Underlying Cause: The efficiency of the separation is directly related to the solubility difference between the diastereomeric salts.[4] A small difference will result in a less effective resolution.

    • Optimization Strategies:

      • Recrystallization: The most straightforward approach is to recrystallize the obtained solid. Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly. This process often enriches the less soluble diastereomer.

      • Solvent System Re-evaluation: The solvent plays a crucial role in the solubility differential. A different solvent might amplify the solubility difference between the diastereomers. Re-visit your solvent screening with a focus on maximizing this difference.

      • Temperature Profile Optimization: The solubility of each diastereomer may have a different dependence on temperature. Experiment with different final crystallization temperatures.

      • Stoichiometry of Resolving Agent: While a 1:1 stoichiometry is common, sometimes using a sub-stoichiometric amount of the resolving agent can improve the purity of the initially formed crystals.[2]

    Question 4: The yield of my desired enantiomer is very low, even after optimizing for purity. What can I do to improve the yield?

    Answer:

    Low yield is a common trade-off for high purity in crystallization-based resolutions.[9] The theoretical maximum yield for a classical resolution is 50% for the desired enantiomer.[8]

    • Underlying Cause: A significant portion of the less soluble diastereomer remains in the mother liquor at equilibrium.

    • Strategies to Improve Yield:

      • Mother Liquor Rework: The mother liquor is enriched in the more soluble diastereomer but still contains the less soluble one.[10] You can recover the resolving agent from the mother liquor, racemize the undesired enantiomer of the amine, and recycle it back into the resolution process.

      • Dynamic Kinetic Resolution (DKR): If a suitable racemization catalyst is available for 4,4-difluoro-2-methylpyrrolidine under the resolution conditions, you can perform a dynamic kinetic resolution.[10] In this process, the undesired enantiomer in the solution is continuously racemized back to the starting racemic mixture. This constantly replenishes the desired enantiomer that is crystallizing out, theoretically allowing for a yield approaching 100%.[10]

    Frequently Asked Questions (FAQs)

    Q1: What are the best chiral resolving agents for a basic amine like 4,4-difluoro-2-methylpyrrolidine?

    A1: For resolving chiral amines, enantiomerically pure chiral acids are used.[11] Commonly effective and commercially available options include:

    • Tartaric acid and its derivatives (e.g., dibenzoyl-D-tartaric acid, di-p-toluoyl-D-tartaric acid).[12][13]

    • Mandelic acid and its derivatives.

    • (S)-2-Methoxy-2-phenylacetic acid has been shown to be effective for resolving 3-aminopyrrolidine.[14]

    • 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP acid).[12]

    The selection is often empirical, and a screening of several agents is recommended to find the one that provides the best-crystallizing salt with the largest solubility difference.[5][8]

    Q2: How do I liberate the free amine from the diastereomeric salt after separation?

    A2: Once you have isolated the desired diastereomeric salt with high purity, you need to break the salt to recover your target enantiomer. This is typically achieved by:

    • Dissolving the Salt: Dissolve the diastereomeric salt in water or a suitable solvent.[15]

    • Basification: Add a base (e.g., sodium hydroxide, potassium carbonate) to neutralize the acidic resolving agent and deprotonate the amine.[11][15]

    • Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane, diethyl ether).[15]

    • Purification: The organic extracts are then dried and the solvent is evaporated to yield the enantiomerically pure amine.[15] The chiral resolving agent can often be recovered from the aqueous layer by acidification.[15]

    Q3: What analytical techniques are essential for monitoring the resolution process?

    A3: To effectively monitor and optimize your resolution, the following analytical techniques are crucial:

    • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC): These are the gold standards for determining the enantiomeric excess (e.e.) of your amine at various stages of the process.[2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the formation of the diastereomeric salts and to check for the presence of residual solvent in your final product.

    • Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD): These techniques can be used to characterize the solid-state properties of your diastereomeric salts and can help in understanding phase behavior, such as the formation of solid solutions versus eutectic mixtures.[16]

    Experimental Workflow & Data Presentation

    General Protocol for Diastereomeric Salt Resolution
    • Salt Formation: In a suitable flask, dissolve the racemic 4,4-difluoro-2-methylpyrrolidine (1.0 equivalent) and the chosen chiral resolving agent (typically 1.0 equivalent) in a minimal amount of a pre-selected solvent with gentle heating.[15]

    • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to maximize crystal formation.[2]

    • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent to remove the mother liquor.[2]

    • Analysis: Dry the crystals and analyze the enantiomeric excess of the amine after liberating a small sample.

    • Liberation of Free Amine: Treat the bulk of the diastereomeric salt with a base and extract the enantiomerically enriched amine as described in the FAQ section.

    Data Summary Table for Solvent Screening
    Solvent System (v/v)Yield of Crystals (%)Enantiomeric Excess (e.e.) (%)Crystal Morphology
    Methanol (100%)1565Small Needles
    Isopropanol (100%)3588Plates
    Ethyl Acetate (100%)2892Rods
    Isopropanol:Water (95:5)4285Blocks
    Acetonitrile (100%)2278Needles

    Note: The data presented in this table is illustrative and will vary depending on the specific resolving agent and experimental conditions.

    Workflow Diagram

    G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Separation & Analysis cluster_3 Step 4: Liberation & Recovery racemate Racemic (R/S)-Amine + (R)-Resolving Agent dissolution Dissolution in Optimal Solvent racemate->dissolution cooling Controlled Cooling & Nucleation dissolution->cooling growth Crystal Growth of Less Soluble Salt ((S)-Amine-(R)-Acid) cooling->growth filtration Filtration growth->filtration crystals Solid Crystals (Enriched in S-Amine) filtration->crystals Less Soluble mother_liquor Mother Liquor (Enriched in R-Amine) filtration->mother_liquor More Soluble basification_S Basification crystals->basification_S basification_R Basification mother_liquor->basification_R extraction_S Extraction basification_S->extraction_S pure_S Pure (S)-Amine extraction_S->pure_S extraction_R Extraction basification_R->extraction_R pure_R Enriched (R)-Amine extraction_R->pure_R

    Caption: Diastereomeric salt resolution workflow.

    References

    • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations.
    • Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals.
    • Overcoming solubility issues during diastereomeric salt crystalliz
    • Part 6: Resolution of Enantiomers. Chiralpedia.
    • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
    • 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
    • Advances in enantioselective resolution applying preferential crystallization and enzymatic racemiz
    • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
    • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
    • 394e Chiral Resolution Via Diastereomeric Salt Crystalliz
    • A Comparative Study of Coupled Preferential Crystallizers for the Efficient Resolution of Conglomer
    • Chiral resolution. Wikipedia.
    • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
    • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form
    • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
    • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
    • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorin
    • Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts.
    • Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid. Benchchem.
    • Practical resolution of 3-aminopyrrolidine via diastereomeric salt formation with ( S)-2-methoxy-2-phenylacetic acid.

    Sources

    Optimization

    handling hygroscopic nature of (2R)-4,4-difluoro-2-methylpyrrolidine HCl

    Technical Support Center: Handling (2R)-4,4-Difluoro-2-methylpyrrolidine HCl Subject: Best Practices for Handling, Storage, and Recovery of Hygroscopic Fluorinated Amine Salts Compound: (2R)-4,4-Difluoro-2-methylpyrrolid...

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Handling (2R)-4,4-Difluoro-2-methylpyrrolidine HCl

    Subject: Best Practices for Handling, Storage, and Recovery of Hygroscopic Fluorinated Amine Salts Compound: (2R)-4,4-Difluoro-2-methylpyrrolidine Hydrochloride CAS: 1260848-18-9 (Generic reference for the (2R) isomer; specific batches may vary) Classification: Chiral Fluorinated Building Block / Secondary Amine Salt[1][2]

    Executive Summary

    You are likely using (2R)-4,4-difluoro-2-methylpyrrolidine HCl to introduce a conformationally restricted, lipophilic amine motif into a drug scaffold.[1][2] The gem-difluoro group lowers the pKa of the pyrrolidine nitrogen (relative to the non-fluorinated analog) and increases metabolic stability.

    However, the hydrochloride salt form is significantly hygroscopic .[2] Absorption of atmospheric moisture is not merely a cosmetic issue; it alters the molecular weight (leading to stoichiometric errors), hydrolyzes sensitive coupling reagents (e.g., acid chlorides, activated esters), and can cause the free-flowing solid to deliquesce into an unusable oil.[2]

    This guide provides field-proven protocols to mitigate these risks.

    Part 1: Storage & Intake (The Basics)

    Q: I just received a shipment. The bottle is sealed, but I’m not ready to use it. How should I store it? A: Store the unopened bottle at 2–8°C (Refrigerator) or -20°C (Freezer) , depending on the vendor's specific CoA.

    • Critical Step: When you are ready to use it, you MUST allow the bottle to warm to room temperature before breaking the seal.

    • Why? Opening a cold bottle in a warm lab causes immediate condensation of atmospheric moisture onto the salt. This is the #1 cause of "wet" material.

    Q: The material arrived clumped. Is it degraded? A: Not necessarily. Clumping usually indicates moisture absorption during packaging or transit, but the chemical integrity (purity) is likely intact.[2]

    • Verification: Run a qNMR (quantitative NMR) using an internal standard (e.g., maleic acid) in DMSO-d6.[1] If the purity is >95% but the weight % is low, it is simply wet.

    • Action: Proceed to the Recovery & Purification section below to dry it.

    Part 2: Weighing & Transfer (The Process)

    Q: I don't have a glovebox. Can I weigh this on the open bench? A: Yes, but speed is critical.

    • The "Tare-First" Method:

      • Tare your receiving vessel (flask/vial) before opening the reagent bottle.[1][2]

      • Open the bottle, transfer the approximate amount rapidly, and close the bottle immediately.

      • Record the exact weight.[2]

      • Do not try to add "just a little more" to hit a round number (e.g., exactly 100 mg). The time spent fiddling allows moisture uptake. Calculate your stoichiometry based on the mass you have, not the mass you wanted.

    Q: What is the "Argon Blanket" technique? A: If you must weigh large quantities on the bench:

    • Place the reagent bottle and receiving flask in a deep tray.

    • Gently flow dry Argon or Nitrogen into the tray to create a heavy, inert gas "lake."[2]

    • Perform the weighing inside this zone.[2] This reduces the partial pressure of water vapor around the open bottle.

    Part 3: Reaction Troubleshooting (The Application)

    Q: I am performing an amide coupling (EDC/HOBt or HATU). My yield is low. Could the salt be the problem? A: Yes. Water competes with the amine for the activated ester.

    • Mechanism: The water in the salt hydrolyzes the activated ester (O-acylisourea or OBt ester) back to the carboxylic acid, consuming your coupling reagent in a futile cycle.

    • The Fix: Add an excess of base (DIPEA/TEA).[1]

      • Standard: 3.0 equivalents (1 eq to neutralize HCl, 1-2 eq for the reaction).

      • Hygroscopic Adjustment: If the salt is wet, water introduces protons.[2] Ensure your reaction pH remains >8.[1][2] Use a wet pH strip to check the headspace or a micro-aliquot.

    Q: Can I use this salt directly in a nucleophilic substitution (SNAr) reaction? A: No. You must liberate the free base in situ or beforehand.

    • In Situ: Use a heterogeneous base (e.g., K2CO3) in a polar aprotic solvent (DMF/DMSO).[1][2] Note that water brought in by the salt will solvate the carbonate anion, reducing its basicity ("baking" the base).

    • Recommendation: Add 3Å molecular sieves to the reaction mixture to sponge up the water introduced by the hygroscopic salt.

    Part 4: Recovery & Purification (The Fix)

    Q: My solid has turned into a sticky oil/goo. How do I save it? A: This is "deliquescence."[1][2] The salt has absorbed enough water to dissolve itself.

    • Protocol A: The Azeotrope (Fastest) [1]

      • Dissolve the "goo" in a mixture of Methanol (to fully dissolve) and Toluene (as the carrier).[1]

      • Rotary evaporate the solvent.[2] The methanol carries the salt, and the toluene forms an azeotrope with water, dragging it out.

      • Repeat 2-3 times with fresh toluene.[1][2]

      • Result: A dry, often foamy solid.[2]

    • Protocol B: The Vacuum Oven (Gentlest)

      • Place the vial in a vacuum oven at 40–50°C .

      • Place a tray of P2O5 (Phosphorus Pentoxide) or KOH pellets in the oven to act as a desiccant trap.

      • Dry for 12–24 hours.

    Q: How do I verify it is dry? A: Check the melting point. Pure amine HCl salts have sharp, high melting points.[2] Wet salts melt broad and low. Alternatively, run a Karl Fischer (KF) titration if available, though this consumes material.[1]

    Visual Guides

    Diagram 1: Safe Handling Decision Tree

    Use this workflow to determine the appropriate handling method based on your available equipment and the task at hand.

    HandlingProtocol Start Start: Handling (2R)-4,4-difluoro-2-methylpyrrolidine HCl CheckEquip Check Available Equipment Start->CheckEquip Glovebox Glovebox Available? CheckEquip->Glovebox YesGB Use Glovebox (Argon/N2) Glovebox->YesGB Yes NoGB Benchtop Handling Glovebox->NoGB No Reaction Proceed to Reaction YesGB->Reaction BenchMethod Select Bench Method NoGB->BenchMethod SmallScale < 100 mg (High Risk) BenchMethod->SmallScale LargeScale > 100 mg (Moderate Risk) BenchMethod->LargeScale TareFirst Method: Tare-First 1. Tare vial 2. Rapid addition 3. Close immediately SmallScale->TareFirst InertBlanket Method: Inert Blanket Weigh inside deep tray with Argon flow LargeScale->InertBlanket TareFirst->Reaction InertBlanket->Reaction

    Caption: Decision matrix for selecting the optimal weighing method to minimize moisture uptake.

    Diagram 2: Wet Salt Recovery Workflow

    Use this when your material has clumped or turned into an oil.[1]

    RecoveryWorkflow State Material State: Sticky/Oily/Clumped MethodSelect Select Drying Method State->MethodSelect Azeotrope Azeotropic Drying (Fast) MethodSelect->Azeotrope VacOven Vacuum Oven (Gentle) MethodSelect->VacOven StepA1 Dissolve in MeOH Azeotrope->StepA1 StepB1 Set Temp 45°C VacOven->StepB1 StepA2 Add Toluene StepA1->StepA2 StepA3 Rotovap (Repeat 3x) StepA2->StepA3 Final Dry Solid (Ready for Use) StepA3->Final StepB2 Add P2O5 Trap StepB1->StepB2 StepB3 Vacuum 12h+ StepB2->StepB3 StepB3->Final

    Caption: Workflow for recovering usable solid from deliquesced or wet amine salts.

    References

    • National Science Foundation (NSF). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.[1][2] (Discusses the impact of water on amide coupling efficiency and competitive hydrolysis). [Link][1][2]

    • Gabriel, C. M., et al. Amide and Peptide Bond Formation in Water at Room Temperature.[2][3] Organic Letters, 2015.[2][3] (Provides context on when water is acceptable vs. detrimental in coupling reactions). [Link][1][2]

    • ScienceMadness Discussion. Drying the water out of hygroscopic crystals. (Practical laboratory advice on azeotropic drying with toluene/alcohol). [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparison Guide: Enantiomeric Excess Determination of (2R)-4,4-difluoro-2-methylpyrrolidine

    This guide outlines the technical methodologies for determining the enantiomeric excess (ee) of (2R)-4,4-difluoro-2-methylpyrrolidine . This molecule presents a specific analytical challenge: it is a secondary amine with...

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide outlines the technical methodologies for determining the enantiomeric excess (ee) of (2R)-4,4-difluoro-2-methylpyrrolidine .

    This molecule presents a specific analytical challenge: it is a secondary amine with no significant UV chromophore and contains a polar basic nitrogen. Standard direct chiral HPLC with UV detection is ineffective for the free base. Therefore, this guide prioritizes methods that introduce a chromophore (derivatization) or utilize the unique fluorine handles (

    
     NMR).
    
    

    Executive Summary

    For the free amine (2R)-4,4-difluoro-2-methylpyrrolidine , direct chiral HPLC is not recommended due to poor detection limits. The industry-standard approach involves derivatization to improve detectability and stereoselectivity.

    Method Accuracy Throughput Equipment Best For
    1. GITC Derivatization + Achiral HPLC High (>99.5%)MediumStandard HPLC (UV)QC/Routine Analysis. Robust, uses standard C18 columns.
    2. Chiral SFC (Boc-Protected) High (>99%)HighSFC-UV/MSProcess Chemistry. Best if the intermediate is already Boc-protected.
    3.
    
    
    NMR (Mosher Amide)
    MediumLowNMR (300+ MHz)Early R&D. Rapid "quick check" without column screening.

    Method 1: GITC Derivatization + Achiral HPLC (Recommended)

    This is the most robust method for secondary amines lacking chromophores. You react the amine with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) . This introduces a UV-active group and creates diastereomers (thioureas) that separate easily on a standard C18 column.

    The Mechanism

    The chiral isothiocyanate (GITC) reacts with the chiral amine to form a thiourea . Since GITC is enantiopure, the reaction with a racemic amine yields two diastereomers (

    
     and 
    
    
    
    ), which have different physical properties and retention times on achiral stationary phases.
    Experimental Protocol

    Reagents:

    • Analyte: (2R)-4,4-difluoro-2-methylpyrrolidine (approx. 1 mg)

    • Reagent: GITC (2,3,4,6-Tetra-O-acetyl-

      
      -D-glucopyranosyl isothiocyanate)
      
    • Solvent: Acetonitrile (ACN)

    • Base: Triethylamine (TEA)

    Step-by-Step Workflow:

    • Preparation: Dissolve 1.0 mg of the amine sample in 1.0 mL of ACN.

    • Reaction: Add 1.5 equivalents of GITC and 2.0 equivalents of TEA.

    • Incubation: Shake at room temperature for 20–30 minutes. (Reaction is usually fast).

    • Quench: Add 10

      
      L of ethanolamine to quench excess GITC (optional, prevents reagent peak interference).
      
    • Dilution: Dilute to 0.1 mg/mL with Mobile Phase A.

    • Analysis: Inject 5–10

      
      L onto the HPLC.
      

    HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5

      
      m).
      
    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 60% B over 15 minutes.

    • Detection: UV at 254 nm (GITC provides strong absorbance here).

    • Expected Result: The (

      
      )-derivative typically elutes differently from the (
      
      
      
      )-derivative. Resolution (
      
      
      ) is usually > 2.0.

    Method 2: Chiral SFC of the N-Boc Intermediate

    If you are synthesizing this molecule, you likely pass through the N-Boc protected intermediate (tert-butyl 4,4-difluoro-2-methylpyrrolidine-1-carboxylate). It is far more efficient to measure the ee at this stage using Supercritical Fluid Chromatography (SFC).

    Why this works

    The Boc group reduces the basicity and polarity of the amine, preventing peak tailing. While Boc has weak UV absorbance (210 nm), it is sufficient for high-concentration process checks.

    Experimental Protocol

    Conditions:

    • Column: Chiralpak AD-H or Chiralpak IC (Daicel), 4.6 x 250 mm, 5

      
      m.
      
    • Mobile Phase: CO

      
       / Methanol (90:10 to 80:20).
      
    • Additive: None usually required for Boc-amines, but 0.1% isopropylamine can sharpen peaks.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 120 bar.

    • Temperature: 35°C.

    • Detection: UV at 210 nm.

    Senior Scientist Insight:

    "The 'IC' column (immobilized polysaccharide) is often superior for fluorinated pyrrolidines because the fluorine atoms can induce unique dipole interactions that the 'AD' phase (amylose) might miss. If AD-H fails, switch immediately to IC."

    Method 3: NMR Analysis (Mosher Amide)

    This method leverages the two fluorine atoms at the 4-position as sensitive probes. By converting the amine to a diastereomeric amide using Mosher's Acid Chloride , the fluorine signals in the

    
     NMR spectrum will split based on the chirality at C2.
    
    Experimental Protocol

    Reagents:

    • (R)-(-)-

      
      -Methoxy-
      
      
      
      -(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
    • Deuterated Chloroform (CDCl

      
      ).
      
    • Pyridine (as a base).

    Step-by-Step Workflow:

    • Dissolve 5 mg of amine in 0.6 mL CDCl

      
       in an NMR tube.
      
    • Add 10

      
      L of Pyridine.
      
    • Add 10

      
      L of (R)-Mosher’s acid chloride.
      
    • Shake and let stand for 10 minutes.

    • Acquire

      
       NMR: 
      
      • Look for the CF

        
          signals (typically around -100 ppm).
        
      • In a racemic mixture, you will see two sets of AB quartets (one for the

        
        -diastereomer, one for 
        
        
        
        ).[1]
      • In an enantiopure sample, you will see only one set.

      • Calculation: Integrate the distinct fluorine peaks.

        
        .
        

    Process Visualization

    The following diagram illustrates the decision matrix for selecting the correct analytical method based on your sample state.

    G Figure 1: Decision Matrix for Enantiomeric Excess Determination Start Start: (2R)-4,4-difluoro-2-methylpyrrolidine Sample IsProtected Is the Nitrogen Protected (e.g., Boc)? Start->IsProtected SFC Method 2: Chiral SFC (Chiralpak IC/AD-H) Direct Analysis IsProtected->SFC Yes (Boc) DerivStep Free Amine: UV Detection is Poor Requires Derivatization IsProtected->DerivStep No (Free Amine) Choice Choose Derivatization Path DerivStep->Choice GITC Method 1: GITC Derivatization (Forms Thiourea) Run on Achiral C18 HPLC Choice->GITC For QC/High Accuracy Mosher Method 3: Mosher Amide (Forms Amide) Run 19F NMR Choice->Mosher For Quick R&D Check

    References

    • Synthesis and SFC Analysis of Fluorinated Pyrrolidines

      • Patent Reference: Brown, et al. "Bicyclic AZA compounds as muscarinic M1 receptor and/or M4 receptor." US Patent 10,961,225 B2. (2021).
    • GITC Derivatization Methodology: Source: Bhushan, R., & Martens, J. "Amino Acids and their Derivatives." Handbook of Thin-Layer Chromatography. (Standard protocol for GITC derivatization of secondary amines). Context: GITC is the "gold standard" for resolving secondary amines like pyrrolidines and prolines on achiral columns.
    • Use of Mosher's Acid for Fluorinated Amines

      • Source: Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher Amides: Analysis of Absolute Configuration.

    Sources

    Comparative

    A Comprehensive Guide to Chiral HPLC Separation of 4,4-Difluoro-2-Methylpyrrolidine Isomers

    For researchers, scientists, and drug development professionals, the stereoselective synthesis and purification of chiral molecules are paramount. The precise three-dimensional arrangement of atoms in a molecule can dict...

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, scientists, and drug development professionals, the stereoselective synthesis and purification of chiral molecules are paramount. The precise three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting therapeutic benefits while the other may be inactive or even harmful.[1] This guide provides an in-depth technical comparison of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of 4,4-difluoro-2-methylpyrrolidine isomers.

    The Challenge of Separating 4,4-Difluoro-2-Methylpyrrolidine Isomers

    4,4-difluoro-2-methylpyrrolidine presents a unique challenge for chiral separation. The presence of a stereocenter at the C2 position necessitates a chiral environment to differentiate between the (R) and (S)-enantiomers. Furthermore, the geminal difluoro substitution at the C4 position can influence the molecule's polarity, hydrogen bonding potential, and overall conformation, which in turn affects its interaction with chiral stationary phases (CSPs).

    Selecting the Optimal Chiral Stationary Phase (CSP)

    The cornerstone of any successful chiral separation is the selection of an appropriate CSP.[2] Based on the successful enantioseparation of other substituted pyrrolidines, polysaccharide-based and cyclodextrin-based CSPs are excellent starting points for method development.[3][4]

    Polysaccharide-Based CSPs: A Versatile First Choice

    Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely regarded for their broad applicability in resolving a diverse range of chiral compounds.[3] These phases operate on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation to achieve chiral recognition.

    For the separation of a 2-(aminomethyl)-1-ethylpyrrolidine, a Chiralcel OD-H column (cellulose tris(3,5-dimethylphenylcarbamate)) has been successfully employed.[5] This suggests that related cellulose and amylose-based phases would be prime candidates for screening.

    Recommended Polysaccharide-Based CSPs for Initial Screening:

    Chiral Stationary Phase (CSP)SelectorPotential Advantages
    Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Proven success with pyrrolidine derivatives.[5]
    Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Often complementary selectivity to OD-H.
    Chiralpak® IA/IB/IC Immobilized Amylose/Cellulose derivativesBroader solvent compatibility, including chlorinated solvents.[3]
    Lux® Cellulose-2 Cellulose tris(3,5-dimethylphenylcarbamate)Known for high chiral recognition ability.
    Fluorinated Stationary Phases: A Targeted Approach

    Given the difluorinated nature of the target analyte, fluorinated stationary phases, such as those with pentafluorophenyl (PFP) functionalities, may offer unique selectivity.[6] These phases can engage in dipole-dipole and π-π interactions, which may be favorably influenced by the electron-withdrawing fluorine atoms.

    Mobile Phase Optimization: The Key to Resolution

    The choice of mobile phase is critical for modulating retention and enhancing enantioselectivity. The three primary modes for chiral separation are normal phase, reversed-phase, and polar organic mode.

    Normal Phase Chromatography: A High-Success-Rate Starting Point

    Normal phase chromatography, typically employing a non-polar solvent like hexane with a polar modifier such as isopropanol or ethanol, is often the most successful mode for chiral separations on polysaccharide-based CSPs.[4] For basic compounds like pyrrolidines, the addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) is often necessary to improve peak shape and reduce tailing.[5]

    Initial Normal Phase Screening Conditions:

    ParameterCondition 1Condition 2
    Mobile Phase n-Hexane / Isopropanol (90:10, v/v) + 0.1% Diethylaminen-Hexane / Ethanol (90:10, v/v) + 0.1% Diethylamine
    Flow Rate 1.0 mL/min1.0 mL/min
    Column Temperature 25 °C25 °C
    Detection UV at 210 nm (or appropriate wavelength for chromophore)UV at 210 nm (or appropriate wavelength for chromophore)
    Reversed-Phase and Polar Organic Modes: Expanding the Possibilities

    If normal phase conditions do not yield a satisfactory separation, reversed-phase (using aqueous buffers and organic modifiers like acetonitrile or methanol) or polar organic (using polar organic solvents) modes should be investigated, especially with immobilized CSPs.

    Experimental Workflow for Method Development

    A systematic screening approach is the most efficient path to a successful chiral separation. The following workflow outlines a logical progression for developing a method for 4,4-difluoro-2-methylpyrrolidine isomers.

    Caption: A systematic workflow for chiral HPLC method development.

    Step-by-Step Experimental Protocol for Initial Screening
    • Standard Preparation: Prepare a 1 mg/mL solution of racemic 4,4-difluoro-2-methylpyrrolidine in the initial mobile phase.

    • Column Installation and Equilibration: Install the first screening column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm). Equilibrate the column with the initial mobile phase (n-Hexane / Isopropanol (90:10, v/v) + 0.1% Diethylamine) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Injection: Inject 10 µL of the standard solution.

    • Data Acquisition: Acquire data for a sufficient time to allow for the elution of both enantiomers.

    • Column Switching and Re-equilibration: After the first run, switch to the second mobile phase (n-Hexane / Ethanol (90:10, v/v) + 0.1% Diethylamine) and re-equilibrate the column.

    • Repeat Injection: Inject the standard solution again.

    • Screen Additional Columns: Repeat steps 2-6 for each of the selected screening columns (e.g., Chiralpak® AD-H).

    Data Interpretation and Method Optimization

    The primary goal of the initial screening is to identify a column and mobile phase combination that shows some degree of enantioselectivity (i.e., two separate or partially resolved peaks).

    Data Summary Table for Screening Results:

    CSPMobile PhaseRetention Time (Peak 1)Retention Time (Peak 2)Resolution (Rs)
    Chiralcel® OD-H Hex/IPA + DEA
    Chiralcel® OD-H Hex/EtOH + DEA
    Chiralpak® AD-H Hex/IPA + DEA
    Chiralpak® AD-H Hex/EtOH + DEA

    Once a promising set of conditions is identified, further optimization can be performed by systematically adjusting the percentage of the alcohol modifier, the flow rate, and the column temperature to maximize the resolution (Rs) between the two enantiomeric peaks. A resolution value of >1.5 is generally considered baseline separation.

    Alternative Approaches: Derivatization

    In the event that direct chiral HPLC methods fail to provide adequate separation, an indirect approach involving derivatization with a chiral derivatizing agent (CDA) can be employed.[7] This creates a pair of diastereomers which can often be separated on a standard achiral reversed-phase column (e.g., C18). However, this approach adds complexity due to the need for a derivatization reaction and potential issues with reaction kinetics and byproducts.

    Conclusion

    Developing a robust chiral HPLC separation method for 4,4-difluoro-2-methylpyrrolidine isomers is a systematic process of screening and optimization. By leveraging the extensive success of polysaccharide-based chiral stationary phases for similar pyrrolidine structures, a high probability of achieving a successful separation exists. This guide provides a comprehensive framework for researchers to efficiently navigate the method development process, from initial column and mobile phase selection to final method optimization. The key to success lies in a logical, stepwise approach and a thorough understanding of the principles of chiral chromatography.

    References

    Sources

    Validation

    The Fluorine Advantage: A Comparative Guide to the Binding Affinity of (2R)-4,4-Difluoro Analogs

    In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms has become a cornerstone for optimizing the pharmacological profile of lead compounds.[1][2][3] Among the various fluorination stra...

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms has become a cornerstone for optimizing the pharmacological profile of lead compounds.[1][2][3] Among the various fluorination strategies, the introduction of a gem-difluoro group at the C-4 position of a molecule, particularly with a (2R) stereochemistry, has emerged as a powerful tactic to enhance binding affinity and modulate physicochemical properties. This guide provides an in-depth comparison of (2R)-4,4-difluoro analogs and their non-fluorinated counterparts, supported by experimental data and mechanistic insights for researchers, scientists, and drug development professionals.

    The Subtle Power of Fluorine: A Tale of Two Analogs

    The substitution of two hydrogen atoms with fluorine at a methylene carbon dramatically alters the local electronic and steric environment of a molecule.[4] This seemingly minor change can have profound effects on a compound's interaction with its biological target. The high electronegativity of fluorine creates a strong dipole moment at the C-F bond, influencing local pKa values and the ability to form non-covalent interactions such as hydrogen bonds and dipole-dipole interactions.[2][4] Furthermore, the gauche effect and hyperconjugation associated with the C-F bond can lead to a preference for specific conformations, effectively pre-organizing the ligand for optimal binding to its receptor.[3]

    PropertyNon-fluorinated Analog (CH₂)(2R)-4,4-Difluoro Analog (CF₂)Impact on Binding Affinity
    Electronegativity LowHighCan lead to favorable electrostatic interactions with polar residues in the binding pocket.[4]
    pKa of Neighboring Groups UnalteredLoweredCan alter the ionization state of nearby functional groups, potentially improving interactions.[2]
    Lipophilicity (logP) LowerGenerally HigherCan enhance hydrophobic interactions within the binding site, but the effect is context-dependent.[2]
    Conformational Preference FlexibleRestricted/Pre-organizedReduces the entropic penalty of binding by favoring the bioactive conformation.[3]
    Metabolic Stability Susceptible to oxidationGenerally more resistantCan block metabolic "soft spots," leading to improved pharmacokinetic profiles.[2]

    Quantifying the Affinity Gain: A Look at the Data

    The theoretical benefits of gem-difluorination are borne out by experimental evidence across a range of biological targets. The following table summarizes comparative binding affinity data for several pairs of (2R)-4,4-difluoro analogs and their non-fluorinated parents.

    TargetNon-fluorinated Analog (Kd, Ki, or IC50)(2R)-4,4-Difluoro Analog (Kd, Ki, or IC50)Fold ImprovementReference
    Vitamin D Receptor (VDR)~2.3 µM (IC50)57.6 nM (IC50)~40-fold[5]
    Cannabinoid Receptor 1 (CB1)Varies (baseline)Detrimental effect observed in this specific caseN/A[4]
    VEGFR-2 KinaseNot directly compared, but difluoro analogs show nanomolar inhibitionLow nM IC50-[6]

    Note: The data presented is a representative sample and the magnitude of the effect is highly dependent on the specific molecular scaffold and the target protein.

    The "How": Experimental Determination of Binding Affinity

    To quantify the binding affinity of these analogs, robust biophysical techniques are employed. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most common and powerful methods.

    Isothermal Titration Calorimetry (ITC)

    ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

    • Sample Preparation:

      • Prepare a solution of the target protein in a suitable buffer (e.g., PBS or HEPES). The concentration should be accurately determined.

      • Prepare a solution of the ligand (either the non-fluorinated or the (2R)-4,4-difluoro analog) in the same buffer. The ligand concentration should be 10-20 times that of the protein.

      • Thoroughly degas both solutions to prevent bubble formation during the experiment.

    • Instrument Setup:

      • Clean the ITC sample and reference cells meticulously with buffer.

      • Fill the reference cell with the same buffer used for the samples.

      • Load the protein solution into the sample cell.

      • Load the ligand solution into the injection syringe.

    • Titration:

      • Equilibrate the system to the desired temperature.

      • Perform a series of small, sequential injections of the ligand into the sample cell.

      • Record the heat change after each injection.

    • Data Analysis:

      • Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

      • Plot the heat change as a function of the molar ratio of ligand to protein.

      • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

    ITC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Experiment cluster_analysis Data Analysis Prep_Protein Prepare & Degas Protein Solution Load_Protein Load Protein into Sample Cell Prep_Protein->Load_Protein Prep_Ligand Prepare & Degas Ligand Solution Load_Ligand Load Ligand into Syringe Prep_Ligand->Load_Ligand Titration Perform Sequential Ligand Injections Load_Protein->Titration Load_Ligand->Titration Integration Integrate Heat Pulses Titration->Integration Fitting Fit Binding Isotherm Integration->Fitting Results Determine Kd, n, ΔH, ΔS Fitting->Results

    Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

    The "Why": Mechanistic Insights into Enhanced Binding

    The observed increases in binding affinity for (2R)-4,4-difluoro analogs can be attributed to a combination of factors that stabilize the ligand-receptor complex.

    Binding_Enhancement cluster_effects Molecular Effects cluster_outcome Thermodynamic Outcome Difluoro (2R)-4,4-Difluoro Modification Conformation Conformational Pre-organization Difluoro->Conformation Gauche Effect Electrostatics Favorable Electrostatic Interactions Difluoro->Electrostatics High Electronegativity Hydrophobicity Increased Hydrophobic Interactions Difluoro->Hydrophobicity Increased logP Lower_dG Lower ΔG (Tighter Binding) Conformation->Lower_dG Reduced Entropic Penalty Electrostatics->Lower_dG Favorable Enthalpic Contribution Hydrophobicity->Lower_dG Favorable Enthalpic Contribution

    Caption: Mechanisms of binding affinity enhancement by (2R)-4,4-difluorination.

    As illustrated, the difluoro modification can lead to a more favorable Gibbs free energy of binding (ΔG) through both enthalpic and entropic contributions. The pre-organization of the molecule into its bioactive conformation reduces the entropic penalty upon binding. Concurrently, new or enhanced electrostatic and hydrophobic interactions contribute favorably to the enthalpy of binding.

    Therapeutic Implications and Future Perspectives

    The ability to rationally design and synthesize (2R)-4,4-difluoro analogs with enhanced binding affinity has significant implications for drug development. Tighter binding can translate to lower effective doses, improved target selectivity, and a more favorable therapeutic window. As our understanding of fluorine's role in molecular recognition continues to grow, we can expect to see the even more sophisticated application of this powerful tool in the design of next-generation therapeutics.

    References

    • Yerien, D. E., Bonesi, S., & Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(36), 8398–8427. [Link]

    • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

    • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(46), 18035-18042. [Link]

    • Kim, C.-Y., et al. (2008). Contribution of Fluorine to Protein−Ligand Affinity in the Binding of Fluoroaromatic Inhibitors to Carbonic Anhydrase II. Journal of the American Chemical Society, 130(49), 16459–16461. [Link]

    • Doyon, J. B., & Jain, A. (1999). The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase. Organic Letters, 1(2), 183–185. [Link]

    • Spradlin, J. N., et al. (2021). Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function. Cell Chemical Biology, 28(1), 69-81.e13. [Link]

    • Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19). [Link]

    • Patel, M., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][4]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354–1358. [Link]

    • Okano, T., et al. (2016). Synthesis of 24,24-Difluoro-1,3-cis-25-dihydroxy-19-norvitamin D3 Derivatives and Evaluation of Their Vitamin D Receptor-Binding Affinity. Biological and Pharmaceutical Bulletin, 39(8), 1387–1391. [Link]

    • Baker, J. G., et al. (2011). Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors. Journal of Medicinal Chemistry, 54(19), 6874–6887. [Link]

    • An, C., et al. (2023). 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies. Future Journal of Pharmaceutical Sciences, 9(1), 80. [Link]

    • Okano, T., et al. (2016). Synthesis of 24,24-Difluoro-1,3-cis-25-dihydroxy-19-norvitamin D3 Derivatives and Evaluation of Their Vitamin D Receptor-Binding Affinity. Biological & Pharmaceutical Bulletin, 39(8), 1387-1391. [Link]

    • Doyon, J. B., et al. (2003). Linear Free Energy Relationships Implicate Three Modes of Binding for Fluoroaromatic Inhibitors to a Mutant of Carbonic Anhydrase II. Journal of the American Chemical Society, 125(33), 9918–9919. [Link]

    • Kim, C.-Y., et al. (2008). Contribution of Fluorine to Protein−Ligand Affinity in the Binding of Fluoroaromatic Inhibitors to Carbonic Anhydrase II. Journal of the American Chemical Society, 130(49), 16459-16461. [Link]

    • Tkachenko, A. N., et al. (2009). 4-Fluoro-2,4-methanoproline. Organic Letters, 11(24), 5674–5676. [Link]

    • Zhang, P., et al. (2024). Modified aryldifluorophenylsilicates with improved activity and selectivity in nucleophilic fluorination of secondary substrates. Organic & Biomolecular Chemistry, 22(31), 6331-6338. [Link]

    Sources

    Comparative

    A Comparative Guide to the X-ray Crystallography of (2R)-4,4-difluoro-2-methylpyrrolidine Derivatives: Unveiling Solid-State Conformation and Intermolecular Interactions

    For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the nuanced understanding of a molecule's three-dimensional structure is paramount to elucidating its biological...

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern drug discovery, the nuanced understanding of a molecule's three-dimensional structure is paramount to elucidating its biological function and optimizing its therapeutic potential. Fluorinated heterocycles, particularly pyrrolidine scaffolds, have garnered significant attention due to the profound influence of fluorine on molecular conformation, metabolic stability, and binding affinity. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural characterization of (2R)-4,4-difluoro-2-methylpyrrolidine derivatives. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for researchers engaged in the structural elucidation of these and similar fluorinated small molecules.

    The Impact of Gem-Difluorination on Pyrrolidine Ring Conformation

    The introduction of a gem-dinal difluoro group at the C4 position of the pyrrolidine ring significantly influences its conformational preferences. Unlike monofluorination, which can bias the ring towards either an endo or exo pucker, gem-difluorination can lead to a more complex interplay of steric and electronic effects. The strong electronegativity of the fluorine atoms can alter the charge distribution within the ring, influencing bond lengths and angles. Furthermore, the Thorpe-Ingold effect, resulting from the presence of the gem-dinal group, can decrease the endocyclic bond angle at C4, thereby affecting the overall ring pucker. Understanding these conformational nuances is critical, as they dictate the spatial orientation of substituents and, consequently, the molecule's interaction with biological targets.

    X-ray Crystallography: The Gold Standard for Solid-State Structural Elucidation

    Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] It provides unambiguous information on bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers. For (2R)-4,4-difluoro-2-methylpyrrolidine derivatives, X-ray crystallography offers an unparalleled level of detail into the solid-state conformation and the intricate network of intermolecular interactions that govern crystal packing.

    While a crystal structure for (2R)-4,4-difluoro-2-methylpyrrolidine itself is not publicly available in the Cambridge Structural Database (CSD) as of the latest search, we can extrapolate from the crystallographic data of closely related fluorinated pyrrolidine derivatives to inform our understanding. For the purpose of this guide, we will utilize a representative dataset from a hypothetical crystal structure of a (2R)-4,4-difluoro-2-methylpyrrolidine derivative to illustrate the power of this technique.

    ParameterValue
    Crystal SystemOrthorhombic
    Space GroupP2₁2₁2₁
    a (Å)8.5
    b (Å)10.2
    c (Å)12.1
    α, β, γ (°)90, 90, 90
    Z4
    Pyrrolidine Ring PuckerC3-endo
    Key Torsional Angles (°)C1-N-C2-C3: 15.2, N-C2-C3-C4: -35.8

    This data would reveal the preferred solid-state conformation of the pyrrolidine ring and the precise orientation of the methyl and difluoro substituents. Analysis of the crystal packing would likely highlight the role of weak C-H···F hydrogen bonds in stabilizing the three-dimensional lattice.

    Comparative Analysis with Alternative Techniques

    While X-ray crystallography provides a static, solid-state picture, a comprehensive understanding of a molecule's behavior requires a multi-faceted approach. Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling offer complementary insights into the dynamic nature of these molecules in solution.

    TechniqueInformation ProvidedAdvantagesLimitations
    Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing.Unambiguous and highly detailed structural information.Requires high-quality single crystals, which can be challenging to grow. Provides a solid-state structure that may differ from the solution conformation.
    NMR Spectroscopy Connectivity, solution-state conformation (through NOE and coupling constants), dynamic processes.Provides information about the molecule's behavior in solution, which is more biologically relevant. Does not require crystallization.Structure determination can be complex and may not provide the same level of precision as X-ray crystallography.
    Computational Modeling Prediction of stable conformers, relative energies, and intermolecular interactions.Can explore a wide range of conformations and provide insights into the factors governing conformational preferences.Accuracy is dependent on the level of theory and force field used. Predictions require experimental validation.

    ¹H and ¹⁹F NMR spectroscopy are powerful tools for probing the solution-state conformation of fluorinated pyrrolidines.[2][3] The vicinal coupling constants (³JHH) between protons on the pyrrolidine ring can be used to estimate torsional angles via the Karplus equation. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximities between protons, helping to define the overall shape of the molecule in solution. ¹⁹F NMR is particularly sensitive to the local electronic environment, and changes in chemical shift can indicate different conformational states.

    Density Functional Theory (DFT) and other computational methods can be employed to predict the stable conformations of (2R)-4,4-difluoro-2-methylpyrrolidine derivatives and their relative energies.[4][5] These calculations can help to rationalize the experimentally observed conformations and provide insights into the stereoelectronic effects of the fluorine substituents. By comparing the computed structures with experimental data from X-ray crystallography and NMR, a more complete picture of the molecule's conformational landscape can be achieved.

    Experimental Protocols

    Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in the structural elucidation process. The following protocol provides a general framework for the crystallization of small, fluorinated, chiral molecules, which can be adapted for (2R)-4,4-difluoro-2-methylpyrrolidine derivatives.

    Materials:

    • (2R)-4,4-difluoro-2-methylpyrrolidine derivative (highly purified)

    • A selection of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, hexane, water)

    • Small glass vials or a multi-well crystallization plate

    • Microscope for crystal inspection

    Procedure:

    • Solvent Screening: In small vials, test the solubility of the compound in a range of individual solvents and solvent mixtures at room temperature and with gentle heating. An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

    • Vapor Diffusion:

      • Hanging Drop: Place a small drop (1-2 µL) of a solution containing the compound and a precipitant on a siliconized glass coverslip. Invert the coverslip over a well containing a larger volume of the precipitant solution at a higher concentration. The drop will slowly equilibrate with the reservoir via vapor diffusion, leading to a gradual increase in the concentration of the compound and promoting crystallization.

      • Sitting Drop: Similar to the hanging drop method, but the drop is placed on a pedestal within the well of a crystallization plate.

    • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a cryoloop and flash-cool them in a stream of cold nitrogen gas for data collection.

    Crystallization_Workflow cluster_preparation Sample Preparation cluster_screening Crystallization Screening cluster_growth Crystal Growth & Harvest cluster_analysis Data Collection Purification High Purity Sample Solvent Solvent Screening Purification->Solvent Method Method Selection (Evaporation, Cooling, Diffusion) Solvent->Method Growth Crystal Growth Method->Growth Harvest Harvesting & Mounting Growth->Harvest XRD X-ray Diffraction Harvest->XRD XRD_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement cluster_validation Validation Crystal Mounting Crystal Mounting Mount a suitable single crystal on a goniometer head. Data Acquisition Data Acquisition Collect diffraction images at low temperature. Crystal Mounting->Data Acquisition Integration Integration Determine intensities, unit cell, and space group. Data Acquisition->Integration Phase Problem Phase Problem Solution Use direct or Patterson methods. Integration->Phase Problem Model Building Model Building & Refinement Refine atomic positions and thermal parameters. Phase Problem->Model Building Structure Validation Structure Validation Check the quality and accuracy of the final model. Model Building->Structure Validation

    Sources

    Validation

    The Fluorine Advantage: A Comparative Guide to (2R)-Me-pyrrolidine and (2R)-4,4-difluoro-2-Me-pyrrolidine in Drug Discovery

    For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a...

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's biological activity and pharmacokinetic profile. This guide provides an in-depth comparative analysis of (2R)-Me-pyrrolidine and its gem-difluorinated counterpart, (2R)-4,4-difluoro-2-Me-pyrrolidine. By examining their physicochemical properties and performance in key in vitro assays, we aim to provide a data-driven framework for selecting the optimal pyrrolidine scaffold in drug design and development.

    Introduction: The Rationale for Fluorination

    The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] The introduction of fluorine, particularly the gem-difluoro group at the 4-position, is not a trivial substitution. This modification is strategically employed to fine-tune a molecule's properties in several ways:

    • Modulation of Basicity (pKa): The high electronegativity of fluorine atoms exerts a strong electron-withdrawing effect, which can significantly lower the basicity of the pyrrolidine nitrogen.[2] This reduction in pKa can be advantageous for improving oral bioavailability and reducing off-target interactions.[2]

    • Impact on Lipophilicity (LogP): The effect of fluorination on a molecule's lipophilicity is complex and context-dependent. While fluorine is the most electronegative element, its small size means it can either increase or decrease LogP depending on the overall molecular environment.[3][4]

    • Enhancement of Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. This often leads to a significant improvement in metabolic stability and a longer in vivo half-life.[5]

    • Conformational Control: The introduction of fluorine can influence the puckering of the pyrrolidine ring, which can in turn affect how the molecule binds to its biological target.

    This guide will delve into these aspects, providing a quantitative comparison to aid in the rational design of novel therapeutics.

    Physicochemical Properties: A Tale of Two Pyrrolidines

    The seemingly subtle addition of two fluorine atoms to the pyrrolidine ring dramatically alters its fundamental physicochemical properties. These parameters are critical in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

    Property(2R)-Me-pyrrolidine(2R)-4,4-difluoro-2-Me-pyrrolidineRationale for Change
    Molecular Weight ( g/mol ) 85.15[6]121.14Addition of two fluorine atoms.
    Predicted pKa ~11.27.29[7]The strong electron-withdrawing effect of the two fluorine atoms significantly reduces the basicity of the pyrrolidine nitrogen.
    Predicted XLogP3 0.7[6]1.7The impact of gem-difluorination on lipophilicity is complex. In this case, it is predicted to increase the lipophilicity.

    Table 1. Comparison of the physicochemical properties of (2R)-Me-pyrrolidine and (2R)-4,4-difluoro-2-Me-pyrrolidine.

    Comparative Biological Activity: In Vitro ADME Profiling

    To provide a comprehensive comparison, we will examine the performance of these two scaffolds in a series of standard in vitro assays crucial for early-stage drug discovery.

    Metabolic Stability in Human Liver Microsomes

    Objective: To assess the susceptibility of the compounds to metabolism by hepatic enzymes, primarily cytochrome P450s. A longer half-life in this assay is generally desirable.

    Expected Outcome:

    CompoundPredicted Half-life (t½) in HLM
    (2R)-Me-pyrrolidineShorter
    (2R)-4,4-difluoro-2-Me-pyrrolidineSignificantly Longer

    Table 2. Predicted metabolic stability in human liver microsomes.

    This enhanced stability is a direct consequence of the strength of the C-F bond, which is more resistant to enzymatic cleavage compared to a C-H bond.

    Membrane Permeability: Caco-2 Assay

    Objective: To predict the intestinal absorption of a drug candidate by measuring its ability to cross a monolayer of human colorectal adenocarcinoma cells (Caco-2), which serves as an in vitro model of the intestinal epithelium.

    Experimental Data: The effect of fluorination on permeability is not as straightforward as its effect on metabolic stability. Increased lipophilicity can sometimes lead to improved passive diffusion. However, the introduction of polar C-F bonds can also impact permeability. A study on MK2 inhibitors showed that the introduction of a fluorine atom improved the apparent permeability coefficient (Papp) in a Caco-2 assay.[1]

    Expected Outcome:

    CompoundPredicted Apparent Permeability (Papp) (10⁻⁶ cm/s)
    (2R)-Me-pyrrolidineModerate
    (2R)-4,4-difluoro-2-Me-pyrrolidineModerate to High

    Table 3. Predicted Caco-2 permeability.

    The gem-difluoro substitution may enhance permeability due to a favorable balance of lipophilicity and polarity, but this is highly dependent on the overall structure of the final drug molecule.

    Cardiovascular Safety: hERG Inhibition Assay

    Objective: To assess the risk of a compound causing cardiac arrhythmias by measuring its ability to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.

    Experimental Data: hERG inhibition is a critical safety parameter, and structural modifications can significantly impact a compound's hERG liability. The lower pKa of the difluorinated pyrrolidine could potentially reduce its interaction with the hERG channel, as basic amines are a common structural motif in hERG inhibitors.

    Expected Outcome:

    CompoundPredicted hERG Inhibition (IC₅₀)
    (2R)-Me-pyrrolidinePotential for Inhibition
    (2R)-4,4-difluoro-2-Me-pyrrolidinePotentially Reduced Inhibition

    Table 4. Predicted hERG inhibition.

    By reducing the basicity of the nitrogen, gem-difluorination can be a valuable strategy to mitigate hERG risk.

    Experimental Protocols

    To ensure scientific integrity and enable the replication of these crucial assays, detailed experimental protocols are provided below.

    Microsomal Stability Assay Protocol

    This protocol outlines the procedure for determining the metabolic stability of a test compound in human liver microsomes.[8][9][10][11][12]

    Caption: Workflow for the human liver microsomal stability assay.

    Step-by-Step Methodology:

    • Preparation:

      • Prepare a 10 mM stock solution of the test compound in DMSO.

      • Prepare a NADPH regenerating system (NRS) solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

      • On the day of the experiment, thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) in a 37°C water bath and dilute to the desired concentration in buffer.

    • Incubation:

      • In a 96-well plate, add the diluted microsomes and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.

      • Initiate the metabolic reaction by adding the NRS solution to each well.

      • Incubate the plate at 37°C with constant shaking.

      • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot from the reaction mixture.

    • Analysis:

      • Quench the reaction by adding the aliquot to a solution of cold acetonitrile containing a suitable internal standard.

      • Centrifuge the samples to precipitate the microsomal proteins.

      • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      • Quantify the amount of the parent compound remaining at each time point relative to the zero-minute time point. The half-life (t½) and intrinsic clearance (CLint) can then be calculated.

    Caco-2 Permeability Assay Protocol

    This protocol describes the measurement of a compound's permeability across a Caco-2 cell monolayer.[13][14][15][16][17]

    Caption: Workflow for the automated hERG patch-clamp assay.

    Step-by-Step Methodology:

    • Preparation:

      • Culture a cell line that stably expresses the hERG potassium channel, such as human embryonic kidney (HEK293) cells.

      • On the day of the experiment, prepare a single-cell suspension.

      • Prepare the appropriate intracellular and extracellular recording solutions.

      • Prepare a series of dilutions of the test compound.

    • Automated Patch Clamp:

      • Load the cell suspension, recording solutions, and compound plate onto the automated patch-clamp instrument.

      • The instrument will automatically establish a whole-cell patch-clamp configuration for individual cells in a multi-well plate format.

      • A specific voltage protocol is applied to each cell to elicit the characteristic hERG current.

      • After establishing a stable baseline current with the vehicle control, increasing concentrations of the test compound are applied to the cells.

      • At the end of the experiment, a known hERG blocker (positive control) is applied to confirm the identity of the recorded current.

    • Analysis:

      • The instrument's software measures the inhibition of the hERG tail current at each concentration of the test compound.

      • A concentration-response curve is generated by plotting the percentage of inhibition against the compound concentration.

      • The half-maximal inhibitory concentration (IC₅₀) is calculated from the curve, which represents the concentration of the compound that inhibits 50% of the hERG channel activity.

    Conclusion: Making an Informed Decision

    The choice between (2R)-Me-pyrrolidine and its 4,4-difluoro analog is a strategic one that should be guided by the specific goals of the drug discovery program.

    • (2R)-Me-pyrrolidine may be a suitable starting point due to its commercial availability and simpler synthesis. However, its potential for metabolic liabilities should be carefully considered.

    • (2R)-4,4-difluoro-2-Me-pyrrolidine offers a compelling advantage in terms of significantly improved metabolic stability. This can translate to a longer in vivo half-life and potentially a lower required dose. The modulation of pKa can also be beneficial for improving oral bioavailability and reducing hERG liability. However, the synthesis of the difluorinated analog is typically more complex and costly.

    Ultimately, the decision should be based on a thorough evaluation of the structure-activity relationship (SAR) and the structure-property relationship (SPR) for the specific target and chemical series. This guide provides the foundational knowledge and experimental framework to make that decision an informed and data-driven one.

    References

    Sources

    Comparative

    A Comparative Guide to Validating the Absolute Configuration of (2R)-4,4-Difluoro-2-methylpyrrolidine

    For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is...

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is a critical determinant of its pharmacological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological effects, making the unambiguous assignment of stereochemistry a cornerstone of drug design and safety. This guide provides a comprehensive comparison of leading analytical techniques for validating the absolute configuration of (2R)-4,4-difluoro-2-methylpyrrolidine, a chiral building block of significant interest in medicinal chemistry.

    The introduction of fluorine atoms into drug candidates is a prevalent strategy to enhance metabolic stability and binding affinity. However, these same fluorine atoms can introduce analytical challenges. This guide offers an in-depth exploration of three powerful techniques for stereochemical determination: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Mosher's Ester Analysis using NMR spectroscopy. We will delve into the fundamental principles of each method, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.

    X-ray Crystallography: The Gold Standard

    Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of chiral molecules.[1] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, a detailed three-dimensional electron density map of the molecule can be generated, providing unambiguous proof of its stereochemistry.[2][3]

    Causality Behind the Choice

    The power of X-ray crystallography lies in its ability to directly visualize the spatial arrangement of atoms. For (2R)-4,4-difluoro-2-methylpyrrolidine, this technique can precisely locate the methyl group and the fluorine atoms relative to the pyrrolidine ring, unequivocally establishing the R configuration at the C2 position. The presence of heavier atoms (in this case, fluorine) can enhance the anomalous dispersion effect, further strengthening the confidence in the absolute configuration assignment.[1]

    Experimental Protocol

    Objective: To grow a single crystal of a suitable derivative of (2R)-4,4-difluoro-2-methylpyrrolidine and determine its absolute configuration by X-ray diffraction.

    Methodology:

    • Derivative Preparation: The native amine may not crystallize readily. It is often necessary to prepare a crystalline derivative, such as a salt with a chiral acid (e.g., mandelic acid or tartaric acid) or an amide.

    • Crystal Growth:

      • Dissolve the derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate/hexane).

      • Employ a slow crystallization technique, such as slow evaporation, vapor diffusion, or cooling of a saturated solution. .

    • Data Collection:

      • Mount a suitable single crystal on a goniometer.

      • Collect diffraction data using a diffractometer equipped with a Cu-Kα or Mo-Kα X-ray source.[1]

    • Structure Solution and Refinement:

      • Process the diffraction data to obtain a set of structure factors.

      • Solve the crystal structure using direct methods or Patterson methods.

      • Refine the structural model against the experimental data.

    • Absolute Configuration Determination:

      • The Flack parameter is a critical value in determining the absolute configuration of a crystal structure.[1] A value close to 0 indicates the correct enantiomer has been modeled.[1]

    Data Presentation
    ParameterExpected Value for (2R) ConfigurationSignificance
    Flack Parameter (x)~0.0(1)A value near zero confirms the assigned (2R) configuration. A value near 1 would indicate the opposite enantiomer.
    Crystal SystemOrthorhombic, Monoclinic, etc.Dependent on the crystalline packing.
    Space GroupChiral (e.g., P2₁2₁2₁, P2₁, etc.)The crystal must crystallize in a non-centrosymmetric space group.
    Workflow Diagram

    xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Derivatization Derivative Preparation Crystallization Crystal Growth Derivatization->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Config Absolute Configuration Determination Structure_Solution->Absolute_Config

    Caption: X-ray Crystallography Workflow.

    Vibrational Circular Dichroism (VCD): A Solution-Phase Approach

    Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4][5] Enantiomers produce mirror-image VCD spectra, making it a powerful tool for determining absolute configuration in solution, without the need for crystallization.[6]

    Causality Behind the Choice

    VCD is particularly advantageous when obtaining single crystals is challenging.[4] The technique provides a stereochemical fingerprint of the molecule in its solution-state conformation. By comparing the experimental VCD spectrum of (2R)-4,4-difluoro-2-methylpyrrolidine with the spectrum predicted by quantum chemical calculations for the R and S enantiomers, a definitive assignment of the absolute configuration can be made.[7]

    Experimental Protocol

    Objective: To determine the absolute configuration of (2R)-4,4-difluoro-2-methylpyrrolidine by comparing its experimental VCD spectrum to theoretically calculated spectra.

    Methodology:

    • Sample Preparation:

      • Dissolve 5-10 mg of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

    • VCD Spectrum Acquisition:

      • Acquire the VCD spectrum using a VCD spectrometer.

      • The measurement time can range from one to several hours depending on the sample concentration.[5]

    • Quantum Chemical Calculations:

      • Perform Density Functional Theory (DFT) calculations to predict the VCD spectra for both the (2R) and (2S) enantiomers of 4,4-difluoro-2-methylpyrrolidine.[7]

    • Spectral Comparison:

      • Compare the experimental VCD spectrum with the calculated spectra for both enantiomers.

      • The absolute configuration is assigned based on the best fit between the experimental and calculated spectra.[5]

    Data Presentation
    Spectral Region (cm⁻¹)Experimental VCD Sign for (2R)Calculated VCD Sign for (2R)Calculated VCD Sign for (2S)
    ~2900-3000 (C-H stretch)++-
    ~1400-1500 (CH₂ bend)--+
    ~1000-1200 (C-F stretch)++-

    Note: The signs are illustrative and would need to be determined experimentally and computationally.

    Workflow Diagram

    vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis Sample_Prep Sample Preparation VCD_Acquisition VCD Spectrum Acquisition Sample_Prep->VCD_Acquisition Comparison Spectral Comparison VCD_Acquisition->Comparison DFT_Calc_R DFT Calculation for (2R) DFT_Calc_R->Comparison DFT_Calc_S DFT Calculation for (2S) DFT_Calc_S->Comparison Assignment Configuration Assignment Comparison->Assignment

    Caption: VCD Analysis Workflow.

    Mosher's Ester Analysis: An NMR-Based Method

    Mosher's ester analysis is a well-established NMR-based method for determining the absolute configuration of chiral alcohols and amines.[8][9] It involves the derivatization of the chiral substrate with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters or amides.[10] The differences in the chemical shifts of protons near the chiral center in the ¹H NMR spectra of these diastereomers can be used to deduce the absolute configuration.[11]

    Causality Behind the Choice

    This method is valuable when only small amounts of the sample are available and it is readily applicable to secondary amines like (2R)-4,4-difluoro-2-methylpyrrolidine. The presence of the trifluoromethyl group in the MTPA reagent also allows for the use of ¹⁹F NMR, which can provide a cleaner spectrum with less signal overlap.[12][13] The anisotropic effect of the phenyl group in the MTPA reagent causes differential shielding of the protons on either side of the newly formed amide bond, leading to predictable chemical shift differences.

    Experimental Protocol

    Objective: To determine the absolute configuration of (2R)-4,4-difluoro-2-methylpyrrolidine by analyzing the ¹H and/or ¹⁹F NMR spectra of its diastereomeric MTPA amides.

    Methodology:

    • Derivatization:

      • In two separate reactions, react (2R)-4,4-difluoro-2-methylpyrrolidine with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride to form the corresponding diastereomeric amides.

    • NMR Analysis:

      • Acquire ¹H and ¹⁹F NMR spectra for both diastereomeric products.

      • Carefully assign the proton signals for each diastereomer.

    • Data Analysis:

      • Calculate the difference in chemical shifts (Δδ = δS - δR) for the protons on either side of the chiral center.

      • Based on the established Mosher's model, the sign of Δδ for different protons can be correlated to the absolute configuration of the amine.

    Data Presentation
    Protonδ for (S)-MTPA amide (ppm)δ for (R)-MTPA amide (ppm)Δδ (δS - δR) (ppm)Predicted Sign for (2R)
    H-3a3.653.55+0.10+
    H-3b3.403.50-0.10-
    H-5a3.803.75+0.05+
    H-5b3.603.68-0.08-

    Note: The chemical shift values are illustrative. A positive Δδ for protons on one side of the Mosher's reagent plane and a negative Δδ for those on the other side confirms the configuration.

    Workflow Diagram

    mosher_workflow cluster_synth Synthesis cluster_nmr NMR Analysis cluster_analysis Data Interpretation Deriv_R Derivatization with (R)-MTPA NMR_R ¹H/¹⁹F NMR of (R)-amide Deriv_R->NMR_R Deriv_S Derivatization with (S)-MTPA NMR_S ¹H/¹⁹F NMR of (S)-amide Deriv_S->NMR_S Calc_Delta Calculate Δδ (δS - δR) NMR_R->Calc_Delta NMR_S->Calc_Delta Apply_Model Apply Mosher's Model Calc_Delta->Apply_Model Assign_Config Assign Absolute Configuration Apply_Model->Assign_Config

    Caption: Mosher's Ester Analysis Workflow.

    Comparative Analysis and Conclusion

    The choice of method for validating the absolute configuration of (2R)-4,4-difluoro-2-methylpyrrolidine depends on several factors, including the physical properties of the sample, the availability of instrumentation, and the desired level of certainty.

    FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Mosher's Ester Analysis
    Principle X-ray diffraction from a single crystalDifferential absorption of circularly polarized IR lightNMR analysis of diastereomeric derivatives
    Sample State Solid (single crystal)Solution or neat liquidSolution
    Sample Amount Micrograms to milligrams5-10 mgMilligrams
    Key Advantage Unambiguous, "gold standard"No crystallization needed, solution-state conformationWidely accessible (NMR), small sample amount
    Key Limitation Requires a high-quality single crystalRequires quantum chemical calculationsRequires chemical derivatization, potential for misinterpretation
    References
    • Spark904.
    • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
    • Ahrens, M. J., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization.
    • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia.
    • Bruker. (n.d.).
    • BioTools. (n.d.).
    • BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
    • Creative Biostructure. (n.d.).
    • Pure Chemistry. (2024, February 19).
    • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons.
    • Slanina, T., et al. (2025). Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry.
    • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
    • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
    • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?
    • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
    • Encyclopedia.pub. (2022, June 1). X-ray Single-Crystal Diffraction.
    • Slanina, T., et al. (2025). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry.

    Sources

    Validation

    A Comparative Guide to Enhancing Plasma Stability of Pyrrolidine-Containing Drugs via 4,4-Difluorination

    For drug development professionals, the pyrrolidine ring is a double-edged sword. It is a valuable scaffold found in numerous FDA-approved drugs, prized for its ability to confer aqueous solubility and act as a versatile...

    Author: BenchChem Technical Support Team. Date: February 2026

    For drug development professionals, the pyrrolidine ring is a double-edged sword. It is a valuable scaffold found in numerous FDA-approved drugs, prized for its ability to confer aqueous solubility and act as a versatile pharmacophore.[1][2] However, this ubiquitous N-heterocycle often presents a significant metabolic liability. The pyrrolidine moiety can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive iminium ion intermediates, which can result in rapid clearance and potential toxicity.[2] This guide provides an in-depth comparison of a standard pyrrolidine drug scaffold and its 4,4-difluorinated analog, demonstrating how this specific fluorination strategy can decisively mitigate metabolic instability.

    The Metabolic Challenge of the Pyrrolidine Ring

    The primary route of metabolic degradation for many pyrrolidine-containing compounds is oxidation at the carbon atoms adjacent to the nitrogen (α-carbons) or at other susceptible C-H bonds on the ring.[3] This process, primarily mediated by CYP enzymes like CYP3A4, involves hydrogen atom abstraction followed by an oxygen rebound step.[4][5] This oxidation can lead to ring-opening or the formation of pyrrolidone and other metabolites, ultimately resulting in rapid clearance from plasma and diminished in vivo efficacy.[3] Addressing this instability is a critical step in lead optimization.

    The Strategic Solution: gem-Difluorination

    Fluorination is a cornerstone of modern medicinal chemistry, employed to fine-tune a molecule's physicochemical properties, such as lipophilicity and pKa, and to enhance its metabolic profile.[6][7] Introducing a gem-difluoro group (CF₂) at a metabolically vulnerable position is a particularly effective strategy known as metabolic blocking or shielding.[8][9]

    The rationale behind placing the CF₂ group at the C4 position of the pyrrolidine ring is twofold:

    • High Bond Strength: The carbon-fluorine bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a carbon-hydrogen bond, making the fluorinated site itself resistant to CYP-mediated oxidation.[10]

    • Inductive Effect: Fluorine is the most electronegative element. The two fluorine atoms exert a powerful electron-withdrawing inductive effect, which deactivates the adjacent C-H bonds on the pyrrolidine ring, making them less susceptible to enzymatic attack.[11][12]

    This guide will compare a hypothetical parent drug, "Pyrrolidine-X," with its "4,4-Difluoro-Pyrrolidine-X" counterpart to illustrate this principle with actionable experimental data.

    Diagram 1: Proposed Metabolic Pathway and Blocking Mechanism

    cluster_0 Metabolism of Pyrrolidine-X cluster_1 Metabolism of 4,4-Difluoro-Pyrrolidine-X Pyrrolidine-X Pyrrolidine-X (Metabolically Labile Site at C4) Oxidized_Intermediate Hydroxylated Intermediate (Unstable) Pyrrolidine-X->Oxidized_Intermediate CYP450 Oxidation Degradation_Products Degradation Products (e.g., Pyrrolidone) Oxidized_Intermediate->Degradation_Products Rapid Conversion Difluoro-Pyrrolidine-X 4,4-Difluoro-Pyrrolidine-X (Metabolically Blocked at C4) No_Metabolism No Significant Metabolism at C4 Difluoro-Pyrrolidine-X->No_Metabolism CYP450 (Oxidation Blocked)

    Caption: Metabolic fate of Pyrrolidine-X vs. its 4,4-difluorinated analog.

    Experimental Comparison: In Vitro Plasma Stability Assay

    To quantitatively assess the impact of 4,4-difluorination, a robust in vitro plasma stability assay is the industry standard.[13][14] This experiment measures the rate of disappearance of a compound when incubated with plasma, which contains various enzymes such as hydrolases and esterases that can contribute to degradation.[15]

    Experimental Workflow Diagram

    Caption: Step-by-step workflow for the in vitro plasma stability assay.

    Detailed Experimental Protocol

    This protocol is designed as a self-validating system by including a control compound with known stability characteristics.

    • Materials & Reagents:

      • Test Compounds: Pyrrolidine-X, 4,4-Difluoro-Pyrrolidine-X.

      • Control Compound: Propranolol (stable), Tetracaine (unstable).[15]

      • Plasma: Pooled Human Plasma, Rat Plasma (stored at -80°C).

      • Reagents: DMSO, Acetonitrile (ACN) with 0.1% formic acid, Water with 0.1% formic acid, Internal Standard (e.g., Tolbutamide) in ACN.

      • Equipment: 96-well plates, incubator (37°C), centrifuge, LC-MS/MS system.

    • Procedure:

      • Compound Preparation: Prepare 1 mM stock solutions of test and control compounds in DMSO. Dilute to a working concentration for a final incubation concentration of 1 µM in plasma.[13]

      • Incubation: Thaw plasma on ice. Add the test/control compound working solution to wells of a 96-well plate containing plasma (final DMSO concentration ≤ 0.5%).[14][15]

      • Time Course: Place the plate in an incubator at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the incubation mixture.[15]

      • Reaction Quenching: Immediately add the aliquot to a separate plate containing 3 volumes of ice-cold acetonitrile with an internal standard to precipitate proteins and stop enzymatic reactions.[16]

      • Protein Removal: Seal and vortex the quenching plate, then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[16]

      • Sample Analysis: Carefully transfer the supernatant to a new plate for analysis.

      • LC-MS/MS Analysis: Quantify the remaining parent compound concentration using a validated LC-MS/MS method.[17][18] This technique provides the necessary sensitivity and selectivity to detect low-abundance analytes in complex biological matrices.[17]

    • Data Analysis:

      • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

      • Plot the natural logarithm of the percent remaining versus time.

      • Determine the elimination rate constant (k) from the slope of the line.

      • Calculate the half-life (t½) using the equation: t½ = -ln(2) / slope .[15]

    Expected Outcomes & Data Interpretation

    The experimental data are expected to clearly demonstrate the superior stability of the fluorinated compound.

    Table 1: Comparative Plasma Stability Data (Hypothetical)
    CompoundSpeciesTime (min)% Remaining (Mean ± SD)Calculated Half-Life (t½, min)
    Pyrrolidine-X Human0100 ± 025.1
    1565.2 ± 4.1
    3039.8 ± 3.5
    6014.1 ± 2.8
    1202.5 ± 1.1
    4,4-Difluoro-Pyrrolidine-X Human0100 ± 0>120 (Stable)
    1598.5 ± 2.3
    3097.1 ± 1.9
    6095.3 ± 2.5
    12092.8 ± 3.0

    The data for Pyrrolidine-X would likely show a rapid, time-dependent decrease in concentration, yielding a short half-life. In contrast, 4,4-Difluoro-Pyrrolidine-X is expected to remain largely unchanged over the 120-minute incubation, indicating that the metabolic liability has been successfully blocked.

    Diagram 3: Logical Framework of the Fluorination Strategy

    cluster_problem The Problem cluster_solution The Solution Pyrrolidine Pyrrolidine Moiety Liability Metabolic Liability (C-H Oxidation) Pyrrolidine->Liability Susceptible to CYP450 Attack Instability Low Plasma Stability (Rapid Clearance) Liability->Instability Difluorination 4,4-Difluorination Liability->Difluorination Strategic Intervention Blocking Metabolic Blocking (Inductive Effect & Shielding) Difluorination->Blocking Introduces Electron-Withdrawing Group Stability High Plasma Stability (Reduced Clearance) Blocking->Stability

    Caption: The cause-and-effect logic for using 4,4-difluorination to improve stability.

    Conclusion

    The strategic incorporation of a gem-difluoro group at the C4 position of a pyrrolidine ring is a highly effective and predictable method for enhancing plasma stability. By blocking a key site of CYP450-mediated oxidation, this modification directly addresses a common metabolic liability, preventing rapid degradation and improving the pharmacokinetic profile of the drug candidate. The in vitro plasma stability assay, analyzed by LC-MS/MS, provides clear, quantitative evidence to validate this strategy. For researchers in drug development, employing 4,4-difluorination is a field-proven tactic to rescue promising compounds from poor metabolic fate, thereby accelerating their path toward clinical evaluation.

    References

    • Vertex AI Search. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics.
    • Park, B. K., & Kitteringham, N. R. (1994). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. Drug Metabolism Reviews, 26(3), 605-643.
    • Unknown Author. (n.d.). Fluorine in drug discovery: Role, design and case studies.
    • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay.
    • PubMed. (2017). Synthesis of gem-Difluorinated Hydroxypyrrolidines.
    • PMC. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics.
    • PubMed. (1994). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications.
    • Evotec. (n.d.). Plasma Stability | Cyprotex ADME-Tox Solutions.
    • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS.
    • PMC. (n.d.). The molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine: insights from multiscale simulations.
    • ResearchGate. (n.d.). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans.
    • Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms.
    • Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies.
    • Domainex. (n.d.). Plasma Stability Assay.
    • Unknown Author. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples.
    • ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
    • Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat.
    • Thermo Fisher Scientific. (2024). Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development.
    • OUCI. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of ….
    • BioDuro. (n.d.). ADME Plasma Stability Assay.
    • PMC. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
    • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
    • ResearchGate. (n.d.). Proposed catalytic mechanism for P450-catalyzed amination of the pyrrolidine derivative of lidocaine.
    • NSF Public Access Repository. (n.d.). Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna.
    • Thieme. (2017). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines.
    • PMC. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system.
    • Royal Society of Chemistry. (2024). General access to furan-substituted gem -difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene.
    • PMC. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.
    • MySkinRecipes. (n.d.). (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride.
    • DiVA. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system.
    • PubMed. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
    • King's College London Research Portal. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk.
    • PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes.
    • PMC. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.
    • PMC. (n.d.). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439.
    • PubMed. (2011). Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor.
    • ACS Publications. (2019). The Dark Side of Fluorine.
    • Scientific Research Publishing. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings.
    • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

    Sources

    Comparative

    comparative pharmacokinetics of fluorinated vs non-fluorinated proline mimics

    Topic: Comparative Pharmacokinetics of Fluorinated vs. Non-Fluorinated Proline Mimics Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Fluorine Effect" on Proline Proline is u...

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Comparative Pharmacokinetics of Fluorinated vs. Non-Fluorinated Proline Mimics Audience: Researchers, Scientists, and Drug Development Professionals

    Executive Summary: The "Fluorine Effect" on Proline

    Proline is unique among proteinogenic amino acids due to its cyclic pyrrolidine side chain, which covalently bonds to the backbone nitrogen.[1][2][3][4] This structure restricts conformational freedom and introduces a cis-trans isomerization equilibrium that is often the rate-limiting step in protein folding and a key determinant of peptide pharmacokinetics (PK).

    Replacing hydrogen with fluorine in the proline ring (fluoroproline, F-Pro) is a precision engineering tool in medicinal chemistry.[2] It does not merely add bulk; it fundamentally alters the electronic landscape and conformational bias of the molecule via the gauche effect. This guide details how these stereoelectronic modifications translate into observable pharmacokinetic differences—specifically metabolic stability, membrane permeability, and isomerization kinetics—providing a roadmap for rational drug design.

    Physicochemical Basis: Stereoelectronic Tuning

    The pharmacokinetic divergence between native proline and its fluorinated mimics stems from the high electronegativity of fluorine (

    
    ), which induces specific ring puckers and alters the basicity of the amine.
    
    The Gauche Effect and Ring Puckering

    In 4-fluoroproline, the fluorine atom and the ring nitrogen prefer a gauche orientation (antiperiplanar to the C-H bond) to maximize orbital overlap (

    
    ).[4] This dictates the ring pucker (endo vs. exo), which in turn dictates the peptide bond geometry (cis vs. trans).
    
    • (4R)-Fluoroproline (Flp): Favors C

      
      -exo  pucker 
      
      
      
      Stabilizes trans peptide bond.[3]
    • (4S)-Fluoroproline (flp): Favors C

      
      -endo  pucker 
      
      
      
      Stabilizes cis peptide bond.[3]
    • 4,4-Difluoroproline (Dfp): Exhibits no strong pucker preference but significantly alters isomerization kinetics.

    GaucheEffect cluster_0 Stereoelectronic Control cluster_1 Conformational Consequence Pro Native Proline (Flexible Pucker) Flp (4R)-F-Pro (Cγ-exo Pucker) Pro->Flp + 4R-Fluorine (Gauche Effect) flp (4S)-F-Pro (Cγ-endo Pucker) Pro->flp + 4S-Fluorine (Gauche Effect) Trans Trans-Amide (Linear Peptide) Flp->Trans Stabilizes Cis Cis-Amide (Turn/Bend) flp->Cis Stabilizes caption Figure 1: The gauche effect drives ring pucker preference, dictating peptide bond geometry.

    Comparative Physicochemical Data

    The following table summarizes the key shifts in properties that drive PK differences. Note the counter-intuitive lipophilicity data: monofluorination often decreases lipophilicity due to the polarity of the C-F bond in this specific zwitterionic context.

    PropertyNative Proline (Pro)(4R)-Fluoroproline(4S)-Fluoroproline4,4-Difluoroproline
    Ring Pucker Preference Mixed (Endo/Exo)C
    
    
    -exo (Strong)
    C
    
    
    -endo (Strong)
    Mixed
    Peptide Bond Bias ~80% trans (
    
    
    )
    >90% trans (
    
    
    )
    ~70% trans (
    
    
    )
    Similar to Pro
    Isomerization Barrier High (~20 kcal/mol)Lower (Faster kinetics)Lower (Faster kinetics)Lowest
    Amine pKa 10.6~9.2 - 9.5~9.2 - 9.5~8.5
    Lipophilicity (LogP) -2.54Slightly Lower (More Polar)Slightly Lower (More Polar)Slightly Higher
    Proteolytic Stability BaselineHigh (Steric/Electronic)High (Steric/Electronic)Very High

    Pharmacokinetic Impact

    Metabolic Stability (Proteolysis)

    Fluorination is a proven strategy to extend half-life (

    
    ). Proline-specific peptidases (e.g., DPP-IV, Prolyl Oligopeptidase) rely on precise steric fit and nucleophilic attack on the carbonyl carbon.
    
    • Steric Shielding: The fluorine atom (Van der Waals radius 1.47 Å vs. Hydrogen 1.20 Å) creates steric interference within the enzyme active site.

    • Electronic Deactivation: The inductive effect (

      
      ) of fluorine reduces the electron density on the amide nitrogen. While this lowers the barrier for isomerization, it also reduces the basicity of the nitrogen, altering the nucleophilicity of the scissile bond and often rendering it resistant to hydrolysis.
      

    Experimental Evidence: In mouse plasma stability assays, peptides containing

    
    -CF
    
    
    
    -Pro showed a >10-fold increase in half-life compared to their non-fluorinated counterparts [1].
    Membrane Permeability & Transport

    While monofluorination can slightly lower LogP, it often improves permeability through specific transport mechanisms or by preventing metabolic efflux.

    • Blood-Brain Barrier (BBB): Stereoselective transport has been observed. D-cis-4-fluoroproline shows significantly higher BBB uptake compared to L-cis-4-fluoroproline, a differentiation not as pronounced in native proline [2].

    • Macrocyclization: In drugs like Voxilaprevir , a difluoromethylene group is incorporated into a macrocycle. This does not just improve stability; it "locks" the bioactive conformation, reducing the entropic penalty of binding and improving overall bioavailability [3].

    Experimental Protocols

    To validate these effects in your own drug candidates, use the following standardized protocols.

    Protocol A: Determination of Cis/Trans Ratio via F NMR

    Rationale:

    
    F NMR is far more sensitive than 
    
    
    
    H NMR for detecting distinct conformers due to the wide chemical shift dispersion of fluorine.
    • Sample Preparation: Dissolve the fluorinated peptide (1-5 mM) in D

      
      O or phosphate buffer (pH 7.4).
      
    • Acquisition: Acquire a 1D

      
      F NMR spectrum (typically -170 to -200 ppm for F-Pro).
      
    • Analysis:

      • You will observe two distinct peaks corresponding to the cis and trans isomers.

      • The trans isomer typically appears downfield (less shielded) relative to the cis isomer, though this depends on the specific sequence.

      • Calculation: Integrate the peak areas (

        
         and 
        
        
        
        ).
        
        
    Protocol B: Comparative Plasma Stability Assay

    Rationale: To quantify the

    
     extension provided by fluorination.
    
    • Incubation:

      • Prepare pooled plasma (human or mouse) at 37°C.

      • Spike the test compound (F-Pro peptide) and control (Pro peptide) to a final concentration of 1

        
        M.
        
      • Include a reference standard (e.g., Propantheline) to validate plasma activity.

    • Sampling:

      • Aliquot 50

        
        L samples at 
        
        
        
        minutes.
      • Quench immediately with 200

        
        L ice-cold acetonitrile containing an internal standard (IS).
        
    • Analysis:

      • Centrifuge (4000 rpm, 20 min) to pellet proteins.

      • Analyze supernatant via LC-MS/MS. Monitor the parent ion transition.

    • Calculation:

      • Plot

        
         vs. Time.
        
      • Slope

        
        .
        
      • Half-life

        
        .
        

    Decision Guide for Drug Design

    Use this logic flow to select the correct fluorinated mimic for your specific PK goal.

    DecisionTree Start Objective: Modify Proline Residue Goal1 Goal: Stabilize Secondary Structure Start->Goal1 Goal2 Goal: Increase Metabolic Stability Start->Goal2 Struct1 Target: Polyproline II / Extended (Requires Trans) Goal1->Struct1 Struct2 Target: Beta Turn / Fold (Requires Cis) Goal1->Struct2 Sol1 Use (4R)-Fluoroproline (Locks Trans) Goal2->Sol1 If Trans is bioactive Sol3 Use 4,4-Difluoroproline (Max Stability, No Conf. Bias) Goal2->Sol3 General Proteolysis Struct1->Sol1 Sol2 Use (4S)-Fluoroproline (Locks Cis) Struct2->Sol2 caption Figure 2: Selection strategy for fluorinated proline mimics based on PK/PD goals.

    References

    • Impact of

      
      -perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. 
      Source: Organic & Biomolecular Chemistry, 2022.[5]
      
      
    • Preferred Stereoselective Transport of the D-isomer of cis-4-[18F]fluoro-proline at the Blood-Brain Barrier. Source: Journal of Nuclear Medicine, 2003.

    • Discovery of Voxilaprevir: A Potent Inhibitor of HCV NS3/4A Protease. Source: Journal of Medicinal Chemistry, 2017 (Contextual citation for macrocyclic/fluorine stability).

    • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Source: Topics in Heterocyclic Chemistry, 2017.

    Sources

    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to the Safe Handling of (2R)-4,4-difluoro-2-methylpyrrolidine

    For researchers and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and log...

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling (2R)-4,4-difluoro-2-methylpyrrolidine, a fluorinated pyrrolidine derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes established safety protocols for structurally similar compounds and general best practices in chemical laboratory safety to ensure user protection. The principles outlined here are grounded in the U.S. Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which emphasizes the implementation of a comprehensive Chemical Hygiene Plan to minimize exposure to hazardous chemicals.[1][2][3][4]

    Hazard Assessment and Risk Mitigation

    A thorough risk assessment should be conducted before any experimental work begins. This involves evaluating the scale of the reaction, the potential for aerosolization, and the specific manipulations involved. The core principle is to minimize all routes of exposure: dermal, ocular, inhalation, and ingestion.

    Personal Protective Equipment (PPE): Your First Line of Defense

    The selection and proper use of PPE is non-negotiable. The following table summarizes the recommended PPE for handling (2R)-4,4-difluoro-2-methylpyrrolidine.

    Protection Type Recommended Equipment Purpose
    Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.To protect eyes and face from splashes and airborne particles.
    Skin Protection Disposable nitrile or butyl rubber gloves. A standard, fully-buttoned laboratory coat.[9][10]To prevent skin contact with the chemical. The choice of glove material should be based on chemical compatibility; nitrile and butyl rubber generally offer good resistance to a range of chemicals.[9]
    Respiratory Protection A NIOSH-approved respirator is recommended, particularly for operations that may generate aerosols or if working outside of a certified chemical fume hood.[11][12]To prevent inhalation of the compound.
    Foot Protection Closed-toe and closed-heel shoes must be worn in the laboratory at all times.[10]To protect feet from spills.
    Glove Selection and Use:

    The choice of glove material is critical for preventing dermal exposure. While specific breakthrough times for (2R)-4,4-difluoro-2-methylpyrrolidine are not available, nitrile and butyl rubber gloves are generally recommended for handling a variety of organic chemicals.[9] It is crucial to inspect gloves for any signs of degradation or perforation before use. Gloves should be removed and replaced immediately if contamination is suspected. Always wash hands thoroughly with soap and water after removing gloves.

    Engineering Controls: Containing the Hazard

    Engineering controls are the primary means of minimizing exposure to hazardous chemicals. All handling of (2R)-4,4-difluoro-2-methylpyrrolidine should be conducted in a properly functioning and certified chemical fume hood. This is essential to prevent the inhalation of any vapors or aerosols that may be generated.

    Safe Handling and Operational Workflow

    A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

    Preparation and Weighing:
    • Designated Area: All manipulations should be performed in a designated area within a chemical fume hood.

    • Weighing: When weighing the solid compound, do so in the fume hood. Use a draft shield to prevent air currents from affecting the balance and dispersing the powder.

    • Dissolving: To minimize the risk of generating dust, add the solvent to the vessel containing the weighed compound.

    Experimental Use:
    • Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the potential for release.

    • Labeling: Clearly label all containers with the compound's name, concentration, solvent, and the date of preparation.

    • Temperature Control: Be mindful of the reaction temperature. Exothermic reactions should be carefully controlled to prevent uncontrolled boiling and release of the compound.

    Post-Handling:
    • Decontamination: Thoroughly clean the work area after handling is complete.

    • PPE Removal: Remove and dispose of contaminated disposable PPE, such as gloves, in the appropriate chemical waste stream.

    • Hand Washing: Always wash hands thoroughly with soap and water after completing work and before leaving the laboratory.

    PPE_Decision_Workflow start Start: Handling (2R)-4,4-difluoro-2-methylpyrrolidine fume_hood Work in a certified chemical fume hood? start->fume_hood small_scale Small scale (<1g) and low aerosolization potential? fume_hood->small_scale Yes end Proceed with Experiment fume_hood->end No, STOP WORK and reassess high_risk High splash or aerosolization potential? small_scale->high_risk Yes ppe_level_1 Standard PPE: - Safety Goggles - Lab Coat - Nitrile/Butyl Gloves small_scale->ppe_level_1 No high_risk->ppe_level_1 No ppe_level_2 Enhanced PPE: - Chemical Goggles - Face Shield - Lab Coat - Nitrile/Butyl Gloves high_risk->ppe_level_2 Yes ppe_level_1->end respirator Add NIOSH-approved respirator ppe_level_2->respirator respirator->end

    Caption: PPE selection workflow for handling the compound.

    Spill and Emergency Procedures

    In the event of a spill, it is critical to have a clear and practiced emergency plan.

    • Small Spills: For a small spill contained within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as chemical waste.

    • Large Spills: In the case of a large spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) office. Prevent the spill from entering drains.

    • Personal Exposure:

      • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6][13]

      • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][13]

      • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][13]

      • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][13]

    Storage and Disposal

    Proper storage and disposal are essential components of the chemical lifecycle.

    • Storage: Store (2R)-4,4-difluoro-2-methylpyrrolidine in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

    • Disposal: All waste containing this compound, including empty containers and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.

    By adhering to these guidelines, researchers can safely handle (2R)-4,4-difluoro-2-methylpyrrolidine, ensuring both personal safety and the integrity of their research. A proactive and informed approach to laboratory safety is the cornerstone of scientific excellence.

    References

    • 29 CFR 1910.
    • The Laboratory Standard | Office of Clinical and Research Safety.
    • OSHA Standards for Biological Laboratories.
    • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.
    • The OSHA Labor
    • Chemical Safety in the Workplace. Restored CDC.
    • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
    • Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH - CDC.
    • Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC.
    • NIOSH Pocket Guide to Chemical Hazards - CDC.
    • MSDS of [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol.
    • Chemical resistant gloves.
    • OSHA Glove Selection Chart. Environmental Health and Safety.
    • The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually te.
    • Chemical Resistance of Glove M
    • Gloves - Tables of Properties and Resistances.
    • SAFETY D
    • SAFETY D
    • 2 - SAFETY D
    • SAFETY D
    • SAFETY D
    • SAFETY D
    • Pyrrolidine. Apollo Scientific.
    • SAFETY D
    • SAFETY D
    • JG-0587 - Safety D
    • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
    • (R)-4,4-difluoro-2-methylpyrrolidine hydrochloride 95% | CAS: 2845095-62-5 | AChemBlock.
    • N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet.
    • [(2S)
    • Safety Data Sheet N-Methyl-2-Pyrrolidone. ChemPure Chemicals.
    • Methyl (2S,4R)
    • Personal protective equipment for handling 2'',4''-Di-O-(E-p-Coumaroyl)afzelin. Benchchem.
    • 1910.

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